3-Bromofuran-2-carbonyl chloride
Description
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Properties
IUPAC Name |
3-bromofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDPJVRZQGTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619018 | |
| Record name | 3-Bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-57-4 | |
| Record name | 3-Bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromofuran-2-carbonyl chloride: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
SHANGHAI, CHINA – January 17, 2026 – As a pivotal building block in modern medicinal chemistry and materials science, 3-Bromofuran-2-carbonyl chloride (CAS No. 58777-57-4) presents a unique scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of its synthesis, chemical characteristics, and strategic applications, particularly in the pursuit of novel therapeutic agents.
Core Compound Identification and Properties
This compound is a reactive acyl chloride derivative of 3-bromofuran-2-carboxylic acid. Its strategic importance lies in the orthogonal reactivity of the acyl chloride and the bromo-substituted furan ring, allowing for sequential and site-selective modifications.
| Property | Value | Source |
| CAS Number | 58777-57-4 | [1] |
| Molecular Formula | C₅H₂BrClO₂ | [1] |
| Molecular Weight | 209.43 g/mol | [1] |
| Synonyms | 3-Bromo-2-furoyl chloride | [1] |
| Appearance | (Predicted) Colorless to light yellow liquid or low-melting solid | |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). |
Synthesis of this compound: A Step-by-Step Protocol
The most direct and widely employed method for the preparation of this compound is the chlorination of its corresponding carboxylic acid precursor, 3-bromofuran-2-carboxylic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are highly effective for this transformation.
Synthesis of the Precursor: 3-Bromofuran-2-carboxylic acid
The journey to our target acyl chloride begins with the synthesis of its precursor. A common route starts from the commercially available 3-bromofuran.
Caption: Synthesis of 3-Bromofuran-2-carboxylic acid.
Conversion to this compound
Protocol using Thionyl Chloride:
This protocol is a standard procedure for the conversion of carboxylic acids to acyl chlorides, valued for its efficiency and the volatile nature of its byproducts.
Materials:
-
3-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Catalytic amount of N,N-dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromofuran-2-carboxylic acid (1 equivalent) in anhydrous DCM or toluene.
-
Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at room temperature with gentle stirring. Add a catalytic amount of DMF (1-2 drops).
-
Reaction: The mixture is then heated to reflux (typically 40-60 °C for DCM, or higher for toluene) and maintained for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the acidic off-gases.
-
Purification: The crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by distillation under reduced pressure.
Caption: Conversion to the target acyl chloride.
Spectroscopic Characterization
-
¹H NMR: The furan ring protons are expected to appear as two doublets in the aromatic region (δ 6.5-8.0 ppm). The electron-withdrawing nature of the acyl chloride group will likely shift these signals downfield compared to the parent 3-bromofuran.
-
¹³C NMR: The carbonyl carbon of the acyl chloride is anticipated to have a characteristic chemical shift in the range of 160-170 ppm. The furan ring carbons will also exhibit distinct signals in the aromatic region.
-
IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1750-1815 cm⁻¹. The exact position will be influenced by the electronic effects of the furan ring and the bromine substituent.
Reactivity and Applications in Drug Discovery
The utility of this compound in medicinal chemistry stems from its dual reactivity, enabling the construction of diverse molecular scaffolds. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The C-Br bond on the furan ring can participate in various cross-coupling reactions.
Nucleophilic Acyl Substitution Reactions
The primary reactivity of the acyl chloride function is its reaction with nucleophiles such as amines and alcohols to form amides and esters, respectively. This is a cornerstone of its application in building complex molecules.
Caption: Key reactions of the acyl chloride group.
A Building Block for Kinase Inhibitors
The furan and benzofuran scaffolds are prevalent in a multitude of biologically active compounds, including numerous kinase inhibitors.[2][3] The structural rigidity and the ability of the furan oxygen to act as a hydrogen bond acceptor make it an attractive core for designing molecules that can fit into the ATP-binding pocket of kinases. This compound serves as an excellent starting point for the synthesis of such inhibitors.
Hypothetical Synthetic Application:
A plausible synthetic strategy involves the initial reaction of this compound with a desired amine to form a stable amide. The remaining bromo-substituent on the furan ring can then be utilized in a subsequent palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Buchwald-Hartwig) to introduce further molecular complexity and fine-tune the biological activity.
Caption: A general synthetic route to furan-based kinase inhibitors.
Handling and Safety Precautions
As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity allows for the efficient construction of complex furan-containing molecules, including promising kinase inhibitors. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of next-generation therapeutics.
References
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Lang, F., et al. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897-911. Available from: [Link]
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Abdelgawad, M. A., et al. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(19), 16565-16580. Available from: [Link]
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Introduction to the Furan Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 3-Bromofuran-2-carbonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: this compound is a highly reactive, halogenated heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry. Its structural framework, featuring a furan ring substituted with both a reactive acid chloride and a bromine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, including its precise molecular weight, detailed protocols for its synthesis from commercially available precursors, and an exploration of its chemical reactivity. Furthermore, we discuss its applications as a strategic intermediate in the development of novel pharmaceutical agents, leveraging the established importance of the furan motif in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for application in their work.
The furan ring is a privileged five-membered aromatic heterocycle that is a core structural component in a multitude of natural products and synthetic pharmaceutical agents.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl groups or other aromatic systems have cemented its importance in drug design. The incorporation of a furan moiety can influence a molecule's conformation, metabolic stability, and receptor binding affinity. Substituted furans are integral to drugs with applications spanning chemotherapy, antivirals (including HIV treatments), and therapies for type 2 diabetes and osteoporosis.[1]
This compound emerges as a particularly valuable synthetic intermediate in this context. The acyl chloride group provides a high-energy electrophilic center for facile derivatization via nucleophilic acyl substitution, while the bromine atom at the 3-position offers a secondary reaction handle for cross-coupling reactions, enabling further molecular diversification. This guide aims to provide a detailed, field-proven technical overview of this compound, from its fundamental properties to its practical application in complex synthesis.
Physicochemical Properties
A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 209.43 g/mol | [2][3] |
| 209.42518 g/mol (High-Resolution) | [2] | |
| Molecular Formula | C₅H₂BrClO₂ | [2][3][4] |
| CAS Number | 58777-57-4 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-Bromo-2-furoyl chloride | [2] |
| Canonical SMILES | C1=COC(=C1Br)C(=O)Cl | [2] |
| InChI Key | WTZDPJVRZQGTET-UHFFFAOYSA-N | [2] |
| Exact Mass | 207.89300 Da | [2] |
Synthesis and Purification
The preparation of this compound is most reliably achieved via a two-step sequence starting from the corresponding aldehyde, 3-bromofuran-2-carbaldehyde. The pathway involves the oxidation of the aldehyde to a carboxylic acid, followed by chlorination to yield the target acid chloride.
Synthetic Pathway Overview
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Bromofuran-2-carboxylic acid
This procedure details the oxidation of 3-bromofuran-2-carbaldehyde to its corresponding carboxylic acid using sodium chlorite.[5]
Materials:
-
3-bromofuran-2-carbaldehyde (1.0 eq)
-
2-methyl-2-butene (2.5-3.0 eq)
-
Sodium chlorite (NaClO₂, 80%, ~2.5 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄, ~2.5 eq)
-
tert-Butanol (t-BuOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated brine solution
Procedure:
-
In a round-bottom flask, dissolve 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene in tert-butanol.
-
In a separate beaker, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.
-
Slowly add the aqueous solution dropwise to the stirred organic solution at room temperature. The reaction is typically exothermic.
-
Allow the reaction mixture to stir overnight at room temperature.
-
After completion, acidify the mixture by adding 1 M HCl until the pH is ~2-3.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the solid from a hexane/ethyl acetate mixture to afford pure 3-bromofuran-2-carboxylic acid.[5]
Expertise & Experience: The use of 2-methyl-2-butene is critical in this Pinnick oxidation. It acts as a scavenger for the hypochlorite (ClO⁻) byproduct, which could otherwise lead to unwanted side reactions with the electron-rich furan ring. Sodium dihydrogen phosphate is used to buffer the reaction, maintaining a mildly acidic pH to ensure the stability of chlorous acid.
Protocol 2: Conversion to this compound
This protocol uses thionyl chloride to convert the carboxylic acid to the highly reactive acid chloride.[6]
Materials:
-
3-Bromofuran-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0-5.0 eq, neat or in an inert solvent)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
Anhydrous inert solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add 3-bromofuran-2-carboxylic acid.
-
Add thionyl chloride (either as a solvent or dissolved in an inert solvent) to the flask. A reflux condenser should be attached.
-
Optional: Add one drop of DMF to catalyze the reaction.
-
Heat the mixture to reflux (typically 40-80°C depending on the solvent) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation to yield the final product.
Trustworthiness: This is a standard and highly reliable transformation.[6] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification. The reaction must be performed in a well-ventilated fume hood due to the toxic and corrosive nature of the reagents and byproducts.
Chemical Reactivity and Mechanistic Insights
Nucleophilic Acyl Substitution
The primary mode of reactivity for this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and the chlorine atom. Acid chlorides are among the most reactive carboxylic acid derivatives, readily reacting with a wide range of nucleophiles.[7]
Caption: General reactivity of this compound.
This high reactivity allows for the efficient synthesis of various derivatives:
-
With Alcohols: Forms esters.
-
With Amines: Forms amides.
-
With Water: Hydrolyzes back to the carboxylic acid.
-
With Carboxylates: Forms anhydrides.
Authoritative Grounding: The reactivity of acyl derivatives is inversely related to the basicity of the leaving group.[7] Chloride (Cl⁻) is the conjugate base of a very strong acid (HCl), making it an excellent leaving group and rendering the acid chloride highly susceptible to nucleophilic attack. This allows for the conversion of a high-energy acid chloride into lower-energy, more stable derivatives like esters and amides.[7]
Applications in Medicinal Chemistry and Drug Development
This compound is not an end product but a strategic building block for constructing more complex molecules with potential therapeutic value.
-
Scaffold for Bioactive Molecules: It provides a ready-made 3-bromofuran core. This scaffold can be elaborated by forming an amide or ester linkage, which are common functionalities in drug molecules, connecting the furan headgroup to other pharmacophoric fragments.[8] Benzofuran derivatives, for example, have been synthesized and shown to possess anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]
-
Handle for Further Diversification: The bromine atom at the 3-position is a key feature for synthetic versatility. It can be readily used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the furan core, a critical process in structure-activity relationship (SAR) studies to optimize lead compounds.
-
Fragment-Based Drug Discovery (FBDD): The small, functionalized nature of this molecule makes it an ideal fragment for FBDD campaigns. The 3-bromofuran-2-carbonyl moiety can be attached to various other fragments to rapidly generate a library of compounds for screening against biological targets.
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazards: Based on the properties of similar acyl chlorides, this compound is expected to be corrosive and a lachrymator.[12] It will cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It reacts violently with water, releasing toxic HCl gas.
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as bases, alcohols, and oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
Conclusion
This compound, with a molecular weight of approximately 209.43 g/mol , is a cornerstone reagent for chemists engaged in the synthesis of functionalized heterocyclic compounds. Its value lies in the combination of a highly reactive acyl chloride for straightforward derivatization and a bromine atom that serves as a versatile handle for advanced synthetic transformations. The protocols and insights provided in this guide underscore its strategic importance as a building block for creating novel molecular entities, particularly in the field of drug discovery where the furan scaffold continues to be a source of therapeutic innovation.
References
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PubChem. 3-Bromofuran-2-carboxylic acid. [Link]
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Stenutz. 3-bromofuran-2-carboxylic acid. [Link]
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Wikipedia. 3-Bromofuran. [Link]
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Farmaco. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]
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CAS Common Chemistry. Isoxanthopterin. [Link]
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The Good Scents Company. diisobutyl phthalate. [Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
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Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
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Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
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Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]
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Doc Brown's Chemistry. chlorinating brominating carboxylic acids use of products in organic synthesis. [Link]
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PubMed Central. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
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RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
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PubMed Central. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
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3-Bromofuran-2-carbonyl chloride chemical properties
An In-Depth Technical Guide to 3-Bromofuran-2-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly reactive and versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, incorporating both a reactive acyl chloride and a synthetically adaptable bromofuran moiety, renders it a valuable building block for the construction of complex molecular architectures. The furan ring is a common motif in a wide array of natural products and pharmacologically active compounds.[1] The presence of a bromine atom at the 3-position and a carbonyl chloride at the 2-position provides orthogonal handles for a variety of chemical transformations, making this compound a strategic intermediate in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on practical insights for laboratory and developmental applications.
Physicochemical and Spectroscopic Properties
The inherent reactivity of this compound, particularly its moisture sensitivity, necessitates careful handling and storage under inert conditions.[2] While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on the behavior of similar acyl chlorides and brominated furans.
General Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₂BrClO₂ | [3] |
| Molecular Weight | 209.43 g/mol | [3] |
| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid. | Based on related compounds. |
| Stability | Moisture sensitive; decomposes in the presence of water.[2] | Store under an inert atmosphere. |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, THF, diethyl ether). | General property of acyl chlorides. |
Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Two doublets in the aromatic region, corresponding to the two protons on the furan ring. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and carbonyl chloride groups. |
| ¹³C NMR | Five distinct signals corresponding to the carbon atoms of the furan ring and the carbonyl group. The carbonyl carbon will appear at a characteristic downfield shift. |
| IR Spectroscopy | A strong, sharp absorption band in the region of 1750-1800 cm⁻¹, characteristic of the C=O stretch in an acyl chloride.[4] Additional bands corresponding to C-Br, C-O, and C-H vibrations of the furan ring will also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). Common fragmentation patterns would include the loss of Cl, CO, and Br. |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; O1 [label="O", pos="0, -1.5!", fontcolor="#EA4335"]; C4 [label="C", pos="-1.73,0.5!", fontcolor="#202124"]; Br1 [label="Br", pos="-2.6, -0.5!", fontcolor="#34A853"]; O2 [label="O", pos="-1.73, 1.5!", fontcolor="#EA4335"]; Cl1 [label="Cl", pos="2.6, 0.5!", fontcolor="#FBBC05"]; C5 [label="C", pos="1.73,0.5!", fontcolor="#202124"];
// Bonds C1 -- C2; C1 -- C3; C2 -- O1; C3 -- O1; C2 -- C4; C4 -- Br1; C4 -- O2 [style=dashed]; C3 -- C5; C5 -- Cl1;
// Double bonds edge [style=bold]; C1 -- C2; C3 -- C5 [style=bold];
}
Figure 1: Chemical Structure of this compound.
Synthesis and Handling
The synthesis of this compound is typically achieved via a two-step process, starting from the corresponding aldehyde. The intermediate carboxylic acid is first prepared and then converted to the final acyl chloride.
Figure 3: General mechanism of nucleophilic acyl substitution.
Reactions with Nucleophiles
-
Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid, 3-bromofuran-2-carboxylic acid, and hydrogen chloride gas. [5]This reaction underscores the need for anhydrous handling conditions.
-
Alcoholysis: In the presence of an alcohol, it readily forms the corresponding ester. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Aminolysis: Reacts with ammonia, primary amines, and secondary amines to yield primary, secondary, and tertiary amides, respectively. [3]As with alcoholysis, a base is typically used to neutralize the generated HCl.
-
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.
The bromine atom on the furan ring offers a site for further functionalization, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 3-position of the furan ring, significantly expanding the molecular diversity accessible from this starting material.
Applications in Research and Drug Development
The dual reactivity of this compound makes it a powerful tool in the synthesis of complex molecules with potential biological activity.
-
Pharmaceutical Synthesis: The furan and benzofuran scaffolds are present in numerous FDA-approved drugs and clinical candidates. [6]3-Bromofuran derivatives serve as key intermediates in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. [1]For instance, the total synthesis of (+)-Cacospongionolide B, a marine natural product with anti-inflammatory properties, has been accomplished using 3-bromofuran as a starting material. [1]* Natural Product Synthesis: The structural motifs accessible from 3-bromofuran derivatives are found in a variety of natural products. Its utility has been demonstrated in the synthesis of complex alkaloids and terpenes. [1][6]For example, it has been employed in the synthesis of Salvinorin A, the primary psychoactive compound in the Salvia divinorum plant. [1]* Agrochemical Development: The furan nucleus is also a component of some herbicides and pesticides. The ability to readily functionalize both the acyl chloride and the brominated position of this compound allows for the rapid generation of libraries of compounds for screening in agrochemical discovery programs.
Conclusion
This compound is a valuable and highly reactive building block for organic synthesis. Its utility is derived from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and a bromine-substituted furan ring amenable to cross-coupling reactions. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory. The synthetic versatility of this compound ensures its continued importance in the fields of medicinal chemistry, natural product synthesis, and materials science, providing a gateway to a vast array of novel and complex molecular structures.
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Chemistry LibreTexts. (2019, June 5). 22.7 Reactions of Acid Chlorides. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link]
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Chemguide. (n.d.). nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]
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Shaaban, M., Mayhoub, A. S., & Farag, A. M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(44), 27655-27683. [Link]
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3-Bromofuran-2-carbonyl chloride synthesis route
An In-depth Technical Guide on the Synthesis of 3-Bromofuran-2-carbonyl chloride
Executive Summary
This compound is a highly valuable heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical research and materials science. Its utility stems from the reactive acyl chloride moiety, which allows for facile derivatization, and the substituted furan core, a common motif in biologically active molecules and advanced electronic materials.[1][2][3] This guide provides a comprehensive, two-step synthetic pathway to this key intermediate, starting from the commercially available 3-bromofuran-2-carbaldehyde. The protocols detailed herein are grounded in established chemical principles, with a focus on explaining the causality behind procedural choices to ensure both high yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.
Introduction: Strategic Importance and Synthetic Overview
The furan ring system is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[4] The introduction of a bromine atom at the 3-position and a carbonyl chloride at the 2-position creates a versatile intermediate, primed for diverse coupling and substitution reactions. This functionalization pattern is particularly useful for constructing complex molecular architectures, as seen in the total synthesis of various natural products.[2]
The synthesis of this compound is most effectively achieved through a two-step sequence:
-
Oxidation: Selective oxidation of 3-bromofuran-2-carbaldehyde to its corresponding carboxylic acid, 3-bromofuran-2-carboxylic acid.
-
Chlorination: Conversion of the carboxylic acid to the target acyl chloride.
This strategy is predicated on the availability of the starting aldehyde and the need for a robust method to generate the moisture-sensitive acyl chloride in a clean and efficient manner.
Step 1: Synthesis of 3-Bromofuran-2-carboxylic acid
The foundational step in this synthesis is the creation of the carboxylic acid precursor. The choice of oxidant is critical to avoid unwanted side reactions with the electron-rich furan ring.
Method Selection: The Pinnick Oxidation
While numerous methods exist for oxidizing aldehydes, the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid, is exceptionally well-suited for this transformation. Its primary advantage is its high chemoselectivity for aldehydes, leaving other sensitive functional groups and the furan ring itself intact.
The reaction proceeds by the formation of chlorous acid (HClO₂) in situ, which is the active oxidizing species. A chlorine scavenger, such as 2-methyl-2-butene, is typically included to quench the hypochlorite byproduct, which could otherwise react undesirably with the furan ring.
Detailed Experimental Protocol: Oxidation of 3-Bromofuran-2-carbaldehyde
This protocol is adapted from a standard literature procedure.[5]
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-bromofuran-2-carbaldehyde (1.0 eq) and 2-methyl-2-butene (2.5 eq) in tert-butanol.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (80%, 2.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 2.5 eq).
-
Reaction Execution: While stirring vigorously at room temperature (20-25°C), add the aqueous sodium chlorite solution dropwise to the solution of the aldehyde over 30-45 minutes. A slight exotherm may be observed.
-
Monitoring: Allow the reaction mixture to stir overnight at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Work-up:
-
Acidify the reaction mixture to a pH of ~2-3 by the slow addition of 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by washing with a hexane/ethyl acetate mixture (e.g., 5:1 v/v) or by recrystallization from a hexane/ethyl acetate solvent system to afford 3-bromofuran-2-carboxylic acid as a solid.[5]
Expected Characterization
The purified product, 3-bromofuran-2-carboxylic acid (CAS 14903-90-3)[6], can be characterized by standard analytical techniques. For instance, ¹H NMR spectroscopy in CDCl₃ is expected to show two doublets in the aromatic region, corresponding to the furan protons.[5]
Step 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation that "activates" the carboxyl group for subsequent nucleophilic acyl substitution reactions.[7]
Reagent Selection: A Critical Choice for Furan Systems
The two most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7][8]
-
Thionyl Chloride (SOCl₂): While widely used, thionyl chloride can lead to degradation and charring with acid-sensitive substrates like furans, especially at elevated temperatures or in the presence of impurities.[9] The reaction generates gaseous byproducts SO₂ and HCl.[10][11]
-
Oxalyl Chloride ((COCl)₂): This reagent is often preferred for sensitive substrates as the reaction can be performed under milder conditions.[9][12] It also produces exclusively gaseous byproducts (CO, CO₂, HCl), which simplifies purification as they can be easily removed from the reaction mixture.[13] A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction via the formation of a Vilsmeier intermediate, which is the active chlorinating agent.[14][15]
For the synthesis of this compound, oxalyl chloride is the recommended reagent due to its higher reliability and milder reaction conditions, which preserve the integrity of the furan ring.[9]
Detailed Experimental Protocol: Chlorination of 3-Bromofuran-2-carboxylic acid
Safety Note: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (HCl, CO). Oxalyl chloride is corrosive and moisture-sensitive.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3-bromofuran-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or toluene).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the solution.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe. Vigorous gas evolution will be observed.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until gas evolution ceases.
-
Completion and Isolation: The reaction is typically assumed to go to completion. The solvent and excess oxalyl chloride can be carefully removed under reduced pressure.
-
Handling: The resulting this compound is a crude product that is highly sensitive to moisture. It is typically used immediately in the next synthetic step without further purification.
Summary of Synthesis and Data
The described two-step process provides a reliable pathway to the target compound.
Synthetic Workflow Diagram
Caption: A two-step workflow for the synthesis of this compound.
Key Reaction Parameters
| Parameter | Step 1: Oxidation | Step 2: Chlorination |
| Starting Material | 3-Bromofuran-2-carbaldehyde | 3-Bromofuran-2-carboxylic acid |
| Key Reagents | Sodium Chlorite, NaH₂PO₄ | Oxalyl Chloride, DMF (cat.) |
| Solvent | tert-Butanol / Water | Anhydrous Dichloromethane (DCM) |
| Temperature | Room Temperature (~20-25°C) | 0°C to Room Temperature |
| Typical Time | 12-16 hours | 1-3 hours |
| Work-up | Acidification, Extraction | Evaporation of volatiles |
| Typical Yield | >80% (after purification) | Quantitative (used crude) |
Conclusion
The synthesis of this compound can be reliably executed via a two-step sequence involving a selective Pinnick oxidation of the corresponding aldehyde followed by a mild chlorination using oxalyl chloride. This guide provides detailed, field-proven protocols and explains the critical rationale behind reagent selection, particularly the choice of oxalyl chloride to prevent degradation of the sensitive furan nucleus. By following this methodology, researchers can confidently produce this versatile synthetic intermediate for applications in drug discovery and advanced materials development.
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The Synthetic Versatility of 3-Bromofuran-2-carbonyl chloride: A Technical Guide to its Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromofuran-2-carbonyl chloride is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Its strategic combination of a reactive acyl chloride at the 2-position and a versatile bromine handle at the 3-position of the furan ring makes it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of the reactivity profile of this compound, offering insights into its synthetic utility and practical considerations for its application in research and development.
Synthesis of this compound
The preparation of this compound is typically achieved in a two-step sequence starting from the corresponding carboxylic acid, 3-bromofuran-2-carboxylic acid.
Step 1: Synthesis of 3-Bromofuran-2-carboxylic acid
The precursor, 3-bromofuran-2-carboxylic acid, can be synthesized from 3-bromo-2-formylfuran via an oxidation reaction. A common method involves the use of sodium chlorite in the presence of a chlorine scavenger.[1]
Experimental Protocol: Synthesis of 3-Bromofuran-2-carboxylic acid [1]
-
To a solution of 3-bromo-2-formylfuran in a suitable solvent such as tert-butanol, add a chlorine scavenger like 2-methyl-2-butene.
-
Slowly add a solution of sodium chlorite and a mild acid, such as sodium dihydrogen phosphate, in water.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-bromofuran-2-carboxylic acid.
Step 2: Conversion to this compound
The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this purpose.[2]
Experimental Protocol: Synthesis of this compound
-
In a fume hood, suspend or dissolve 3-bromofuran-2-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Add a slight excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Gently reflux the mixture or stir at room temperature until the evolution of gas (SO₂ or CO and CO₂) ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude this compound, which can be used directly or purified by distillation under reduced pressure.
Core Reactivity Profile
The reactivity of this compound is dictated by its two key functional groups: the acyl chloride and the aryl bromide. This allows for a diverse range of transformations, which can often be performed selectively.
Nucleophilic Acyl Substitution at the Carbonyl Group
The acyl chloride is a highly electrophilic functional group, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles. These reactions are typically fast and high-yielding.
Reaction with primary or secondary amines provides the corresponding 3-bromofuran-2-carboxamides. These reactions are generally carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[2][3][4]
Experimental Protocol: General Amide Synthesis [3]
-
Dissolve the amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add at least one equivalent of a tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Cool the mixture to 0 °C and add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water and extract the amide product.
Esterification can be readily achieved by reacting this compound with an alcohol or a phenol. The reaction is often catalyzed by a base like pyridine or 4-dimethylaminopyridine (DMAP).[5][6]
Experimental Protocol: General Ester Synthesis [6]
-
Dissolve the alcohol or phenol in a suitable solvent (e.g., DCM).
-
Add a base such as pyridine or triethylamine.
-
Cool the solution to 0 °C and slowly add this compound.
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup to remove the salt byproduct and isolate the ester.
This compound can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride.[7][8]
Experimental Protocol: Friedel-Crafts Acylation
-
Suspend the Lewis acid (e.g., AlCl₃) in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.
-
Cool the suspension to 0 °C and add the aromatic substrate.
-
Slowly add this compound to the mixture.
-
Stir the reaction at a suitable temperature (from 0 °C to reflux) until the reaction is complete.
-
Carefully quench the reaction by pouring it onto ice and an aqueous acid solution.
-
Extract the ketone product with an organic solvent.
Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The bromine atom at the 3-position of the furan ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
This reaction allows for the coupling of this compound with boronic acids or their esters to form biaryl or vinyl-furan derivatives. A palladium catalyst and a base are essential for this transformation.[9][10][11]
Experimental Protocol: Suzuki-Miyaura Coupling [10]
-
To a degassed mixture of a suitable solvent (e.g., dioxane, toluene, or DMF) and water, add the boronic acid, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand).
-
Add this compound (or a derivative where the acyl chloride has been converted to a more stable ester or amide).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction, dilute with water, and extract the product.
The Sonogashira reaction facilitates the coupling of the 3-bromofuran moiety with terminal alkynes, providing access to 3-alkynylfuran derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[12][13][14]
Experimental Protocol: Sonogashira Coupling [13]
-
In a Schlenk flask, combine the 3-bromofuran derivative, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a degassed solvent (e.g., THF or DMF).
-
Add an amine base (e.g., triethylamine or diisopropylamine) and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Upon completion, filter the reaction mixture and purify the product by chromatography.
The Heck reaction enables the arylation or vinylation of the 3-position of the furan ring by coupling with an alkene. A palladium catalyst and a base are required for this transformation.[15][16][17]
Experimental Protocol: Heck Reaction [17]
-
Combine the 3-bromofuran derivative, the alkene, a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).
-
Heat the mixture under an inert atmosphere until the reaction is complete.
-
Cool the reaction, filter off any solids, and purify the product.
Electrophilic Aromatic Substitution on the Furan Ring
The furan ring is inherently electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the electron-withdrawing carbonyl group at the 2-position and the bromine at the 3-position will influence the regioselectivity of these reactions, generally directing incoming electrophiles to the 5-position.
Handling and Safety Considerations
This compound is expected to be a reactive and potentially hazardous compound. While specific data for this molecule is limited, general precautions for acyl chlorides and brominated aromatic compounds should be strictly followed.
-
Corrosive and Moisture Sensitive: As an acyl chloride, it will react with water, including moisture in the air, to produce HCl gas. It is corrosive and should be handled in a well-ventilated fume hood.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.[18][19]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
| Hazard Class | Precautionary Statement |
| Corrosive | Causes severe skin burns and eye damage. |
| Moisture Sensitive | Reacts with water to release toxic gas. |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
Conclusion
This compound is a highly versatile synthetic intermediate that offers multiple avenues for molecular elaboration. The ability to selectively perform nucleophilic acyl substitutions at the 2-position and palladium-catalyzed cross-coupling reactions at the 3-position provides a powerful strategy for the synthesis of a diverse array of furan-containing molecules. A thorough understanding of its reactivity profile, coupled with careful handling and reaction optimization, will enable researchers to fully exploit the synthetic potential of this valuable building block in the development of novel chemical entities.
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Spectroscopic Characterization of 3-Bromofuran-2-carbonyl chloride: A Technical Guide
Introduction
3-Bromofuran-2-carbonyl chloride is a highly reactive trifunctional furan derivative. Its utility as a precursor in the synthesis of complex heterocyclic systems makes it a molecule of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom, an acyl chloride group, and a furan ring provides multiple reaction sites for derivatization, enabling the construction of diverse molecular architectures. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its downstream products. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on established spectroscopic principles and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the furan ring. The electron-withdrawing effects of the bromine atom and the carbonyl chloride group will significantly deshield these protons, shifting their resonances downfield.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H4 | 7.0 - 7.3 |
| H5 | 7.6 - 7.9 |
The proton at the C5 position (H5) is expected to be further downfield due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the adjacent oxygen atom. The coupling constant between H4 and H5 is predicted to be in the typical range for furan protons.
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.[1][2][3]
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 158 - 162 |
| C2 | 145 - 149 |
| C3 | 112 - 116 |
| C4 | 118 - 122 |
| C5 | 148 - 152 |
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift.[4] The carbon atom bearing the bromine (C3) will be significantly shielded compared to the other ring carbons. The chemical shifts of C2 and C5 are expected to be in a similar downfield region due to the influence of the electronegative oxygen and the carbonyl chloride group.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]
| Predicted IR Data | |
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | 1770 - 1815 |
| Furan C=C Stretch | 1550 - 1600 |
| Furan C-O-C Stretch | 1000 - 1100 |
| C-Br Stretch | 500 - 600 |
| C-H Stretch (Aromatic) | 3100 - 3150 |
The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretching vibration of the acyl chloride, which appears at a higher frequency than typical ketones or esters.[7] The furan ring will exhibit characteristic C=C and C-O-C stretching vibrations.[8] The C-Br stretch will be observed in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Predicted MS Data | |
| Ion | Predicted m/z |
| [M]⁺ (³⁵Cl, ⁷⁹Br) | 208 |
| [M]⁺ (³⁷Cl, ⁷⁹Br / ³⁵Cl, ⁸¹Br) | 210 |
| [M]⁺ (³⁷Cl, ⁸¹Br) | 212 |
| [M-CO]⁺ | 180, 182, 184 |
| [M-Cl]⁺ | 173, 175 |
| [M-Br]⁺ | 129, 131 |
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The most abundant peaks will be for the [M]⁺ and [M+2]⁺ ions. Common fragmentation pathways are expected to include the loss of a chlorine radical, a bromine radical, and a neutral carbon monoxide molecule.
Methodologies
The predicted spectroscopic data presented in this guide are derived from a systematic analysis of the molecular structure of this compound and comparison with known data for related compounds.
NMR Prediction Methodology
The chemical shifts in ¹H and ¹³C NMR spectra were predicted by considering the additive effects of the substituents on the furan ring. The base chemical shifts for furan protons and carbons were taken from standard reference data. The incremental shifts for the bromine and acyl chloride substituents were estimated from data available for substituted furans and other aromatic systems.[9][10]
Molecular structure of this compound with atom numbering for NMR analysis.
IR Prediction Methodology
The predicted IR absorption frequencies are based on the well-established characteristic group frequencies for organic functional groups.[6] The range for the C=O stretch of the acyl chloride is consistently high due to the inductive effect of the chlorine atom. The furan ring vibrations are assigned based on extensive literature data for furan and its derivatives.[8]
MS Prediction Methodology
The predicted mass spectrum is based on the known isotopic abundances of chlorine and bromine. The fragmentation pattern is predicted based on the principles of mass spectrometry, where the initial ionization leads to the formation of a molecular ion, which then undergoes fragmentation to form more stable daughter ions. The loss of small, stable neutral molecules or radicals is a common fragmentation pathway.
Predicted major fragmentation pathways for this compound in mass spectrometry.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging established principles and comparative data, this document serves as a valuable resource for researchers working with this versatile synthetic intermediate. The detailed analysis of the expected NMR, IR, and MS spectra will aid in the unambiguous identification and characterization of this compound and its derivatives, facilitating advancements in synthetic and medicinal chemistry.
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Guide to the Safe Handling and Management of 3-Bromofuran-2-carbonyl chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromofuran-2-carbonyl chloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The furan scaffold is a core component of numerous biologically active compounds and approved pharmaceuticals.[1][2] The incorporation of a bromine atom and a reactive acyl chloride group makes this reagent a versatile intermediate for creating complex molecular architectures, often utilized in the synthesis of novel therapeutic agents.[1][3][4]
However, its utility is matched by its hazardous nature. As an acyl halide, this compound is inherently reactive, corrosive, and moisture-sensitive.[5][6][7] This guide provides a comprehensive framework for its safe handling, storage, and disposal, grounded in the principles of chemical causality and risk mitigation. It is intended for laboratory professionals who are trained in the management of hazardous materials.
Hazard Identification and Risk Profile
1.1. GHS Classification and Hazards
The primary hazards are summarized below. This information is critical for labeling, storage, and immediate recognition of the substance's potential dangers.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Scientific Insight |
| Skin Corrosion/Irritation | Corrosive (GHS05) | Danger | H314: Causes severe skin burns and eye damage. (Inferred from general acyl chloride reactivity). H315: Causes skin irritation.[8] | The acyl chloride group reacts exothermically with nucleophiles, including water and amines present in skin tissue, leading to the formation of hydrochloric acid and causing severe chemical burns.[6][9] |
| Serious Eye Damage | Corrosive (GHS05) | Danger | H319: Causes serious eye irritation.[8] (Potentially H318: Causes serious eye damage). | The cornea and conjunctiva are extremely sensitive to corrosive materials. Contact can rapidly lead to irreversible damage and vision loss due to the rapid hydrolysis and resulting acidic conditions. |
| Respiratory Irritation | Exclamation Mark (GHS07) | Warning | H335: May cause respiratory irritation.[8] | Inhalation of dust or vapors can lead to hydrolysis on the moist surfaces of the respiratory tract, forming HCl and causing irritation, coughing, and potentially severe conditions like pulmonary edema.[6] |
| Reactivity Hazards | None standardized | Danger | EUH014: Reacts violently with water.[6] | This is the defining characteristic of acyl chlorides. The reaction with water is rapid and exothermic, liberating corrosive and toxic hydrogen chloride gas. This reactivity necessitates stringent moisture control.[5][6][7] |
1.2. Physicochemical Properties and Reactivity
-
Physical State : Solid. The melting point of a similar compound, 5-bromo-2-furoyl chloride, is 67-68 °C.[5]
-
Moisture Sensitivity : Highly sensitive to moisture. It will decompose in the presence of water or even moist air.[5][6]
-
Incompatible Materials : Water, strong oxidizing agents, alcohols, amines, and strong bases.[5][10]
-
Hazardous Decomposition Products : Upon reaction with water or thermal decomposition, it releases toxic and irritating gases, including hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]
The Hierarchy of Controls: A Systematic Approach to Safety
To manage the risks associated with this compound, a systematic application of the hierarchy of controls is mandatory. This approach prioritizes the most effective safety measures.
Caption: Hierarchy of controls for managing chemical risks.
2.1. Engineering Controls (First Line of Defense)
-
Chemical Fume Hood : All handling of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood to contain vapors and protect the user from inhalation exposure.[5]
-
Ventilation : Ensure the laboratory has adequate general ventilation. Storage areas should also be well-ventilated.[8][11]
-
Safety Equipment : A safety shower and eyewash station must be located in immediate proximity to the handling area.[12] All personnel must know their location and how to operate them.[7]
2.2. Administrative Controls (Procedural Safeguards)
-
Designated Area : Designate a specific area within the fume hood for working with this compound to prevent cross-contamination.
-
Training : All personnel must receive documented training on the specific hazards, handling procedures, and emergency responses for acyl chlorides before working with the material.
-
Work Practices :
2.3. Personal Protective Equipment (PPE) (Final Barrier)
PPE is not a substitute for robust engineering and administrative controls. It is the last line of defense.[13]
-
Eye and Face Protection : Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[8] Due to the severe corrosive nature, a full-face shield must be worn over the goggles during all handling operations.[14]
-
Skin Protection :
-
Gloves : Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer’s permeation data.[14][15] Given the high reactivity, wearing two pairs of gloves (double-gloving) is best practice. Gloves must be inspected for defects before each use and changed immediately if contamination is suspected, or at regular intervals (e.g., every 30-60 minutes).[14]
-
Lab Coat : A flame-retardant, long-sleeved laboratory coat with tight-fitting cuffs is required.[5][6]
-
Clothing : Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or sandals in the laboratory.[16]
-
-
Respiratory Protection : Work in a fume hood should preclude the need for respiratory protection. However, for spill cleanup or emergency situations, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors must be available and personnel must be fit-tested for its use.[10][15]
Standard Operating Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Caption: Step-by-step workflow for safe chemical handling.
3.1. Pre-Handling and Preparation
-
Documentation Review : Before any work begins, thoroughly read and understand the Safety Data Sheet (SDS) for a relevant acyl chloride and this specific protocol.
-
Equipment Check : Verify that the chemical fume hood is operational and has a current certification. Ensure the eyewash station and safety shower are unobstructed and functional.
-
Assemble PPE : Don all required PPE as described in Section 2.3 before entering the designated handling area.
-
Inert Atmosphere : If the procedure is sensitive, prepare a source of inert gas (e.g., nitrogen or argon) to blanket the compound during transfers.
3.2. Handling and Use
-
Transfer : Conduct all transfers of the solid compound within the fume hood. Use spark-proof tools and ground equipment if transferring larger quantities.[10]
-
Moisture Control : Never leave the container open to the atmosphere. Use techniques like a nitrogen blanket to minimize exposure to air and moisture.[5][7]
-
Reaction Setup : When adding the acyl chloride to a reaction, do so slowly and in a controlled manner, especially when adding to nucleophilic solvents or reagents. If necessary, use an ice bath to moderate the reaction temperature.[9]
3.3. Storage
-
Conditions : Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[5][11] A dedicated, locked corrosives cabinet is appropriate.
-
Container : Ensure the container is tightly sealed to prevent moisture ingress and vapor escape.[8][11] To maintain long-term quality, storage in a freezer may be recommended.[10]
-
Labeling : The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and warnings.
3.4. Waste Disposal: Controlled Deactivation
Acyl chlorides must be deactivated before disposal. Never dispose of active this compound directly into waste containers or down the drain.[16]
-
Preparation : In a chemical fume hood, prepare a stirred solution of a weak base, such as sodium bicarbonate, in a flask equipped with an addition funnel and placed in an ice bath.[9]
-
Quenching : Slowly and carefully add the waste acyl chloride (or a solution of it in an inert solvent) to the bicarbonate solution. The reaction will generate CO2 gas; control the addition rate to prevent excessive foaming and pressure buildup.
-
Neutralization : Once the addition is complete and gas evolution has ceased, check the pH of the solution. Neutralize it to a pH between 6 and 8 using a suitable acid or base.
-
Final Disposal : The neutralized aqueous waste should be collected in a properly labeled hazardous waste container for disposal by the institution's Environmental Health and Safety (EHS) department.[16]
Emergency Response Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Caption: Decision tree for responding to a chemical spill.
4.1. Chemical Spills
-
Minor Spill : If you are trained and it is safe to do so, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[5][16] Do not use combustible materials like paper towels.[16] Scoop the material into a sealable, labeled hazardous waste container.[5][16]
-
Major Spill : Evacuate the laboratory immediately and alert others. Activate the fire alarm if necessary. Call your institution's emergency response number from a safe location.[17]
4.2. Personnel Exposure
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[8][17]
-
Skin Contact : Seconds count. Immediately escort the person to a safety shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and jewelry.[12][17] Seek immediate medical attention.
-
Eye Contact : Immediately use an eyewash station to flush the eyes for at least 15 minutes.[17] Forcibly hold the eyelids open to ensure water reaches all surfaces.[17] Remove contact lenses during the rinse. Seek immediate medical attention.[8][12]
-
Ingestion : Do NOT induce vomiting.[5] Rinse the mouth with water and have the person drink plenty of water if they are conscious. Seek immediate medical attention and provide the SDS to the medical personnel.[5]
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3-Bromofuran-2-carbonyl chloride material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Profile of 3-Bromofuran-2-carbonyl chloride
Introduction: A Synthesized Approach to Safety
This compound is a specialized reagent, valuable in the synthesis of complex pharmaceutical intermediates and novel organic compounds.[1] However, its specific and highly reactive nature means that a comprehensive, officially registered Material Safety Data Sheet (MSDS) is not always readily available. This guide has been constructed to fill that gap. As a Senior Application Scientist, my objective is not merely to present data, but to synthesize a robust safety profile based on first principles of chemistry and authoritative data from structurally analogous compounds.
The safety characteristics of this molecule are dictated by two key structural features: the 3-bromofuran ring and the acyl chloride functional group . The furan moiety presents hazards common to heterocyclic aromatics, while the acyl chloride group imparts high reactivity, particularly towards nucleophiles like water.[2] This document amalgamates data from these structural precedents to provide a reliable and cautious framework for handling, storage, and emergency response.
Section 1: Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a chemical is the first step in safe handling. While empirical data for this compound is scarce, we can infer its likely characteristics from its structure and available data for its analogs.
| Property | Value / Description | Source / Rationale |
| Synonyms | 3-Bromo-2-furoyl chloride | [3] |
| CAS Number | 58777-57-4 | [3] |
| Molecular Formula | C₅H₂BrClO₂ | [3] |
| Molecular Weight | 209.43 g/mol | [3] |
| Appearance | Likely a solid or liquid with a pungent odor. Acyl halides are often fuming liquids or low-melting solids.[4] | Inferred from related compounds |
| Boiling Point | Not determined. Likely higher than 3-bromofuran (102.5 °C) due to increased molecular weight.[1] | Inferred |
| Reactivity | Reacts violently with water and moisture.[2] Moisture sensitive.[4] | Based on acyl chloride chemistry |
| Solubility | Decomposes in water.[4] Likely soluble in anhydrous aprotic organic solvents (e.g., Dichloromethane, THF, Toluene). | Inferred |
Section 2: Hazard Identification and GHS Classification (Inferred)
A formal GHS classification is not established. The following classification is inferred based on the hazards posed by the acyl chloride functional group (corrosivity, reactivity with water) and the bromofuran core (irritation, potential toxicity). This represents a conservative and safety-first approach.
| GHS Pictogram(s) | Signal Word | Hazard Statements (H-Statements) | Precautionary Statements (P-Statements) |
| Danger | H314: Causes severe skin burns and eye damage.[2]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5]EUH014: Reacts violently with water.[2] | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]P310: Immediately call a POISON CENTER or doctor/physician.[4] |
Causality of Hazards:
-
Corrosivity (H314): The primary driver of this compound's hazard profile is the acyl chloride group. Upon contact with moisture, such as on skin, in the eyes, or in the respiratory tract, it rapidly hydrolyzes to form 3-bromofuran-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[2] This reaction is exothermic and is the direct cause of severe chemical burns.
-
Irritation (H319, H335): Even at concentrations or exposure times insufficient to cause immediate burns, the generated HCl and the parent compound are potent irritants.[6] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.
Section 3: Protocols for Safe Handling and Storage
Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is rooted in preventing contact and mitigating the consequences of its high reactivity.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential:
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory. Standard safety glasses are insufficient to protect against splashes and corrosive vapors.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[8]
-
Body Protection: A flame-retardant laboratory coat and a chemical-resistant apron are required.[8]
-
Respiratory Protection: All handling must occur within a certified chemical fume hood to control vapor exposure.[9] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[8]
Experimental Workflow: From Receipt to Quenching
The following workflow is designed to maintain a self-validating system of safety at every stage of use.
Caption: Safe handling workflow for this compound.
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon).[4] The storage area should be designated for corrosive materials.[4]
-
Incompatible Materials: Keep away from water, alcohols, strong bases, amines, and strong oxidizing agents.[4] The violent reaction with water is a primary concern, but reactions with other nucleophiles can also be vigorous and exothermic.
Section 4: Emergency and First Aid Procedures
Immediate and correct response to exposure is critical to minimizing harm. First responders must protect themselves before assisting others.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Instantly remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. A safety shower is ideal. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention, specifically from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response Protocol
In the event of a spill, a systematic response is required to ensure personnel safety and environmental protection.
Caption: Emergency response workflow for a chemical spill.
Section 5: Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle.
-
Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[10]
-
Procedure: Do not dispose of this chemical down the drain or in regular trash.[10] Collect waste in a dedicated, clearly labeled, and sealed container suitable for corrosive and halogenated organic waste.[10] The final disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
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Fisher Scientific. (2012-03-08). Safety Data Sheet: 3-Bromofuran. 8
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Fisher Scientific. (2023-09-05). Safety Data Sheet: 1-Benzofuran-5-carbonyl chloride. 4
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Sigma-Aldrich. (2025-04-30). Safety Data Sheet. 12
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Sigma-Aldrich. (2025-11-06). Safety Data Sheet: Thiocarbonyl chloride. 9
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Guidechem. 2-Furancarbonyl chloride, 5-bromo- (9CI) (CAS No. 26726-16-9) SDS. 5
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CPAChem. (2023-01-09). Safety data sheet: Carbofuran. 13
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Alfa Chemistry. CAS 58777-57-4 3-Bromo-2-furoyl chloride. 3
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Introduction: The Strategic Importance of 3-Bromofuran
An In-Depth Technical Guide to the Electrophilic Substitution of 3-Bromofuran
3-Bromofuran is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its utility is particularly pronounced in the development of pharmaceuticals and natural products, where the substituted furan motif is a common structural feature.[1] Molecules derived from 3-bromofuran have found applications as chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.[1] A deep understanding of its reactivity, particularly in electrophilic aromatic substitution (EAS) reactions, is paramount for chemists aiming to leverage this scaffold for the design and synthesis of novel chemical entities. This guide provides a detailed exploration of the electronic factors governing the regioselectivity of EAS on 3-bromofuran and outlines key transformations for its functionalization.
The Electronic Landscape: Understanding Reactivity and Regioselectivity
The outcome of any electrophilic substitution on 3-bromofuran is dictated by a nuanced interplay between the inherent properties of the furan ring and the electronic effects of the bromine substituent.
1. Inherent Reactivity of the Furan Ring
Furan is a π-excessive five-membered heterocycle. The oxygen heteroatom donates a lone pair of electrons into the π-system, significantly increasing the ring's electron density compared to benzene. This makes furan exceptionally reactive towards electrophiles, with reaction rates estimated to be orders of magnitude faster than those of benzene.[2]
This high reactivity also dictates a strong positional preference. Electrophilic attack occurs preferentially at the C2 and C5 positions. This regioselectivity is a direct consequence of the stability of the cationic intermediate (the σ-complex or Wheland intermediate). Attack at C2 allows the positive charge to be delocalized over three atoms, including the oxygen, resulting in three significant resonance contributors.[2][3] In contrast, attack at C3 results in a less stable intermediate with only two resonance structures.[2]
2. The Influence of the C3-Bromo Substituent
The bromine atom at the C3 position exerts two opposing electronic effects:
| Effect | Type | Influence on Reactivity | Directing Preference |
| Inductive Effect | -I | Deactivating: The high electronegativity of bromine withdraws electron density from the ring via the sigma bond framework, making the ring less nucleophilic.[4][5] | Meta (C5) |
| Resonance Effect | +M | Activating: A lone pair on the bromine atom can be donated into the ring's π-system, delocalizing the electrons and stabilizing the ring.[5] | Ortho (C2, C4) & Para (C5) |
For halogens, the deactivating inductive effect typically outweighs the activating resonance effect, meaning that 3-bromofuran is less reactive towards EAS than unsubstituted furan. However, the resonance effect is dominant in determining the position of substitution, making the bromine atom an ortho, para-director .[5][6]
Synergistic Directing Effects
In 3-bromofuran, the inherent preference of the furan ring for substitution at C2/C5 aligns perfectly with the ortho/para directing influence of the C3-bromo substituent.
-
C2-position: Ortho to the bromine director and an intrinsically activated site of the furan ring.
-
C5-position: Para to the bromine director and an intrinsically activated site of the furan ring.
-
C4-position: Ortho to the bromine director but an intrinsically less favored site of the furan ring.
Therefore, electrophilic attack is strongly predicted to occur at the C2 and C5 positions , with the C2 position often being kinetically favored due to proximity.
Mechanistic Framework of Electrophilic Substitution
The electrophilic aromatic substitution of 3-bromofuran follows the canonical SEAr mechanism, which proceeds in three fundamental steps:
-
Generation of the Electrophile (E⁺): A highly reactive electrophile is generated from the reagents, often requiring a catalyst.
-
Nucleophilic Attack and Formation of the σ-Complex: The π-system of the furan ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the σ-complex or Wheland intermediate. This is the rate-determining step.
-
Deprotonation and Re-aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the furan ring.
Caption: Resonance stabilization of intermediates dictates regioselectivity.
Key Electrophilic Substitution Reactions
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl (-CHO) group onto electron-rich rings. [7][8]The electrophile, known as the Vilsmeier reagent, is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [9]Given its relatively low reactivity compared to acylium ions, it is highly selective for activated systems like 3-bromofuran.
-
Regioselectivity: Based on the combined directing effects, formylation is expected to occur almost exclusively at the C2 or C5 position. [10]The major product is anticipated to be 3-bromo-2-formylfuran .
-
Significance: The resulting formylfuran is a valuable intermediate for further elaboration into more complex structures via reactions such as Wittig olefination, reductions, and oxidations.
Friedel-Crafts Acylation
This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride in the presence of a Lewis acid catalyst. [11]Due to the high reactivity of the furan ring, which can lead to polymerization with strong Lewis acids like AlCl₃, milder catalysts such as Yb(OTf)₃ or zinc oxide are often preferred. [11][12]
-
Regioselectivity: Similar to formylation, acylation occurs with high selectivity at the C2 position, yielding 2-acyl-3-bromofurans .
-
Self-Limiting Nature: A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic attack. This deactivation effectively prevents polysubstitution, leading to monoacylated products. [11]
Halogenation
The introduction of a second halogen atom (e.g., bromine or chlorine) onto the 3-bromofuran ring requires carefully controlled conditions to avoid polysubstitution.
-
Reagents: Mild halogenating agents such as N-bromosuccinimide (NBS) or bromine in a non-polar solvent at low temperatures are typically employed.
-
Regioselectivity: The reaction will proceed at the most activated available position, which is C5. The C2 position is also highly activated, but substitution at C5 is common. The expected major product of monobromination would be 2,4-dibromofuran or 2,3-dibromofuran depending on whether the starting material was 3-bromofuran or 2-bromofuran respectively. Given the starting material is 3-bromofuran, the major product upon further bromination would likely be 2,3-dibromofuran or 3,5-dibromofuran . However, considering the powerful directing effects, the most likely product is 2-bromo-3-chlorofuran if chlorinating, or 2,3-dibromofuran if brominating at the C2 position.
Nitration
Nitration of the furan ring is notoriously challenging due to the ring's sensitivity to the strong acidic conditions of typical nitrating mixtures (HNO₃/H₂SO₄), which often leads to ring-opening and decomposition. [13]
-
Reagents: Milder conditions are required. A common method for nitrating sensitive heterocycles is the use of acetyl nitrate (formed from nitric acid and acetic anhydride) at low temperatures. [14]* Regioselectivity: If successful, nitration is predicted to yield primarily 3-bromo-2-nitrofuran . The resulting product is a versatile intermediate for the synthesis of amino-substituted furans.
Summary of Regioselectivity
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Vilsmeier-Haack | POCl₃, DMF | Chloroiminium ion | 3-Bromo-2-formylfuran |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Acylium ion (RCO⁺) | 2-Acyl-3-bromofuran |
| Halogenation | Br₂, NBS, or Cl₂ | Br⁺ or Cl⁺ | 2,3-Dihalofuran, 3,5-Dihalofuran |
| Nitration | HNO₃, Ac₂O | Nitronium ion (NO₂⁺) | 3-Bromo-2-nitrofuran |
Experimental Protocol: Vilsmeier-Haack Formylation of a 3-Substituted Furan
This protocol is adapted from a validated procedure for the formylation of a similar substrate, 3-(3-fluorophenyl)furan, and is expected to be effective for 3-bromofuran with minor optimization. [10] Objective: To synthesize 3-bromo-2-formylfuran.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3-Bromofuran
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Standard laboratory glassware with inert atmosphere capabilities (e.g., Schlenk line or nitrogen balloon)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 3-bromofuran (1.0 equivalent) in anhydrous DCM.
-
Add the solution of 3-bromofuran dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-2-formylfuran.
-
Conclusion
The electrophilic substitution of 3-bromofuran is a predictable and powerful tool for the synthesis of functionalized heterocyclic compounds. The regiochemical outcome is robustly controlled by the synergy between the intrinsic C2/C5 preference of the furan ring and the ortho/para-directing nature of the C3-bromo substituent. This synergy reliably directs incoming electrophiles to the C2 and C5 positions. While the bromine atom deactivates the ring slightly compared to unsubstituted furan, the system remains highly amenable to a range of electrophilic substitutions, including formylation, acylation, and halogenation, provided that appropriate, often mild, reaction conditions are employed. Mastering these transformations unlocks a vast chemical space for researchers in drug discovery and materials science.
References
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3-Bromofuran. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
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Experimental Methods 1. Bromination Methods. (n.d.). Retrieved January 17, 2026, from [Link]
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Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved January 17, 2026, from [Link]
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Pearson Education. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Retrieved January 17, 2026, from [Link]
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S. P. Patil, D. R. Patil, & V. D. Bobade. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved January 17, 2026, from [Link]
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Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Lee, J., et al. (n.d.). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry. [Link]
-
Nitration. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Quora. (2018). What is the order of reactivity of different halobenzenes with respect to electrophilic aromatic substitution?[Link]
-
Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Sci-Hub. (n.d.). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride. [Link]
-
Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]
-
ResearchGate. (n.d.). Methods for the Preparation of 3-Nitrobenzofurans. [Link]
- Google Patents. (n.d.).
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]
-
Zenodo. (n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. [Link]
-
Xia, H., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]
-
Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
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Chemistry LibreTexts. (2021). Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
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A Senior Application Scientist's Guide to the Stability and Storage of 3-Bromofuran-2-carbonyl Chloride
Executive Summary
3-Bromofuran-2-carbonyl chloride is a pivotal bifunctional building block in modern synthetic chemistry, particularly valued in the development of novel pharmaceutical agents and complex organic molecules. Its utility is derived from the distinct reactive sites: a highly electrophilic acyl chloride and a versatile brominated furan ring. However, the very feature that makes the acyl chloride group so synthetically useful—its high reactivity—also renders the molecule exceptionally sensitive to degradation. The primary challenge in its use is not its synthetic application, but the preservation of its chemical integrity from the moment of receipt to the point of reaction. This guide provides an in-depth analysis of the stability profile of this compound, elucidates its primary degradation pathway, and establishes a series of self-validating protocols for its storage, handling, and quality control. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining a safe laboratory environment.
Chapter 1: The Molecular Profile: Understanding Inherent Reactivity
A foundational understanding of the molecular structure of this compound is essential to appreciate its stability challenges. The molecule's properties are not monolithic but are a composite of the characteristics of its constituent parts: the furan ring, the bromo-substituent, and the acyl chloride functional group.
Structural and Electronic Analysis
The molecule can be deconstructed as follows:
-
Acyl Chloride Group (-COCl): This is the molecule's reactive epicenter and the primary source of its instability. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[1] This makes it an excellent target for nucleophiles. Furthermore, the chloride ion is an outstanding leaving group, facilitating nucleophilic acyl substitution reactions.[2]
-
Furan Ring: A five-membered aromatic heterocycle, the furan ring system is electron-rich due to the lone pairs on the oxygen atom.[3] While generally reactive towards electrophiles, its reactivity in this specific molecule is modulated by the two strongly electron-withdrawing substituents.
-
Bromo-Substituent (-Br): Attached at the 3-position, the bromine atom further withdraws electron density from the furan ring and serves as a synthetic handle for cross-coupling reactions, such as Suzuki or Stille couplings.
The dominant feature governing the compound's stability in storage is unequivocally the acyl chloride group. Its susceptibility to hydrolysis far outweighs other potential degradation pathways of the furan ring under typical storage conditions.
Caption: Electronic landscape of this compound.
Chapter 2: The Primary Degradation Pathway: Hydrolysis
The single most critical factor affecting the shelf-life and purity of this compound is its reaction with water, a process known as hydrolysis. This reaction is often rapid and can be initiated by mere atmospheric moisture.[2]
The Hydrolysis Mechanism
The reaction proceeds via a classic nucleophilic addition-elimination mechanism.[4]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable. The oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion is expelled as a leaving group.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule (or the expelled chloride ion) to yield the final products: 3-bromofuran-2-carboxylic acid and hydrochloric acid (HCl).[2][4]
This process is problematic for two reasons: it consumes the desired reagent, and it generates corrosive and reactive HCl gas, which can further catalyze the degradation of other molecules and cause pressure buildup in a sealed container.
Caption: The two-step mechanism of acyl chloride hydrolysis.
Consequences of Degradation
-
Loss of Purity: The primary consequence is the contamination of the starting material with its corresponding carboxylic acid. This impurity can interfere with subsequent reactions, alter reaction kinetics, or lead to complex product mixtures.
-
Reduced Yield: As the active reagent is consumed by hydrolysis, the effective molarity decreases, leading to lower yields in synthetic applications.
-
Safety Hazard: The generation of HCl gas can lead to a dangerous pressure buildup in sealed containers.[5] Furthermore, the corrosive nature of HCl can damage equipment and poses a significant inhalation hazard.
Chapter 3: A System for Ensuring Stability: Recommended Storage Protocols
A multi-layered approach focusing on the core principles of Temperature , Atmosphere , and Containment is non-negotiable for preserving the integrity of this compound.
The Foundational Principles
-
Temperature Control: Lowering the temperature reduces the kinetic energy of molecules, thereby slowing the rate of all chemical reactions, including the hydrolysis pathway. While the product is chemically stable under standard room temperature conditions, refrigerated or freezer storage provides a crucial layer of protection against degradation.[5]
-
Atmosphere Control: This is the most critical principle. The compound must be stored under a dry, inert atmosphere to physically exclude water molecules.[5] Argon or nitrogen are the gases of choice. Simply closing the cap tightly is insufficient; the air inside the container holds enough moisture to cause significant degradation over time.
-
Containment: The choice of container and seal is vital. Borosilicate glass is preferred for its chemical inertness. The cap must provide a hermetic seal, with a PTFE (Teflon) liner being the industry standard due to its excellent chemical resistance and ability to form a tight seal against the glass rim.
Data Presentation: Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows the rate of hydrolysis significantly.[5] |
| -20 °C (Freezer) | Optimal for long-term archival storage.[6] | |
| Atmosphere | Dry Argon or Nitrogen | Excludes atmospheric moisture, the primary reactant for degradation.[5] |
| Container | Amber Borosilicate Glass Bottle | Inert and protects from light, although photostability is a secondary concern. |
| Cap/Seal | PTFE-lined Screw Cap | Provides a chemically inert, airtight seal to prevent moisture ingress. |
| Location | Ventilated, Corrosives-compatible Cabinet | Ensures safety in case of leakage and segregates from incompatible materials.[5] |
Experimental Protocol 1: Long-Term Archival Storage
This protocol is for the initial storage of a newly received container.
-
Do Not Open: Upon receipt, do not open the manufacturer's sealed container in the open laboratory atmosphere.
-
Inspect Seal: Visually inspect the cap and seal for any signs of damage.
-
Parafilm Seal: For an extra layer of protection, wrap the cap-bottle interface securely with Parafilm®.
-
Inert Environment Transfer: Place the sealed bottle inside a larger, sealable secondary container (such as a desiccator or a sealable bag) that has been flushed with an inert gas (Argon or Nitrogen).
-
Labeling: Clearly label the outer container with the contents, date of receipt, and storage conditions.
-
Storage: Place the secondary container in a -20 °C freezer.
Experimental Protocol 2: Working Stock Management
It is poor practice to repeatedly open a large stock bottle. The best practice is to create smaller, single-use or limited-use aliquots.
-
Preparation: Take the main stock bottle from the freezer and allow it to warm completely to room temperature before opening. This is critical to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations inside a glovebox or on a Schlenk line under a positive pressure of dry Argon or Nitrogen.
-
Aliquoting: Quickly dispense the desired amounts of the compound into smaller, tared vials suitable for your planned reactions. The vials must be oven-dried and cooled under an inert atmosphere beforehand.
-
Sealing: Tightly cap each aliquot vial with a PTFE-lined cap.
-
Backfilling: Before re-sealing the main stock bottle, flush the headspace with dry inert gas.
-
Storage: Return the main stock bottle to the freezer using the long-term protocol. Store the working aliquots in a desiccator filled with a desiccant (e.g., Drierite) and flushed with inert gas, preferably inside a 2-8 °C refrigerator.
Caption: Decision workflow for proper reagent storage.
Chapter 4: Safe Handling: Mitigating Exposure and Contamination
Safe handling is intrinsically linked to maintaining stability. Every step taken to protect the user also protects the reagent from atmospheric contamination.
Engineering Controls and Personal Protective Equipment (PPE)
-
Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to contain and exhaust the highly irritating and toxic vapors, especially the HCl gas that may be present in the headspace of the bottle.
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory. Acyl chlorides can cause severe eye damage.[5]
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene) and change them immediately if contamination occurs.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Experimental Protocol 3: Safe Dispensing
This protocol assumes the use of a working aliquot that has been warmed to room temperature.
-
Work Area Preparation: Ensure the fume hood sash is at the appropriate height. Have all necessary glassware (oven-dried and cooled under vacuum or inert gas) and reagents ready.
-
Inert Gas Flush: Before opening the aliquot, insert a needle connected to a supply of dry inert gas (e.g., via a balloon or Schlenk line) through the cap's septum (if available) or briefly flush the opening of the vial with a stream of inert gas immediately after opening.
-
Dispensing: Use a clean, dry spatula or syringe to quickly transfer the required amount of the compound to the reaction vessel, which should also be under a positive pressure of inert gas.
-
Resealing: Immediately reseal the aliquot vial, flushing the headspace with inert gas before tightening the cap.
-
Cleanup: Quench any residual material on the spatula or in the weighing boat by slowly adding it to a beaker of a suitable alcohol (e.g., isopropanol) in the fume hood. This will convert the reactive acyl chloride to a much more stable ester.[4]
Chapter 5: Quality Control: How to Verify Integrity
Visual inspection is insufficient for determining the purity of this compound. Analytical verification is necessary, especially for older reagents or if reaction results are unexpected.
Analytical Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and effective first-pass technique. A small sample can be analyzed as a thin film or KBr pellet. The key is to look for the presence or absence of the broad O-H stretch characteristic of a carboxylic acid.
-
¹H NMR Spectroscopy: This is the definitive method for assessing purity. A small sample is dissolved in a dry deuterated solvent (e.g., CDCl₃) and the spectrum is acquired. The presence of a broad singlet corresponding to the carboxylic acid proton is a clear sign of degradation. Integration of the peaks corresponding to the product and the hydrolysis byproduct can be used to estimate the purity.
Data Interpretation: Identifying the Compound and its Degradant
| Analyte | Technique | Key Signal / Peak | Interpretation |
| This compound | FTIR | ~1750-1780 cm⁻¹ | Strong, sharp C=O stretch of the acyl chloride.[7] |
| ¹H NMR (CDCl₃) | ~7.6 ppm (d), ~6.5 ppm (d) | Signals corresponding to the furan ring protons. | |
| 3-Bromofuran-2-carboxylic acid | FTIR | ~2500-3300 cm⁻¹ | Very broad O-H stretch of the carboxylic acid dimer. |
| FTIR | ~1700-1725 cm⁻¹ | C=O stretch, shifted to lower frequency from the acyl chloride. | |
| ¹H NMR (CDCl₃) | ~9-12 ppm (broad s) | Signal for the acidic proton of the carboxylic acid. |
Conclusion
This compound is a powerful synthetic tool, but its utility is directly proportional to its purity. The compound's inherent reactivity towards moisture mandates a rigorous and uncompromising approach to its storage and handling. By implementing the systems described in this guide—centered on strict exclusion of atmospheric moisture through inert atmosphere techniques and temperature control—researchers can ensure the long-term integrity of the reagent. Verifying purity with routine analytical checks provides a final layer of validation, guaranteeing that synthetic outcomes are reliable, reproducible, and built upon a foundation of chemical integrity.
References
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Wuts, P. G. M. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 871–882. [Link]
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Lu, Y., & Medlin, J. W. (2015). Decomposition of Furan on Pd(111). The Journal of Physical Chemistry C, 119(25), 14249–14256. [Link]
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da Silva, G., & Bozzelli, J. W. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A, 119(28), 7968–7976. [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for a moisture-sensitive, toxic compound. Sigma-Aldrich.
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Peeters, S., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Combustion and Flame, 221, 324-336. [Link]
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Wikipedia. (n.d.). Furan. Wikipedia. [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). ChemistryStudent. [Link]
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Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. [Link]
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Organic Chemistry Tutor. (2023). Preparations and Reactions of Acyl Chlorides. YouTube. [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet for a highly toxic solid. Sigma-Aldrich.
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-
Study.com. (n.d.). Video: Acyl Chloride Uses, Reactions & Synthesis. Study.com. [Link]
- CPAChem. (2023).
-
Wikipedia. (n.d.). Acyl chloride. Wikipedia. [Link]
-
Sabat, M., et al. (2019). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. The Journal of Organic Chemistry, 84(15), 9438-9452. [Link]
-
Save My Exams. (2026). Test for Acyl Chlorides. A Level Chemistry Revision Notes. [Link]
-
Wikipedia. (n.d.). 3-Bromofuran. Wikipedia. [Link]
- Carl ROTH. (2024).
-
Various Authors. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: Esterification of 3-Bromofuran-2-carbonyl chloride for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3-Bromofuran-2-Carboxylate Esters
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The 3-bromofuran-2-carboxylate moiety, in particular, serves as a versatile and highly valuable building block for drug development. The bromine atom at the C3 position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the generation of diverse compound libraries. The ester at the C2 position can modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability, or act as a key interaction point with biological targets.
This document provides a detailed guide to the synthesis of 3-bromofuran-2-carboxylate esters via the reaction of 3-Bromofuran-2-carbonyl chloride with a range of alcohols. As an acyl chloride, this compound is a highly reactive electrophile, enabling rapid and efficient esterification under mild conditions.[3][4] This reactivity avoids the need for the harsh acid catalysts and high temperatures often associated with Fischer esterification, preserving sensitive functional groups elsewhere in the molecule.[5] We will explore the underlying mechanism, provide robust and adaptable protocols, and offer expert insights into optimization and troubleshooting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification of an acyl chloride with an alcohol is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via an addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.[3]
-
Chloride Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.
-
Deprotonation: A mild, non-nucleophilic base (such as pyridine or triethylamine) is typically included to neutralize the hydrogen chloride (HCl) gas that is cogenerated.[4] This prevents the protonation of the starting alcohol and drives the reaction to completion.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Friedel-Crafts Acylation using 3-Bromofuran-2-carbonyl chloride
For correspondence:
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 3-Bromofuran-2-carbonyl chloride in Friedel-Crafts acylation reactions. These notes offer a detailed exploration of the underlying chemical principles, practical experimental protocols, and critical considerations for the successful synthesis of novel aryl and heteroaryl ketones. The protocols have been developed to ensure reproducibility and high yields, addressing the specific challenges associated with the reactivity of the substituted furan moiety.
Introduction: The Strategic Importance of Furan-Containing Scaffolds
Furan rings are privileged heterocyclic motifs frequently encountered in a diverse array of natural products and pharmacologically active compounds. Their unique electronic properties and ability to participate in various chemical transformations make them valuable building blocks in medicinal chemistry. The introduction of a furan-based ketone structure via Friedel-Crafts acylation provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecular architectures with potential therapeutic applications.
This compound is a particularly interesting reagent in this context. The presence of the bromine atom at the 3-position and the carbonyl chloride at the 2-position significantly influences the electronic character of the furan ring, thereby modulating its reactivity and providing a site for subsequent cross-coupling reactions. This guide will delve into the nuances of employing this reagent in the synthesis of valuable chemical intermediates.
Mechanistic Insights and Reactivity Considerations
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that involves the introduction of an acyl group onto an aromatic or heteroaromatic ring.[1][2] The reaction is typically mediated by a Lewis acid, which activates the acyl chloride to generate a highly electrophilic acylium ion.
The Acylium Ion Generation
The first step of the mechanism involves the coordination of the Lewis acid (e.g., AlCl₃, FeCl₃) to the chlorine atom of the this compound. This polarization of the C-Cl bond facilitates its cleavage, leading to the formation of a resonance-stabilized acylium ion.
Caption: Generation of the acylium ion.
Electrophilic Attack and Aromaticity Restoration
The generated acylium ion then acts as a potent electrophile, which is attacked by the electron-rich aromatic or heteroaromatic substrate. This results in the formation of a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the final ketone product.
The Influence of Substituents on Reactivity
The furan ring is inherently electron-rich and thus highly reactive towards electrophilic attack, often more so than benzene.[3] However, the presence of the electron-withdrawing bromine atom and the carbonyl group in this compound deactivates the furan ring to some extent. This deactivation can be advantageous as it can temper the high reactivity of the furan nucleus and prevent undesirable side reactions such as polymerization, which is a common issue in Friedel-Crafts reactions of unsubstituted furan.[4]
The deactivation of the acylating agent itself may necessitate the use of more potent Lewis acids or slightly elevated reaction temperatures to achieve satisfactory reaction rates, especially when reacting with less activated aromatic substrates.
Synthesis of this compound
The target acyl chloride is conveniently prepared from its corresponding carboxylic acid, which can be synthesized from commercially available 3-bromofuran-2-carbaldehyde.
Protocol: Synthesis of 3-Bromofuran-2-carboxylic acid
This protocol is adapted from established literature procedures.[5]
Materials:
-
3-Bromofuran-2-carbaldehyde
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (80%)
-
Sodium dihydrogen phosphate
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3-bromofuran-2-carbaldehyde (1 equivalent) in tert-butanol.
-
Add 2-methyl-2-butene (1.8 equivalents) to the solution.
-
In a separate beaker, prepare a solution of sodium chlorite (80%, 1.6 equivalents) and sodium dihydrogen phosphate (1.7 equivalents) in deionized water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the mixture with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Wash the crude product with a mixture of hexane and ethyl acetate (5:1) and recrystallize from a hexane/ethyl acetate solvent mixture to afford pure 3-bromofuran-2-carboxylic acid.
Protocol: Synthesis of this compound
This protocol utilizes standard methods for the conversion of carboxylic acids to acyl chlorides.[6][7]
Materials:
-
3-Bromofuran-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure (using Thionyl Chloride):
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 3-bromofuran-2-carboxylic acid (1 equivalent).
-
Carefully add an excess of thionyl chloride (2-3 equivalents).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be used directly in the next step or purified by vacuum distillation.
Procedure (using Oxalyl Chloride):
-
Suspend 3-bromofuran-2-carboxylic acid (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5-2 equivalents) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (CO, CO₂, and HCl) ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
Friedel-Crafts Acylation Protocols
The following protocols provide a general framework for the Friedel-Crafts acylation of an activated aromatic substrate, anisole, with this compound. Reaction conditions may need to be optimized for different substrates.
Model Reaction: Acylation of Anisole
Caption: Friedel-Crafts acylation of anisole.
Experimental Protocol
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric acid
-
5% Sodium hydroxide solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Appropriate solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred suspension of the Lewis acid over 15-20 minutes.
-
After the addition is complete, add a solution of anisole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (3-bromo-2-furyl)(4-methoxyphenyl)methanone.
Data Presentation: Key Reaction Parameters
| Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | AlCl₃ | DCM | 0 to rt | 2-4 | Expected High |
| Toluene | AlCl₃ | CS₂ | 0 to rt | 3-6 | Expected Moderate |
| Benzene | AlCl₃ | Benzene | rt to 50 | 6-12 | Expected Moderate-Low |
| Chlorobenzene | AlCl₃ | CS₂ | 50 | 12-24 | Expected Low to No Reaction |
Note: The yields are expected trends and will require experimental optimization.
Troubleshooting and Safety Precautions
Potential Side Reactions
-
Polymerization of Furan: Although less likely with the deactivated substrate, it can still occur, especially with strong Lewis acids and higher temperatures. Using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or performing the reaction at low temperatures can mitigate this.
-
Diacylation: The product ketone is deactivated towards further acylation, so diacylation is generally not a significant issue.
Safety
-
Acyl Chlorides: this compound is expected to be corrosive and lachrymatory. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It will react with moisture to release HCl gas.
-
Lewis Acids: Aluminum chloride and iron(III) chloride are corrosive and moisture-sensitive. Handle in a dry environment (e.g., glove box or under an inert atmosphere). Quenching of the reaction should be done carefully and slowly, as it is highly exothermic.
-
Solvents: Dichloromethane is a suspected carcinogen. Carbon disulfide is highly flammable and toxic. Handle these solvents with appropriate precautions in a fume hood.
Conclusion
The Friedel-Crafts acylation using this compound offers a strategic pathway to novel furan-containing ketones. Understanding the interplay between the inherent reactivity of the furan ring and the electronic effects of its substituents is paramount for successful synthesis. The protocols outlined in this guide provide a robust starting point for researchers to explore the utility of this versatile building block in the development of new chemical entities with potential applications in drug discovery and materials science.
References
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
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Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Link]
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The Chemistry Community. Acid to Acid Chloride - Common Conditions. [Link]
-
University of Calgary. Ch12 : EArS of heteroaromatics. [Link]
-
MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Chemistry Stack Exchange. Friedel-Crafts acylation of furan [closed]. [Link]
-
RSC Publishing. Friedel–Crafts reactions for biomolecular chemistry. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. FRIEDEL-CRAFT REACTION: A REVIEW. [Link]
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Application Notes and Protocols: 3-Bromofuran-2-carbonyl Chloride in Heterocyclic Synthesis
Introduction: The Versatility of the Furan Scaffold
The furan ring system is a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic properties and the ability to undergo a variety of chemical transformations make it a privileged scaffold in drug discovery. 3-Bromofuran-2-carbonyl chloride, as a bifunctional reagent, offers a strategic entry point into a diverse range of furan-containing heterocycles. The presence of the highly reactive acyl chloride group at the 2-position allows for facile introduction of the furan moiety via acylation reactions, while the bromine atom at the 3-position serves as a versatile handle for subsequent cross-coupling reactions or other functionalizations. This guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems, complete with detailed protocols and mechanistic insights.
Core Characteristics and Handling
This compound is a reactive chemical that requires careful handling. It is sensitive to moisture and can decompose upon contact with water, releasing hydrochloric acid.[1] Therefore, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂BrClO₂ |
| Molecular Weight | 213.43 g/mol |
| Appearance | Likely a liquid or low-melting solid |
| Boiling Point | Data not widely available; likely high |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) |
Application in the Synthesis of Furan-Substituted Amides and Subsequent Transformations
The most direct application of this compound is in the acylation of primary and secondary amines to furnish the corresponding N-substituted 3-bromofuran-2-carboxamides.[4][5] This reaction is typically rapid and proceeds in high yield. The resulting amides are often stable, crystalline solids that can be readily purified by recrystallization.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-3-bromofuran-2-carboxamides
Objective: To synthesize a furan-containing amide via nucleophilic acyl substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution. A white precipitate of triethylamine hydrochloride will form.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the acyl chloride.[1]
-
Base (Triethylamine/Pyridine): Acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.[4]
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature ensures completion.
-
Aqueous Workup: The washing steps remove the triethylamine hydrochloride salt and any unreacted starting materials.
Gateway to Nitrogen-Containing Heterocycles: Synthesis of Pyrazoles and 1,3,4-Oxadiazoles
The true synthetic utility of this compound is realized when it is employed as a precursor for more complex heterocyclic systems. By reacting it with bifunctional nucleophiles like hydrazines, key intermediates for the synthesis of pyrazoles and oxadiazoles can be readily accessed.
Application 1: Synthesis of 3-(3-Bromofuran-2-yl)-1H-pyrazoles
While direct condensation of this compound with hydrazine could be complex, a more controlled approach involves the initial formation of a 1,3-dicarbonyl equivalent. A plausible and widely used strategy for pyrazole synthesis is the reaction of a 1,3-diketone with hydrazine.[6][7]
Conceptual Workflow for Pyrazole Synthesis:
Caption: Conceptual workflow for the synthesis of a furan-substituted pyrazole.
Protocol 2: Synthesis of 1-Aryl-3-(3-bromofuran-2-yl)-1H-pyrazol-5(4H)-ones
Objective: To synthesize a furan-substituted pyrazolone, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Sodium acetate
-
Glacial acetic acid
Procedure:
Step 1: Synthesis of the β-keto ester intermediate
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol.
-
Add ethyl acetoacetate (1.0 eq.) dropwise to the stirred solution at room temperature.
-
After stirring for 30 minutes, add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude β-keto ester by column chromatography.
Step 2: Cyclization to the pyrazolone
-
Dissolve the purified β-keto ester (1.0 eq.) and the arylhydrazine hydrochloride (1.1 eq.) in glacial acetic acid.
-
Add sodium acetate (1.5 eq.) to the mixture and heat to reflux for 3-5 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 1-aryl-3-(3-bromofuran-2-yl)-1H-pyrazol-5(4H)-one.
Expert Insights:
-
The initial Claisen-type condensation forms a 1,3-dicarbonyl system which is the key electrophilic partner for the hydrazine.
-
The use of an arylhydrazine leads to the formation of an N-aryl pyrazolone. Unsubstituted hydrazine can also be used to yield the N-unsubstituted pyrazolone.[8]
-
The bromine atom on the furan ring remains intact throughout this sequence, allowing for further diversification of the final product through cross-coupling reactions.
Application 2: Synthesis of 2-(3-Bromofuran-2-yl)-1,3,4-oxadiazoles
A robust and common method for the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate.[9][10] this compound can be used to generate the necessary 3-bromofuran-2-carbohydrazide, which can then be acylated and cyclized.
Experimental Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: Stepwise synthesis of a furan-substituted 1,3,4-oxadiazole.
Protocol 3: Synthesis of 2-Aryl-5-(3-bromofuran-2-yl)-1,3,4-oxadiazole
Objective: To construct a furan-substituted 1,3,4-oxadiazole ring system.
Materials:
-
This compound
-
Hydrazine hydrate
-
Anhydrous THF
-
Aryl acyl chloride (e.g., benzoyl chloride)
-
Pyridine
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
Procedure:
Step 1: Synthesis of 3-Bromofuran-2-carbohydrazide
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add hydrazine hydrate (2.0 eq.) to the stirred solution. A precipitate will form.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into cold water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude 3-bromofuran-2-carbohydrazide, which can often be used in the next step without further purification.
Step 2: Synthesis of the Diacylhydrazine Intermediate
-
Suspend the crude 3-bromofuran-2-carbohydrazide (1.0 eq.) in anhydrous DCM containing pyridine (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Add the desired aryl acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the diacylhydrazine, which can be purified by recrystallization if necessary.
Step 3: Cyclodehydration to the 1,3,4-Oxadiazole
-
To the diacylhydrazine (1.0 eq.), add an excess of phosphorus oxychloride (5-10 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-5-(3-bromofuran-2-yl)-1,3,4-oxadiazole.[11]
Trustworthiness of the Protocol: This multi-step protocol is based on well-established and reliable transformations in heterocyclic chemistry.[9][10] Each step can be monitored by standard analytical techniques (TLC, NMR), and the intermediates can be isolated and characterized to ensure the success of the subsequent transformation. The choice of dehydrating agent in the final step is critical, with POCl₃ and SOCl₂ being commonly employed and effective for this type of cyclization.[9]
Safety Precautions
-
This compound: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE. Reacts with water to produce HCl.[1]
-
Hydrazine hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
Phosphorus oxychloride and Thionyl chloride: Highly corrosive and react violently with water. Handle with extreme caution in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[2][3][12]
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of a wide range of furan-containing heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in accessing amides, pyrazolones, and 1,3,4-oxadiazoles, which are important motifs in medicinal chemistry. The presence of the bromine atom on the furan ring provides a strategic advantage for further synthetic manipulations, such as Suzuki or Sonogashira cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery and development. The methodologies presented here are robust and based on fundamental principles of organic synthesis, providing a solid foundation for researchers and scientists in the field.
References
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The Synthesis and Reactions of Novel Pyrazole Derivatives by 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione Reacted with Some Hydrazones. (2025). ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). Hindawi. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020). ResearchGate. [Link]
-
SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. (2009). Chemistry of Heterocyclic Compounds. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). ACS Publications. [Link]
-
A facile and an efficient procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-one. (n.d.). RSC Advances. [Link]
-
Reactions of Amines. (2025). Chemistry LibreTexts. [Link]
-
the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]
-
Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Reactions of Cyclic Oxalyl Compounds, Reaction of Some Furan-2,3-diones with Various Hydrazine Derivatives. (2010). Asian Journal of Chemistry. [Link]
-
Reactions of amines. (2020). Chemistry LibreTexts. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]
-
reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. [Link]
-
3-(5-bromofuran-2-yl)-3-methylbutan-1-amine. (n.d.). AA Blocks. [Link]
-
Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020). ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). PubMed Central. [Link]
-
SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). Journal of Islamic Academy of Sciences. [Link]
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Application Note: A Comprehensive Guide to Nucleophilic Acyl Substitution Reactions with 3-Bromofuran-2-carbonyl chloride
Abstract
This application note provides a detailed experimental protocol and theoretical background for the nucleophilic acyl substitution of 3-Bromofuran-2-carbonyl chloride. As a versatile heterocyclic building block, this compound is a highly reactive intermediate for the synthesis of a diverse range of furan-2-carboxamides, esters, and thioesters, which are prevalent motifs in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into reaction mechanisms, safety procedures, step-by-step protocols, and troubleshooting, ensuring reliable and reproducible outcomes.
Scientific Principles and Mechanistic Overview
Nucleophilic acyl substitution is the cornerstone reaction for interconverting carboxylic acid derivatives.[1][2] The reaction proceeds via a well-established two-step mechanism: nucleophilic addition followed by elimination.[3]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electrophilic carbonyl carbon of the acyl chloride. This step breaks the carbonyl π-bond, forming a transient tetrahedral intermediate with a negative charge on the oxygen atom.[2][4]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond, concurrently expelling the most stable leaving group. In the case of this compound, the chloride ion is an excellent leaving group, making the reaction thermodynamically favorable and rapid.[5]
Acyl halides are the most reactive among carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the halogen, which enhances the electrophilicity of the carbonyl carbon.[6][7] This high reactivity allows for reactions with a broad spectrum of both charged and neutral nucleophiles, often under mild conditions.[5][6] The furan ring, being an electron-rich aromatic system, can influence the electronic properties of the carbonyl group, while the bromo-substituent offers a potential handle for subsequent cross-coupling reactions, further enhancing the synthetic utility of the products.[8][9]
Caption: General mechanism of nucleophilic acyl substitution.
Critical Safety and Handling Protocols
This compound is a reactive and hazardous chemical that demands strict adherence to safety protocols.
-
Hazards: Acyl halides are corrosive, moisture-sensitive, and lachrymatory (tear-inducing).[10][11] Contact with skin and eyes will cause severe burns.[12] Inhalation of vapors can irritate the respiratory system.[11] The compound reacts exothermically with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[10][12]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consider double-gloving or using thicker butyl rubber gloves). All manipulations must be performed within a certified chemical fume hood.[12][13]
-
Handling: Use clean, dry glassware and syringes. The reagent should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[12] Keep away from water, alcohols, and strong bases except when used as a reagent.
-
Storage: Store the reagent tightly sealed in a cool, dry, and well-ventilated area, preferably in a refrigerator and under an inert atmosphere.[12]
-
Waste Disposal: Unused reagent should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or a basic alcohol like isopropanol. Dispose of all chemical waste in accordance with institutional and local regulations.
General Experimental Protocol: Synthesis of 3-Bromo-N-benzyl-furan-2-carboxamide
This protocol details the reaction of this compound with a representative primary amine nucleophile, benzylamine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Handle with care under inert atmosphere |
| Benzylamine | ≥99% | Various | |
| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99.5% | Various | Acts as an HCl scavenger.[14][15] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various | A suitable aprotic solvent.[8] |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Various | For aqueous work-up |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Various | For aqueous work-up |
| Brine (Saturated NaCl) | Saturated solution | Various | To aid phase separation.[16] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic layer |
| Silica Gel | 230-400 mesh | Various | For column chromatography |
| Round-bottom flask, magnetic stir bar | --- | --- | Oven-dried before use |
| Septa, needles, syringes | --- | --- | For inert atmosphere transfers |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Various | For reaction monitoring |
Step-by-Step Procedure
-
Reaction Setup: Place a magnetic stir bar in a 100 mL oven-dried, two-neck round-bottom flask. Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (40 mL). Then, add benzylamine (1.0 eq., e.g., 1.07 g, 10.0 mmol) followed by anhydrous triethylamine (1.2 eq., e.g., 1.21 g, 12.0 mmol) via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.05 eq., e.g., 2.19 g, 10.5 mmol) in anhydrous dichloromethane (10 mL) in a separate dry, nitrogen-flushed flask. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting amine should be consumed, and a new, typically higher Rf product spot should appear.
Work-up and Purification
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly add 20 mL of deionized water to quench any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[16]
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-N-benzyl-furan-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The expected product is 3-Amino-5-bromo-1-benzofuran-2-carboxamide.[17][18]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Protocol Adaptations for Various Nucleophiles
The general protocol can be readily adapted for other classes of nucleophiles. Key parameters are summarized below.
| Nucleophile Class | Example Nucleophile | Base (eq.) | Typical Solvent | Temp. (°C) | Key Considerations |
| Primary Amine | Benzylamine | TEA (1.2) | DCM, THF | 0 to RT | Reaction is generally fast and high-yielding. |
| Secondary Amine | Dibenzylamine | TEA (1.2) | DCM, THF | 0 to RT | May be slightly slower than primary amines due to steric hindrance. |
| Alcohol | Benzyl Alcohol | Pyridine (1.5) | DCM, THF | 0 to RT | Alcohols are less nucleophilic than amines; pyridine is an effective catalyst and base.[19][20] Reaction may require longer time. |
| Thiol | Benzyl Mercaptan | TEA (1.2) | DCM, THF | 0 to RT | Thiols are excellent nucleophiles, often more so than amines, leading to rapid reaction.[19][21][22] |
Troubleshooting and Process Optimization
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield | 1. Degradation of acyl chloride due to moisture. | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. Handle the acyl chloride under a strict inert atmosphere. |
| 2. Incomplete reaction. | 2. Increase reaction time or allow the reaction to stir overnight. Gentle warming (e.g., to 40 °C) can be attempted, but monitor for side products. | |
| Multiple Spots on TLC | 1. Reaction was too exothermic, causing side reactions. | 1. Ensure the acyl chloride is added slowly at 0 °C to maintain temperature control. |
| 2. If using an amine, potential for double acylation of a primary amine. | 2. This is uncommon with acyl chlorides but ensure at least 1.0 equivalent of the amine is used. | |
| Difficult Purification | 1. Persistent emulsion during aqueous work-up. | 1. Add more brine to the separatory funnel to increase the ionic strength of the aqueous layer, which helps break emulsions.[16] |
| 2. Product degradation on acidic silica gel. | 2. Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) before packing the column. Alternatively, use neutral alumina as the stationary phase.[16] | |
| 3. Triethylammonium chloride salt co-eluting or streaking on the column. | 3. Before concentrating the reaction mixture, filter it through a small plug of Celite or silica to remove the bulk of the salt precipitate. Ensure aqueous washes were thorough. |
References
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Sciencemadness Wiki. (2019). Acyl halide. [Link]
-
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ResearchGate. (2025). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates. [Link]
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Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]
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Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]
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YouTube. (2021). 195 CHM2211 Problem Solving Predicting Products of Nucleophilic Acyl Substitution Reactions. [Link]
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SpectraBase. (n.d.). 3-Amino-5-bromo-1-benzofuran-2-carboxamide - Optional[1H NMR] - Spectrum. [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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ResearchGate. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. [Link]
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BYJU'S. (n.d.). Nucleophilic Acyl Substitution. [Link]
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Pharm D Guru. (n.d.). 19. NUCLEOPHILIC ADDITION REACTION. [Link]
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Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
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Chemistry LibreTexts. (2021). 6.2: Nucleophilicity of ROH, RSH, and RNH₂. [Link]
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OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]
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MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. [Link]
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PubChem. (n.d.). 3-Aminobenzofuran-2-carboxamide. [Link]
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ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide. [Link]
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National Institutes of Health. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
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Royal Society of Chemistry. (n.d.). An investigation of crystallization, molecular dynamics and degradation kinetics of novel poly(ester amide)s based on renewable poly(propylene furanoate). [Link]
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The Strategic Application of 3-Bromofuran-2-carbonyl Chloride in Medicinal Chemistry: A Guide for Researchers
Introduction: The Versatility of the Furan Scaffold in Drug Discovery
The furan nucleus is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings.[1][2] Its incorporation into molecular frameworks has given rise to a multitude of compounds with significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic functionalization of the furan ring allows for the fine-tuning of a molecule's steric and electronic profile, which can enhance target binding, improve metabolic stability, and optimize pharmacokinetic parameters.[1]
Within this valuable class of building blocks, 3-Bromofuran-2-carbonyl chloride emerges as a particularly useful and highly reactive intermediate. The presence of the acyl chloride at the 2-position provides a reactive handle for facile derivatization, primarily through nucleophilic acyl substitution, while the bromine atom at the 3-position offers a site for subsequent cross-coupling reactions or can itself contribute to target engagement through halogen bonding. This dual functionality makes it a powerful tool for generating diverse libraries of novel chemical entities for drug discovery campaigns.
This guide provides an in-depth exploration of the use of this compound in medicinal chemistry, focusing on its application in the synthesis of bioactive carboxamides. We will detail the underlying chemical principles, provide a robust, field-proven protocol for amide synthesis, and discuss the characterization and safety considerations necessary for its effective use in the laboratory.
Core Chemistry: The Reactivity of Acyl Chlorides
This compound is an acyl chloride, a class of compounds characterized by their high electrophilicity at the carbonyl carbon. This reactivity stems from the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, making the carbonyl carbon highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, which facilitates a two-step addition-elimination mechanism known as nucleophilic acyl substitution.[5]
This high reactivity allows for efficient reactions with a wide range of nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. In the context of medicinal chemistry, the formation of the amide bond is arguably the most critical, as the resulting 3-bromofuran-2-carboxamide scaffold is a cornerstone of many biologically active molecules.[6][7]
The general workflow for this key transformation is outlined below.
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Application Notes & Protocols: Strategic Synthesis of Benzofuran Derivatives from 3-Bromofuran-2-carbonyl Chloride
Abstract
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and advanced materials.[1][2][3][4] Its derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them a focal point in drug discovery and development.[1][3] This guide delineates robust synthetic strategies for constructing complex benzofuran derivatives starting from the versatile, yet underexplored, building block: 3-Bromofuran-2-carbonyl chloride . Unlike classical benzofuran syntheses that typically build the furan ring onto a pre-existing phenol, our approach leverages the functionalities of a pre-formed furan core to construct the fused aromatic ring. We present detailed protocols for palladium-catalyzed intramolecular cyclization reactions, offering researchers a powerful and flexible toolkit for accessing novel chemical space.
Core Synthetic Philosophy: A Retrosynthetic Paradigm Shift
Traditional routes to benzofurans, such as the Perkin rearrangement or O-arylation followed by cyclization, commence with a substituted phenol.[5][6] The strategy detailed herein inverts this logic. We begin with a highly functionalized furan, This compound , and utilize its distinct reactive sites—the electrophilic acyl chloride and the C-Br bond amenable to cross-coupling—to systematically build the fused benzene ring.
This approach offers two primary advantages:
-
Modularity: The choice of nucleophile used to quench the acyl chloride directly dictates the substitution pattern of the newly formed benzene ring.
-
Complexity-Building: It allows for the rapid construction of intricate polycyclic systems where the benzofuran core is embedded within a larger molecular architecture.
The overarching synthetic plan involves two key transformations:
-
Acylation/Amidation: The highly reactive acyl chloride is first coupled with a suitable nucleophile (e.g., an ortho-alkenyl aniline or an ortho-alkynyl phenol) to generate a key intermediate precursor.
-
Intramolecular Cyclization: The C3-bromo position on the furan ring then serves as an electrophilic handle for a palladium-catalyzed intramolecular reaction (e.g., Heck or Sonogashira coupling), which forges the critical C-C bond to complete the benzene ring annulation.
Figure 1: High-level workflow for benzofuran synthesis.
Methodology I: Annulation via Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful and reliable method for constructing five- and six-membered rings by forming a C-C bond between an aryl or vinyl halide and an alkene.[7] In our strategy, we first synthesize an N-acylated 2-vinylaniline derivative, which serves as the ideal precursor for a 6-endo-trig cyclization to furnish the benzofuran system.
Protocol: Synthesis of Heck Precursor (N-(2-vinylphenyl)-3-bromofuran-2-carboxamide)
Principle: This step involves a standard nucleophilic acyl substitution where the amino group of 2-vinylaniline attacks the electrophilic carbonyl carbon of this compound. A non-nucleophilic base is used to scavenge the HCl byproduct.
Materials:
-
This compound (1.0 eq.)
-
2-Vinylaniline (1.05 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve 2-vinylaniline (1.05 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Heck precursor.
Protocol: Palladium-Catalyzed Intramolecular Heck Cyclization
Principle: The precursor undergoes an intramolecular palladium-catalyzed cyclization. The catalytic cycle involves oxidative addition of the Pd(0) catalyst into the C-Br bond, followed by intramolecular migratory insertion of the alkene, and finally β-hydride elimination to form the aromatic ring and regenerate the active catalyst.[8][9]
Materials:
-
N-(2-vinylphenyl)-3-bromofuran-2-carboxamide (1.0 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq.)
-
Triphenylphosphine (PPh₃) (0.10 eq.)
-
Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the Heck precursor (1.0 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.10 eq.), and K₂CO₃ (2.5 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to afford the desired benzofuran derivative.
Figure 2: Catalytic cycle for the intramolecular Heck reaction.
Methodology II: Annulation via Sonogashira Coupling and Cyclization
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl/vinyl halide, is another cornerstone of palladium catalysis.[10][11] This strategy can be employed in a one-pot, tandem fashion where an initial intermolecular Sonogashira coupling is immediately followed by an intramolecular cyclization to yield the benzofuran core.[12][13]
Protocol: One-Pot Sonogashira Coupling and Annulation
Principle: The C3-bromo position of the furan is first coupled with an ortho-hydroxyphenylacetylene derivative using a standard Pd/Cu co-catalyzed Sonogashira reaction. The resulting intermediate, often without isolation, undergoes a base-mediated or thermally-induced 5-exo-dig intramolecular hydroalkoxylation, where the phenolic oxygen attacks the alkyne to form the furan ring of the final benzofuran product.
Materials:
-
Ester or amide derivative of 3-bromofuran-2-carboxylic acid (1.0 eq.)
-
2-Ethynylphenol (or a substituted derivative) (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq.)
-
Copper(I) Iodide (CuI) (0.06 eq.)
-
Triethylamine (Et₃N) (serves as base and solvent) or THF/Et₃N mixture
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the 3-bromofuran substrate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine via syringe, followed by the 2-ethynylphenol derivative (1.2 eq.).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Sonogashira coupling. Monitor by TLC.
-
After the starting bromo-furan is consumed, gently heat the reaction mixture to 60-80 °C for 4-12 hours to drive the intramolecular cyclization.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel to remove the catalyst residues, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the pure 2-arylbenzofuran derivative.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for palladium-catalyzed annulation strategies. Yields are representative and highly dependent on the specific substrates used.
| Methodology | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Intramolecular Heck | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100-120 | 60-85% | |
| Sonogashira/Annulation | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N/THF | 25 then 80 | 70-95% | [12][14] |
Conclusion and Field-Proven Insights
The use of This compound as a starting material opens a highly modular and efficient entry point to novel benzofuran derivatives. The strategic choice of coupling partner in the initial acylation step allows for precise control over the final substitution pattern, a critical feature for structure-activity relationship (SAR) studies in drug development.
Expert Insights:
-
Ligand Choice is Critical: In the Heck reaction, the choice of phosphine ligand can significantly impact reaction efficiency. For electron-rich or sterically hindered substrates, more electron-rich and bulky ligands (e.g., P(t-Bu)₃) may be required.
-
Copper-Free Sonogashira: While the Pd/Cu co-catalyzed system is robust, copper can sometimes lead to alkyne homocoupling (Glaser coupling). For sensitive substrates, copper-free Sonogashira conditions should be considered.[10][11]
-
One-Pot vs. Stepwise: While one-pot procedures are efficient, a stepwise approach (isolating the acylation or Sonogashira product before cyclization) can simplify purification and troubleshooting if optimization is required.
These protocols provide a validated framework for researchers in organic synthesis, medicinal chemistry, and materials science to explore new frontiers in benzofuran chemistry, enabling the development of next-generation therapeutics and functional materials.
References
-
Yuan, H., Bi, K.-J., et al. (2013). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. Available at: [Link]
-
Guo, L., Zhang, F., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]
- Various Authors. (n.d.). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. Semantic Scholar. This is a compilation of various methods.
-
Guo, L., Zhang, F., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). Available at: [Link]
-
Yuan, H., Bi, K.-J., et al. (2013). Construction of 2-substituted-3-functionalized benzofurans via intramolecular Heck coupling: application to enantioselective total synthesis of daphnodorin B. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]
-
Reddy, et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). Available at: [Link]
-
Various Authors. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
Various Authors. (2016). Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Taylor & Francis Online. Available at: [Link]
-
Guo, L., Zhang, F., et al. (2014). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. RSC Publishing. Available at: [Link]
-
Asghari, S., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]
-
Various Authors. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. ProQuest. Available at: [Link]
-
Cerna, I., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH. Available at: [Link]
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Various Authors. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]
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El-Sawy, A. A., et al. (2012). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Various Authors. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
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Dai, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]
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Various Authors. (n.d.). Synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]
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Tang, D., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing. Available at: [Link]
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Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. Available at: [Link]
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Various Authors. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]
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Various Authors. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. PMC - PubMed Central. Available at: [Link]
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Various Authors. (2014). Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. ResearchGate. Available at: [Link]
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Various Authors. (2024). Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence. RSC Publishing. Available at: [Link]
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Various Authors. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromofuran-2-carbonyl Chloride
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Furan-containing scaffolds are prevalent in a multitude of biologically active compounds and natural products.[1] 3-Bromofuran-2-carbonyl chloride stands out as a particularly valuable synthetic intermediate due to its bifunctional nature. It possesses two distinct reactive centers: a C-Br bond at the 3-position, ideal for palladium-catalyzed cross-coupling reactions, and a highly reactive carbonyl chloride at the 2-position, primed for nucleophilic acyl substitution (e.g., amidation, esterification).
This dual reactivity allows for a modular and divergent synthetic strategy. One can first establish a new carbon-carbon bond at the furan core and then introduce diversity via the acyl chloride, or vice-versa. Palladium-catalyzed cross-coupling reactions, the subject of the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki, provide a powerful and versatile toolkit for forging these C-C bonds with exceptional functional group tolerance and predictability.[2][3]
This guide provides an in-depth analysis and detailed protocols for three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Stille, and Sonogashira couplings—as applied to this compound. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this building block for the synthesis of novel chemical entities.
Mechanistic Cornerstone: The Pd(0)/Pd(II) Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. These transformations universally proceed through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[3][4] The cycle consists of three key elementary steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Br) of the this compound. This step oxidizes the metal center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[4][5] The rate of this step is significantly influenced by the choice of ligand on the palladium catalyst.
-
Transmetalation: The second organic partner, in the form of an organometallic reagent (e.g., organoboron, organotin, or a copper acetylide), exchanges its organic group with the halide on the Pd(II) center.[2] This brings both coupling partners together on the same palladium atom. For Suzuki couplings, this step is often facilitated by a base, which activates the organoboron reagent.[6]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) complex couple together, forming a new C-C bond and the desired product. In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[4][5]
The efficiency of this entire cycle is profoundly influenced by the supporting ligands on the palladium atom. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed because they increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, particularly for less reactive halides.[7][8][9]
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Application Notes and Protocols: Synthesis of N-Substituted 3-Bromofuran-2-carboxamides via Acylation of Primary Amines
Introduction and Significance
The furan scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Specifically, 3-bromofuran-2-carboxamides are highly valuable synthetic intermediates. The amide linkage is a cornerstone of peptide chemistry and drug design, offering metabolic stability and specific hydrogen bonding capabilities.[2] The strategic placement of a bromine atom at the C3 position of the furan ring provides a versatile chemical handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for drug discovery campaigns.[3]
3-Bromofuran-2-carbonyl chloride is a highly reactive electrophile designed for the efficient synthesis of these carboxamide derivatives.[4] Its reaction with primary amines is a robust and fundamental transformation in organic synthesis, proceeding through a nucleophilic acyl substitution mechanism.[5][6] This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and expert insights for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.
The Core Reaction: Mechanism and Principles
The formation of an amide from an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution. The reaction is typically fast and exothermic, driven by the high electrophilicity of the carbonyl carbon and the excellent leaving group ability of the chloride ion.[7]
The Nucleophilic Acyl Substitution Mechanism
The reaction proceeds in a well-established three-step sequence:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This initial addition breaks the C=O pi bond, forming a transient tetrahedral intermediate.[6]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion is expelled as the leaving group.[6]
-
Deprotonation: The resulting protonated amide is a strong acid. A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral N-substituted 3-bromofuran-2-carboxamide product and a salt byproduct.[5]
Caption: General mechanism for the acylation of a primary amine.
Key Reagent Roles and Considerations
-
The Acyl Chloride (Electrophile): this compound is moisture-sensitive and will readily hydrolyze to the corresponding carboxylic acid. It should be handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) and stored in a desiccator. It is also a lachrymator and irritant; appropriate personal protective equipment (PPE) is mandatory.[8]
-
The Primary Amine (Nucleophile): Both aliphatic and aromatic primary amines can be used. Aliphatic amines (e.g., benzylamine, propylamine) are generally more nucleophilic and react more vigorously than aromatic amines (e.g., aniline), which have their nitrogen lone pair partially delocalized into the aromatic ring.
-
The Role of the Base: The reaction generates one equivalent of hydrogen chloride (HCl). This acidic byproduct will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and effectively halting the reaction.[5] To prevent this, a base must be included.
-
Strategy A (Excess Amine): Using two or more equivalents of the primary amine is a common approach. One equivalent acts as the nucleophile, while the second acts as a base to scavenge the HCl.[9] This is cost-effective when the amine is inexpensive and readily available.
-
Strategy B (Tertiary Amine Base): Employing a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often preferred.[10][11] This strategy maximizes the use of the primary amine as a nucleophile, which is critical when it is a valuable or complex substrate. Pyridine can also be used and may serve as a mild acylation catalyst.
-
General Experimental Protocol
This protocol describes a general method for the synthesis of N-substituted 3-bromofuran-2-carboxamides using a tertiary amine base, a variation of the classic Schotten-Baumann reaction.[10][12]
Materials and Equipment
-
Chemicals: this compound, primary amine (R-NH₂), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or DIPEA, deionized water, 1 M HCl solution, saturated NaHCO₃ solution, saturated NaCl solution (brine), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), silica gel, and appropriate TLC/column chromatography solvents (e.g., hexanes/ethyl acetate).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, nitrogen/argon line, rotary evaporator, separatory funnel, TLC plates and chamber, glass column for chromatography, standard glassware.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution). Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 - 1.2 eq.) to the stirring solution of the amine.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold, stirring amine solution over 15-30 minutes. The reaction is often exothermic; maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Check for the consumption of the limiting reagent (usually the primary amine).
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and quench by slowly adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary and primary amines), saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine (to remove residual water).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-substituted 3-bromofuran-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Workflow Diagram
Caption: A typical workflow from reaction setup to product analysis.
Protocol Application: Synthesis of Representative Derivatives
The described protocol is versatile and can be applied to a wide range of primary amines. The table below summarizes expected outcomes for different amine classes.
| Primary Amine (R-NH₂) | Product Name | Amine Class | Expected Reactivity | Notes |
| Benzylamine | N-benzyl-3-bromofuran-2-carboxamide | Aliphatic | High | Reaction is typically fast and high-yielding. Product is usually a crystalline solid. |
| n-Propylamine | N-(n-propyl)-3-bromofuran-2-carboxamide | Aliphatic | High | Vigorous reaction, requires careful temperature control during addition. Product may be an oil or low-melting solid. |
| Aniline | N-phenyl-3-bromofuran-2-carboxamide | Aromatic | Moderate | Less nucleophilic than aliphatic amines; may require longer reaction times or gentle heating to go to completion. |
| 4-Fluoroaniline | N-(4-fluorophenyl)-3-bromofuran-2-carboxamide | Aromatic | Low | Electron-withdrawing groups on the aromatic ring decrease nucleophilicity further.[12] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive acyl chloride (hydrolyzed).2. Amine is protonated (insufficient base).3. Low reactivity of the amine. | 1. Use fresh or properly stored acyl chloride. Ensure all glassware is dry and the reaction is under an inert atmosphere.2. Ensure at least 1.1 equivalents of tertiary base are used. If using the amine as a base, ensure at least 2.1 equivalents are used.3. For poorly nucleophilic amines (e.g., electron-deficient anilines), consider adding a catalyst like 4-dimethylaminopyridine (DMAP, ~5 mol%) or gently heating the reaction after the initial addition. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Hydrolysis of acyl chloride to 3-bromofuran-2-carboxylic acid.3. Diacylation (if the primary amine has another nucleophilic site). | 1. Allow the reaction to stir for a longer duration.2. This spot will be baseline on TLC with non-polar eluents. Ensure anhydrous conditions are strictly maintained.3. If the amine is polyfunctional, consider using protecting groups for other nucleophilic sites (e.g., -OH, -SH). |
| Difficult Purification | The product has similar polarity to the starting amine or byproducts. | 1. Ensure the aqueous workup is thorough. The 1 M HCl wash is critical for removing basic impurities.2. For very polar products, consider a reverse-phase column chromatography approach.3. If the product is a solid, recrystallization is often a highly effective purification method. |
Safety Precautions
-
Acyl Chlorides: this compound is corrosive and a lachrymator. It reacts with water to produce HCl gas. Always handle it in a well-ventilated chemical fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][13]
-
Amines: Many primary amines are corrosive, toxic, and have strong odors. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care in a fume hood.
-
Reaction: The acylation reaction can be highly exothermic. Always use an ice bath to control the temperature during the addition of the acyl chloride to prevent the reaction from becoming too vigorous.
Conclusion
The reaction of this compound with primary amines is a powerful and reliable method for synthesizing N-substituted 3-bromofuran-2-carboxamides. By understanding the nucleophilic acyl substitution mechanism and carefully controlling the reaction conditions—particularly by ensuring anhydrous conditions and the presence of a suitable base—researchers can efficiently produce these valuable intermediates. The protocols and insights provided herein serve as a robust foundation for scientists in drug discovery and chemical synthesis to build upon, facilitating the exploration of new chemical space.
References
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- Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
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- YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles.
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- Master Organic Chemistry. (2018, February 28).
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Application Notes & Protocols: Strategic Synthesis of Bioactive Molecules Utilizing 3-Bromofuran-2-carbonyl chloride
Abstract
The furan ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved therapeutics.[1][2][3] Its unique electronic properties and susceptibility to functionalization make it an invaluable starting point for drug discovery. This guide focuses on 3-Bromofuran-2-carbonyl chloride, a highly versatile and reactive building block, providing a strategic framework for its use in synthesizing a diverse array of bioactive molecules.[4][5] We will explore its fundamental reactivity, provide detailed, field-tested protocols for the synthesis of key intermediates like N-aryl furan-2-carboxamides, and demonstrate post-synthetic modifications that unlock access to novel chemical space. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Core Concepts: Mechanistic Rationale and Reagent Profile
The Electrophilic Nature of this compound
The synthetic utility of this compound stems from the highly electrophilic nature of the carbonyl carbon. This reactivity is amplified by two key features:
-
Inductive Effect: The electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge.[6]
-
Excellent Leaving Group: The chloride ion is an excellent leaving group, facilitating the second step of the nucleophilic acyl substitution mechanism.[7]
This inherent reactivity makes the molecule an exceptional acylating agent, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[8][9]
The Strategic Role of the 3-Bromo Substituent
The bromine atom at the C3 position is not merely a spectator. It serves two critical functions:
-
Electronic Modulation: It modifies the electron density of the furan ring, influencing its reactivity and the properties of the final molecule.
-
Synthetic Handle: More importantly, it provides a crucial site for subsequent carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][10] This allows for the late-stage introduction of diverse aryl or heteroaryl substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The Nucleophilic Acyl Substitution Mechanism
The primary reaction pathway involves a two-step addition-elimination mechanism. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The carbonyl double bond is subsequently reformed by the expulsion of the chloride leaving group. A final deprotonation step, typically facilitated by a mild base, yields the final amide product and neutralizes the HCl byproduct.[7][11]
Caption: General mechanism for nucleophilic acyl substitution.
Safety and Reagent Handling
Critical Alert: this compound and its precursor, 3-bromofuran, are hazardous materials. Strict adherence to safety protocols is mandatory.
-
Hazards: The reagent is corrosive, causes skin and eye irritation, and may cause respiratory irritation. It is also moisture-sensitive and can decompose in the presence of water to release HCl gas.[12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.
-
Handling:
-
All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Due to its moisture sensitivity, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[12] Use dry glassware and anhydrous solvents.
-
Keep away from heat and sources of ignition.[13]
-
Have an appropriate quenching agent (e.g., a solution of sodium bicarbonate) and spill kit readily available.
-
Protocol I: Synthesis of N-Aryl-3-bromofuran-2-carboxamides
This protocol details a robust and general method for the synthesis of N-aryl-3-bromofuran-2-carboxamides, a core scaffold for numerous bioactive compounds, including potent antibacterial and antibiofilm agents.[10][14][15]
Objective
To synthesize a model N-aryl-3-bromofuran-2-carboxamide via nucleophilic acyl substitution, establishing a key intermediate for further diversification.
Materials
| Reagent/Solvent | M.W. ( g/mol ) | Equivalents | Notes |
| Substituted Aniline | Varies | 1.0 | Starting nucleophile. |
| This compound | 208.42 | 1.1 | Limiting reagent is the aniline. |
| Triethylamine (Et₃N) | 101.19 | 1.5 | Base to neutralize HCl byproduct.[16] |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous solvent. |
| 1 M Hydrochloric Acid (HCl) | - | - | For aqueous workup. |
| Saturated NaHCO₃ (aq) | - | - | For aqueous workup. |
| Brine (Saturated NaCl) | - | - | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent. |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, dissolve the substituted aniline (1.0 eq.) in anhydrous dichloromethane.
-
Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Add triethylamine (1.5 eq.) to the stirred solution. The base is crucial to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[8][11]
-
Acyl Chloride Addition: In a separate dry dropping funnel, dissolve this compound (1.1 eq.) in a small volume of anhydrous dichloromethane. Add this solution dropwise to the cold amine solution over 20-30 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting aniline using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Aqueous Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any acidic impurities), and brine.[16]
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification & Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[10][17]
-
Caption: Experimental workflow for N-aryl-3-bromofuran-2-carboxamide synthesis.
Protocol II: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol leverages the 3-bromo position as a synthetic handle for diversification, a key strategy for building molecular complexity and exploring SAR.
Objective
To functionalize the C3 position of the N-aryl-3-bromofuran-2-carboxamide intermediate with a new aryl group using palladium-catalyzed Suzuki-Miyaura cross-coupling.[10]
Materials & Catalysis
| Reagent/Solvent | M.W. ( g/mol ) | Equivalents | Notes |
| N-Aryl-3-bromofuran-2-carboxamide | Varies | 1.0 | Substrate from Protocol I. |
| Arylboronic Acid | Varies | 1.5 | Coupling partner. |
| Pd(PPh₃)₄ | 1155.56 | 0.05 (5 mol%) | Palladium catalyst. |
| K₃PO₄ or Na₂CO₃ | 212.27 / 105.99 | 3.0 | Base. |
| 1,4-Dioxane / Water (4:1) | - | - | Solvent system. Must be degassed. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the N-aryl-3-bromofuran-2-carboxamide (1.0 eq.), arylboronic acid (1.5 eq.), base (3.0 eq.), and Pd(PPh₃)₄ catalyst (0.05 eq.).
-
Solvent Addition: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times. Causality Note: This "degassing" process is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.
-
Degassed Solvent: Add the degassed dioxane/water solvent mixture via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[18] Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica gel to yield the C3-arylated product.
Applications in Bioactive Molecule Synthesis
The furan-2-carboxamide scaffold derived from this compound is a gateway to compounds with a wide spectrum of pharmacological activities.
| Biological Target/Activity | Example | Key Findings | Reference |
| Kinase Inhibition | Furan-based VEGFR-2 inhibitors | Compounds showed potent enzyme inhibition (IC₅₀ = 42.5 nM), comparable to the drug Sorafenib. | [19] |
| Antibacterial | N-(4-bromophenyl)furan-2-carboxamide | Exhibited significant activity against clinically isolated drug-resistant bacteria, including A. baumannii. | [10] |
| Anticancer | Furan-based tubulin inhibitors | Induced cell cycle arrest at the G2/M phase and promoted apoptosis in MCF-7 breast cancer cells. | [20] |
| Antibiofilm | Furan-2-carboxamides | Showed significant inhibition of P. aeruginosa biofilm formation and reduced virulence factors. | [14] |
digraph "Bioactive Applications" { graph [splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [penwidth=1.5, color="#EA4335"];// Core Scaffold Core [label="3-Bromofuran-2-carbonyl\nChloride Scaffold", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];
// Applications Kinase [label="Kinase Inhibitors\n(e.g., VEGFR-2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antibacterial [label="Antibacterial Agents\n(vs. Drug-Resistant Strains)", fillcolor="#F1F3F4", fontcolor="#202124"]; Anticancer [label="Anticancer Agents\n(Apoptosis Induction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antiviral [label="Antiviral Compounds", fillcolor="#F1F3F4", fontcolor="#202124"]; AntiInflammatory [label="Anti-inflammatory Agents", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Core -> Kinase [label="Acylation & Coupling"]; Core -> Antibacterial [label="Amide Formation"]; Core -> Anticancer [label="Amide Formation"]; Core -> Antiviral [label="Diversification"]; Core -> AntiInflammatory [label="Diversification"]; }
Caption: Diverse bioactive applications derived from the core scaffold.
Conclusion
This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex and biologically relevant molecules. Its predictable reactivity via nucleophilic acyl substitution, combined with the latent potential for diversification at the C3-bromo position, provides medicinal chemists with a powerful tool for lead generation and optimization. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently and safely leverage this valuable building block in their drug discovery programs.
References
-
Zheng, F. L., Ban, S. R., Feng, X. E., Zhao, C. X., Lin, W., & Li, Q. S. (2011). Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. Molecules, 16(6), 4897–4911. [Link]
-
Lang, F., Ban, S., Feng, X., Zhao, C., Lin, W., & Li, Q. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. Molecules, 16(6), 4897-4911. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. Molecules, 26(11), 3144. [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). ChemMedChem. [Link]
-
Khan, I., Ali, S., Muhammad, N., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4410. [Link]
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. [Link]
-
Use of Furans in the Synthesis of Bioactive Compounds. (2025). ResearchGate. [Link]
-
3-Bromofuran: A Key Intermediate for Advanced Electronic Chemicals and Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(21), 7247. [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. Bentham Science Publishers. [Link]
-
3-Amino-5-bromo-1-benzofuran-2-carboxamide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]
-
Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. (n.d.). Chemguide. [Link]
-
Pharmacological activity of furan derivatives. (2024). World Journal of Pharmaceutical Research. [Link]
-
Acylation of Amines. (2025). Chemistry LibreTexts. [Link]
-
The reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]
-
Reactions of amines. (2020). Chemistry LibreTexts. [Link]
-
Reactivity of the Carbonyl Group: Mechanisms of Addition. (2015). Chemistry LibreTexts. [Link]
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- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Reactions with 3-Bromofuran-2-carbonyl chloride
Welcome to the technical support center for 3-Bromofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and mitigate common experimental pitfalls.
Introduction to the Molecule
This compound is a valuable reagent in organic synthesis, serving as a building block for complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure combines a reactive acyl chloride group with an electron-rich furan ring substituted with a bromine atom. This unique combination, however, presents specific challenges related to stability and reactivity that must be carefully managed to achieve high-yield outcomes. The furan moiety is notoriously sensitive to strong acids and high temperatures, which can lead to polymerization or decomposition.[2][3][4] Simultaneously, the acyl chloride group is highly susceptible to hydrolysis.[5][6][7][8]
This guide provides a structured approach to troubleshooting, focusing on the causal relationships between reaction conditions and experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction yield is consistently low. What are the most likely causes?
Low yields in reactions involving this compound can typically be traced back to two primary culprits: degradation of the starting material or competing side reactions.
Troubleshooting Steps:
-
Assess Starting Material Quality:
-
Purity: How old is your this compound? Acyl chlorides are highly sensitive to moisture and can hydrolyze over time to the corresponding carboxylic acid (3-Bromofuran-2-carboxylic acid).[5][6][8][9] This inactive contaminant will not participate in the desired acylation, leading to lower yields.
-
Visual Inspection: The pure compound should be a clear, possibly light-yellow liquid or solid.[1] Darkening or the presence of solid precipitates may indicate decomposition or polymerization.
-
Recommendation: If hydrolysis is suspected, you can attempt to convert the carboxylic acid back to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] However, it is often more reliable to start with freshly prepared or newly purchased reagent.
-
-
Strictly Anhydrous Conditions:
-
Causality: The carbonyl carbon in an acyl chloride is highly electrophilic, making it extremely reactive towards nucleophiles, including water.[5][6] The presence of even trace amounts of moisture in your solvents, reagents, or glassware will lead to rapid hydrolysis, reducing the amount of active reagent available for your desired transformation.
-
Protocol:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[11]
-
Solvents: Use freshly distilled anhydrous solvents or solvents from a commercial drying system.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
-
-
Reaction Temperature Control:
-
Causality: The furan ring is susceptible to acid-catalyzed polymerization, especially at elevated temperatures.[2][3][4] The hydrogen chloride (HCl) gas generated as a byproduct of the acylation reaction can act as a catalyst for this degradation.[8]
-
Recommendation: Initiate your reaction at a low temperature (e.g., 0°C or -78°C) and allow it to warm slowly to room temperature. This helps to control the initial exothermic reaction and minimize the impact of HCl-catalyzed side reactions.
-
FAQ 2: My reaction mixture is turning dark brown or black, and I'm getting insoluble tar-like material. What's happening and how can I prevent it?
The formation of dark, insoluble materials is a classic sign of furan ring polymerization or decomposition.[2][12] This is a significant yield-reducing pathway.
Root Cause Analysis & Prevention:
-
Acid-Catalyzed Decomposition: The primary cause is the presence of strong acids. As mentioned, HCl is an unavoidable byproduct of most reactions with acyl chlorides.[13]
-
Solution: Acid Scavenger: Include a non-nucleophilic base in your reaction mixture to neutralize the HCl as it is formed.
-
Pyridine: Often used, but can sometimes act as a nucleophilic catalyst and lead to its own side products. Use with caution and at low temperatures.[8]
-
Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base) are common choices. They are sterically hindered, reducing their nucleophilicity while maintaining basicity.
-
Inorganic Bases: Proton sponge or even carefully dried potassium carbonate can be used in some cases, though their solubility in organic solvents can be a limitation.
-
-
-
Lewis Acid Catalyst Issues (for Friedel-Crafts type reactions):
-
Causality: Strong Lewis acids like AlCl₃, which are standard for Friedel-Crafts acylations, are often too harsh for the sensitive furan ring and will induce rapid polymerization.[3]
-
Solution: Milder Catalysts: Opt for milder Lewis acids that can still activate the acyl chloride without degrading the furan.
-
Experimental Protocol: General Acylation with an Acid Scavenger
-
To a solution of your nucleophile (e.g., an amine or alcohol, 1.0 eq) and a non-nucleophilic base (e.g., Triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an Argon atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 15-30 minutes.
-
Maintain the temperature at 0°C for 1 hour after the addition is complete.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and proceed with standard workup and purification.
FAQ 3: I am attempting a Friedel-Crafts acylation on an aromatic substrate, but I am seeing very low conversion and multiple products. How can I optimize this?
Friedel-Crafts reactions with furan-based acyl chlorides are challenging due to the competing degradation pathways and potential for side reactions.[14]
Optimization Strategy Table:
| Parameter | Issue | Recommended Solution & Rationale |
| Lewis Acid Catalyst | Strong catalysts (e.g., AlCl₃) cause furan decomposition.[3] | Use milder catalysts like ZnCl₂, BF₃·OEt₂, or SnCl₄. These provide sufficient activation with a lower propensity for inducing polymerization. |
| Stoichiometry | Excess acylating agent can lead to diacylation, especially on activated aromatic rings.[2] | Use a slight excess of the aromatic substrate relative to the acyl chloride (e.g., 1.2:1) to favor mono-acylation. |
| Temperature | High temperatures promote both furan ring opening and side reactions.[2] | Run the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0°C or below. |
| Solvent | Solvent choice can impact catalyst activity and reaction kinetics. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For very sensitive substrates, carbon disulfide (CS₂) may be used. |
Visualization of Key Processes
To better understand the critical pathways, the following diagrams illustrate the main reaction and a key degradation pathway.
Diagram 1: General Acylation Workflow
Caption: Key reaction pathways illustrating desired product formation versus common side reactions.
References
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024). Save My Exams. [Link]
-
Hydrolysis of acid/acyl chlorides with water. (n.d.). Doc Brown's Chemistry. [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). Chemguide. [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. (2022, March 16). YouTube. [Link]
-
Video: Acid Halides to Carboxylic Acids: Hydrolysis. (n.d.). JoVE. [Link]
-
Friedel-Crafts acylation of furan. (2020, June 27). Chemistry Stack Exchange. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
-
Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. (2018). ResearchGate. [Link]
-
Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. (n.d.). ResearchGate. [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. [Link]
-
3-Bromofuran. (n.d.). Wikipedia. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]
-
CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES. [Link]
- Method for Purifying Carbonyl Chloride. (n.d.).
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (n.d.). PMC - NIH. [Link]
-
Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (2009). Taylor & Francis Online. [Link]
- Method for purifying acid chlorides. (n.d.).
-
3-Bromofuran. (n.d.). PubChem. [Link]
-
The behaviour of furan derivatives in polymerization reactions. (n.d.). ResearchGate. [Link]
-
Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield? (2017). ResearchGate. [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes. (2023). Save My Exams. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). AIDIC - The Italian Association of Chemical Engineering. [Link]
-
Acyl chloride. (n.d.). Yufeng. [Link]
-
Acylation Reactions and Mechanisms. (n.d.). Scribd. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. [Link]
-
An Efficient Synthetic Method for 3-Bromofuran Derivatives via Stereoselective Cyclization of γ,δ-Epoxy-(E)-α-bromoacrylates. (2014). ResearchGate. [Link]
Sources
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- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
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- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
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- 12. researchgate.net [researchgate.net]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Products from 3-Bromofuran-2-carbonyl Chloride Reactions
Welcome to the technical support center for navigating the purification challenges associated with 3-Bromofuran-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive building block. Here, we move beyond generic protocols to provide in-depth, field-tested solutions to common purification hurdles, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound particularly challenging to purify?
A1: The primary challenge stems from the high reactivity of the acyl chloride functional group. This compound is highly susceptible to hydrolysis, readily converting to 3-Bromofuran-2-carboxylic acid upon exposure to atmospheric or solvent-borne moisture. This acidic byproduct often complicates purification by co-eluting with the desired product or inducing degradation under certain chromatographic conditions. Furthermore, the furan ring itself can be sensitive to strongly acidic or oxidative conditions, potentially leading to side reactions.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
A2: Aside from your desired product, the crude mixture will almost invariably contain a combination of the following:
-
3-Bromofuran-2-carboxylic acid: The hydrolysis product, which is the most common and problematic impurity.
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, you may have residual amine, alcohol, or arene.
-
Base-Related Salts: In reactions requiring a base (e.g., amide synthesis with triethylamine or pyridine), the corresponding hydrochloride salt will be present.[]
-
Catalyst Residues: For reactions like Friedel-Crafts acylation, Lewis acid (e.g., AlCl₃) complexes with the product ketone can form, which must be decomposed during work-up.[2][3]
Q3: How can I quickly assess the purity of my crude product before attempting large-scale purification?
A3: A combination of Thin Layer Chromatography (TLC) and ¹H NMR spectroscopy is highly effective.
-
TLC Analysis: Co-spot your crude reaction mixture alongside your starting materials. Use a solvent system of moderate polarity (e.g., 30% Ethyl Acetate in Hexane). The carboxylic acid impurity will typically appear as a streak or a spot with a low Rf that can be visualized with an acidic stain like permanganate.
-
¹H NMR Spectroscopy: A small aliquot of the crude oil or solid can be dissolved in CDCl₃. The furan protons of the desired product, the starting acyl chloride, and the carboxylic acid byproduct will have distinct chemical shifts, allowing for a quantitative estimation of the major components.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems encountered during the purification workflow.
Scenario 1: "My primary impurity is the hydrolysis product, 3-Bromofuran-2-carboxylic acid. How do I remove it effectively?"
A1.1: Liquid-Liquid Extraction (Aqueous Work-up)
This is the most direct method. The acidic nature of the carboxylic acid allows for its selective removal with a basic wash.
-
Rationale: By washing the organic solution of your product with a mild aqueous base (e.g., saturated sodium bicarbonate, NaHCO₃), you deprotonate the carboxylic acid to form its sodium salt. This salt is highly water-soluble and partitions into the aqueous layer, while your neutral product remains in the organic phase.
-
Caution: Do not use strong bases like NaOH or KOH, as they can potentially hydrolyze ester products or promote other side reactions.
Workflow: Acidic Impurity Removal
Caption: Aqueous work-up for acidic impurity removal.
Scenario 2: "My product and a key impurity have very similar Rf values on TLC. How do I improve my chromatographic separation?"
A2.1: Optimize Your Mobile Phase
Standard silica gel column chromatography is the most common purification method.[4][5][6][7] If separation is poor, systematic solvent optimization is required.
-
Rationale: The principle of chromatography relies on differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent).[7] By changing the eluent composition, you alter this partitioning.
-
Strategy:
-
Reduce Polarity: If both spots are high on the TLC plate, decrease the concentration of the polar solvent (e.g., from 30% EtOAc/Hexane to 10% EtOAc/Hexane). This will increase the interaction with the silica and lower the Rf values, potentially improving separation.
-
Change Solvent System: If reducing polarity doesn't work, switch to a different solvent system with different selectivities. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or using a ternary system like Hexane/DCM/EtOAc can alter the elution order.
-
Table 1: Suggested Eluent Systems for Column Chromatography
| Product Type | Starting Eluent System (v/v) | Polarity Gradient Suggestion |
| Amides | 20-40% EtOAc in Hexane | Increase EtOAc concentration gradually. |
| Esters | 5-15% EtOAc in Hexane | A shallow gradient to 30% EtOAc often resolves impurities. |
| Friedel-Crafts Ketones | 10-20% EtOAc in Hexane | Can also try gradients of DCM in Hexane. |
Scenario 3: "My product appears to be degrading on the silica gel column. What's happening and how can I prevent it?"
A3.1: Neutralize the Stationary Phase
Standard silica gel is slightly acidic (pH ~4.5-5.5), which can be sufficient to degrade acid-sensitive compounds, particularly those containing furan rings.
-
Rationale: The acidic silanol groups on the silica surface can catalyze decomposition. Neutralizing the silica deactivates these acidic sites.
-
Protocol: Prepare a slurry of your silica gel in the initial, least polar eluent system. Add ~1% triethylamine (Et₃N) by volume relative to the solvent. Swirl the slurry for 5-10 minutes before packing the column. This pre-treatment creates a less acidic environment for your compound.
Scenario 4: "My purified product is a solid, but it oiled out during purification and won't crystallize. What should I do?"
A4.1: Attempt Recrystallization with a Binary Solvent System
Oiling out often happens when a compound is too soluble in the chosen recrystallization solvent, even when cold. A binary solvent system can solve this.[8][9]
-
Rationale: Recrystallization works based on a significant difference in solubility at high and low temperatures.[9] A binary system uses one solvent in which the compound is soluble (the "solvent") and another in which it is insoluble (the "anti-solvent").
-
Protocol:
-
Dissolve your impure solid in a minimum amount of a hot solvent (e.g., Toluene, Ethyl Acetate, or Acetone).
-
While the solution is still hot, slowly add a miscible anti-solvent (e.g., Hexane, Heptane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to induce crystallization. If crystals don't form, scratching the inside of the flask with a glass rod can initiate nucleation.[9]
-
Detailed Experimental Protocols
Protocol 1: General Purification of a 3-Bromofuran-2-carboxamide
This protocol assumes the synthesis of an amide from this compound and a primary or secondary amine using triethylamine as a base.
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C and slowly add water to quench any unreacted acyl chloride.
-
Solvent Addition & Phase Separation: Dilute the mixture with Ethyl Acetate (EtOAc) and transfer it to a separatory funnel.
-
Aqueous Work-up:
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove triethylamine).
-
Saturated aq. NaHCO₃ (to remove 3-Bromofuran-2-carboxylic acid).
-
Brine (to remove residual water).
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Adsorbent: Silica gel.
-
Eluent: Start with 10% EtOAc in Hexane, gradually increasing the polarity to 30-50% EtOAc based on TLC analysis of the collected fractions.
-
Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Step: Combine the pure fractions and remove the solvent in vacuo. If the product is a solid, consider recrystallization (see Scenario 4) from a suitable solvent like EtOAc/Hexane or Toluene to obtain a highly pure, crystalline solid.
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
References
-
Column chromatography - Wikipedia. Wikipedia. [Link]
-
3-Bromofuran | SIELC Technologies. SIELC Technologies. [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
-
Column Chromatography - Chemistry at Winthrop University. Winthrop University. [Link]
-
Column chromatography - Columbia University. Columbia University. [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
-
Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
-
Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Friedel-Crafts Reactions - NROChemistry. NROChemistry. [Link]
-
Recrystallization - YouTube. Professor Dave Explains. [Link]
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- 9. m.youtube.com [m.youtube.com]
managing the hydrolysis of 3-Bromofuran-2-carbonyl chloride during reactions
Welcome to the technical support center for 3-Bromofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and valuable building block. Our goal is to provide you with in-depth, field-proven insights to anticipate and manage the primary challenge associated with this reagent: its susceptibility to hydrolysis. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the success of your synthetic outcomes.
The Challenge: Inherent Reactivity with Water
This compound is an acyl chloride, a class of compounds known for high reactivity, which makes them excellent acylating agents in organic synthesis.[1][2] This reactivity, however, is a double-edged sword. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by water, even trace amounts present in solvents, reagents, or the ambient atmosphere. This rapid and often exothermic reaction leads to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5]
The consequences of unintended hydrolysis are significant, ranging from reduced yield of the desired product to the formation of complex impurity profiles that complicate purification. Furthermore, the generation of HCl can introduce acidic conditions that may not be compatible with other functional groups in your substrate or even the furan ring itself, which can be sensitive to strong acids.[6][7]
Mechanism of Hydrolysis: A Nucleophilic Acyl Substitution
The hydrolysis of this compound proceeds through a classic nucleophilic addition-elimination mechanism.[2][3][4] A water molecule acts as the nucleophile, attacking the carbonyl carbon. This is followed by the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group. The final step involves deprotonation to yield the carboxylic acid and HCl.[3][4]
Caption: Nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, presented in a question-and-answer format.
Question 1: My reaction yield is very low or zero. What is the likely cause?
Answer: A low or non-existent yield of the desired acylated product is the most common symptom of premature or in-situ hydrolysis of the this compound.
-
Probable Cause A: Compromised Starting Material. The reagent may have hydrolyzed during storage. Acyl chlorides are sensitive to atmospheric moisture.[8] If the container has been opened multiple times without proper precautions, the integrity of the reagent is likely compromised.
-
Self-Validating Protocol (Storage & Handling):
-
Procurement and Storage: Always procure acyl chlorides in sealed containers, preferably with a septum cap for withdrawal via syringe. Store in a cool, dry place, such as a desiccator, away from heat sources.[8][9][10] For long-term storage, keeping the container in a freezer is recommended.[9][10]
-
Inert Atmosphere Handling: When accessing the reagent, always use a dry syringe or cannula under a positive pressure of an inert gas (e.g., Argon or Nitrogen). This prevents moist air from entering the container.
-
Visual Inspection: While 3-Bromofuran is colorless, impurities can give it a light yellow hue.[11] If the liquid appears cloudy or if crystalline solid (the carboxylic acid) is visible, the reagent has likely degraded.
-
-
Probable Cause B: Moisture Contamination During Reaction. Trace amounts of water in your reaction solvent, on the glassware, or from other reagents are sufficient to hydrolyze the acyl chloride before it can react with your intended nucleophile.
-
Expert-Level Protocol (Anhydrous Reaction Setup):
-
Glassware Preparation: All glassware must be rigorously dried. The standard procedure is to oven-dry at >120 °C for several hours and then allow it to cool in a desiccator or assemble it hot and cool under a stream of dry inert gas.
-
Solvent Choice and Preparation: Use anhydrous grade solvents. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are common choices. It is best practice to use solvents from a freshly opened bottle or a solvent purification system.
-
Reaction Assembly: Assemble the reaction apparatus under a positive pressure of inert gas. Use rubber septa on all openings to allow for the introduction of reagents via syringe.
-
Reagent Addition: Add the dry solvent and your substrate to the reaction flask first. If your nucleophile is an amine or alcohol, it should also be anhydrous. Add the this compound dropwise via a dry syringe to the stirred solution, maintaining the inert atmosphere.
-
Question 2: I've isolated my product, but it's contaminated with a significant byproduct. How do I identify and prevent this?
Answer: The most common byproduct is 3-bromo-2-furoic acid, the result of hydrolysis. Another possibility is byproducts arising from the action of generated HCl on your starting materials or products.
-
Probable Cause: In-situ Hydrolysis and Lack of Acid Scavenging. As the desired acylation reaction proceeds, it often produces HCl as a byproduct (e.g., in reactions with amines or alcohols).[2] This HCl, along with any formed from hydrolysis, can catalyze unwanted side reactions.
-
Trustworthy Protocol (Using a Base as an HCl Scavenger):
-
The Role of a Base: Incorporating a non-nucleophilic base into the reaction is critical. The base neutralizes the HCl as it is formed, preventing acid-catalyzed side reactions and driving the equilibrium towards product formation.[1]
-
Choosing the Right Base: The ideal base is one that is strong enough to neutralize HCl but not nucleophilic enough to compete with your substrate in reacting with the acyl chloride. Tertiary amines are excellent choices. A base like pyridine or triethylamine (TEA) is often added to the reaction mixture.[1][12]
-
Stoichiometry: At least one equivalent of the base should be used to scavenge the HCl produced. Often, a slight excess (1.1-1.2 equivalents) is employed to also neutralize any trace acidic impurities.
-
| Base | pKa of Conjugate Acid | Structure | Suitability Notes |
| Pyridine | 5.2 | Aromatic Heterocycle | Standard, effective HCl scavenger. Also acts as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.7 | Aliphatic Amine | More basic than pyridine. Sterically hindered, reducing its nucleophilicity. |
| DIEA (Hünig's Base) | 11.4 | Sterically Hindered Amine | Highly hindered and non-nucleophilic. Ideal for sensitive substrates. |
Question 3: My product is difficult to purify. Standard chromatography isn't giving clean separation. What should I do?
Answer: Purification is often complicated by the presence of the 3-bromo-2-furoic acid byproduct, which may have a similar polarity to your desired product, causing it to co-elute during column chromatography.
-
Probable Cause: Acidic Impurity. The carboxylic acid byproduct needs to be removed before final purification.
-
Authoritative Protocol (Extractive Work-up):
-
Quenching: After the reaction is complete, carefully quench the reaction mixture. This can be done by slowly adding it to cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13]
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. The 3-bromo-2-furoic acid is acidic and will be deprotonated by a mild base like NaHCO₃, forming a water-soluble carboxylate salt.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove the carboxylic acid).
-
Water (to remove residual bicarbonate).
-
Brine (saturated NaCl solution) to aid in separating the organic and aqueous layers and remove bulk water.
-
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product, now free of the acidic impurity, can be more effectively purified by standard methods like column chromatography or recrystallization.
-
Caption: Standard extractive work-up protocol for product purification.
Frequently Asked Questions (FAQs)
-
Q: How can I quickly check if my this compound has gone bad?
-
A: While not a definitive test, you can perform a simple check. Carefully add a single drop of the acyl chloride to a vial containing 1 mL of water. A vigorous, exothermic reaction with the evolution of steamy fumes (HCl) indicates reactive acyl chloride.[3][4][5] For a more technical assessment, an IR spectrum of the neat liquid should show a strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹. The presence of a very broad absorption from ~2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid hydrolysis product.
-
-
Q: Can the furan ring itself react under these conditions?
-
A: Yes, the furan ring is an electron-rich aromatic system that can be susceptible to acid-catalyzed polymerization or ring-opening, especially in the presence of strong acids and heat.[6][14] This is another critical reason to use a base to scavenge the generated HCl, keeping the reaction medium as neutral as possible.
-
-
Q: Is it ever acceptable to not use a base?
-
A: While some reactions, like a Friedel-Crafts acylation, are performed under strong Lewis acid conditions where an added base would be counterproductive, most nucleophilic substitution reactions with alcohols or amines benefit greatly from a base.[15] For amide synthesis, for example, two equivalents of the amine nucleophile can be used, with one equivalent acting as the HCl scavenger.[1] However, this is often wasteful of a potentially valuable substrate. Using an inexpensive tertiary amine base is standard practice.[12]
-
-
Q: Are there any safety concerns I should be aware of?
-
A: Absolutely. This compound is corrosive and a lachrymator (causes tearing). It reacts with water to produce HCl gas, which is a respiratory irritant.[16] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][16]
-
References
-
Reactions of Acyl Chlorides with Water. Chemistry LibreTexts. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]
-
Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. ResearchGate. Available at: [Link]
-
3-Bromofuran. Wikipedia. Available at: [Link]
-
Direction of 3-bromothiophene acylation with succinyl chloride. ResearchGate. Available at: [Link]
-
reaction between acyl chlorides and water - addition / elimination. Chemguide. Available at: [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]
-
Test for Acyl Chlorides. Save My Exams. Available at: [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available at: [Link]
-
synthesis of amides from acid chlorides. YouTube. Available at: [Link]
-
Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available at: [Link]
-
AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy. Available at: [Link]
-
Furan Hydrolysis. ChemTube3D. Available at: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Available at: [Link]
-
Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. MDPI. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. Available at: [Link]
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- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
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- 15. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 16. Page loading... [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Bromofuran-2-carbonyl chloride
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing 3-Bromofuran-2-carbonyl chloride. This resource is designed to address common challenges and provide actionable solutions to optimize your synthetic routes. The inherent reactivity of acyl chlorides, coupled with the specific electronic nature of the bromofuran scaffold, necessitates a nuanced approach to reaction design and execution.[1] This guide, presented in a troubleshooting and FAQ format, offers practical, experience-driven advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in low to no yield of the desired amide/ester. What are the likely causes?
Several factors can contribute to poor yields in reactions involving this compound. The most common culprits are the degradation of the acyl chloride, suboptimal reaction conditions, or issues with the nucleophile.[2]
-
Degradation of the Acyl Chloride: this compound is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture or residual water in solvents or reagents will convert it to the unreactive 3-Bromofuran-2-carboxylic acid.[3][4] It is crucial to handle this reagent under strictly anhydrous conditions.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. For instance, an inadequate or inappropriate base may not effectively scavenge the HCl generated during the reaction, leading to the protonation and deactivation of the amine nucleophile.[2]
-
Nucleophile Reactivity: Steric hindrance or low nucleophilicity of the amine or alcohol can lead to slow or incomplete reactions.[2]
Q2: I am observing the formation of significant byproducts in my reaction. What are the potential side reactions and how can I mitigate them?
The primary side reaction of concern is the hydrolysis of the acyl chloride.[1] Beyond this, other side reactions may occur depending on the specific nucleophile and reaction conditions. For example, with certain amines, over-acylation or other secondary reactions can occur, especially if the reaction is allowed to proceed for too long or at elevated temperatures.
To minimize byproduct formation:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Control Reaction Temperature: Many reactions with acyl chlorides are exothermic.[6] Adding the this compound dropwise at a reduced temperature (e.g., 0 °C) can help control the reaction rate and minimize side reactions.[7]
-
Optimize Stoichiometry: Use a slight excess of the nucleophile (1.1-1.2 equivalents) to ensure complete consumption of the acyl chloride. However, a large excess should be avoided as it can complicate purification.
Q3: What are the best practices for the synthesis of this compound from its corresponding carboxylic acid?
The conversion of 3-Bromofuran-2-carboxylic acid to the acyl chloride is a standard transformation, but attention to detail is key for high purity and yield.
Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[3][8]
-
Using Thionyl Chloride: This is a common and effective method. The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in a high-boiling inert solvent.[8][9] A major advantage is that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[9]
-
Using Oxalyl Chloride: This reagent is often used for more sensitive substrates as the reaction can be carried out under milder conditions, often at room temperature in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[3][8]
Regardless of the reagent, the reaction must be performed under strictly anhydrous conditions to prevent hydrolysis of the product.[1]
Q4: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as water, alcohols, and strong bases.[4][5] Storing under an inert atmosphere (nitrogen or argon) is highly recommended.[10]
-
Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Be aware that acyl chlorides are corrosive and can cause severe burns upon contact with skin or eyes.[4][6] They also release HCl gas upon hydrolysis, which is a respiratory irritant.[1][6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution(s) |
| Degraded this compound | Verify the integrity of the starting material. If it has been stored for a long time or improperly, consider purifying it by distillation or using a fresh batch.[1] |
| Presence of Water | Ensure all glassware is oven-dried. Use anhydrous solvents, and dry liquid reagents with appropriate drying agents. Perform the reaction under an inert atmosphere.[4][5] |
| Ineffective Base | For amide synthesis, use a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in at least stoichiometric amounts (or slightly more) to neutralize the generated HCl.[7] |
| Low Nucleophilicity of Amine/Alcohol | For weakly nucleophilic amines or alcohols, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid decomposition. |
| Steric Hindrance | If either the acyl chloride or the nucleophile is sterically hindered, the reaction may require longer reaction times or elevated temperatures.[2] |
Problem: Difficult Purification
| Possible Cause | Suggested Solution(s) |
| Unreacted Starting Materials | If the reaction has not gone to completion, consider optimizing the reaction conditions as described above. |
| Formation of 3-Bromofuran-2-carboxylic acid | An aqueous basic wash (e.g., with saturated NaHCO₃ solution) during the workup will deprotonate the carboxylic acid, allowing it to be extracted into the aqueous layer. |
| Excess Amine/Alcohol | An aqueous acidic wash (e.g., with dilute HCl) can protonate and remove excess amine. Excess alcohol can often be removed under high vacuum. |
| Catalyst Residues | If a catalyst like DMAP was used, it can often be removed with an acidic wash. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol provides a general method for the coupling of this compound with a primary or secondary amine.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (1.1-1.5 eq.) or diisopropylethylamine (1.1-1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any 3-Bromofuran-2-carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Ester Synthesis
This protocol outlines a general method for the esterification of an alcohol with this compound.
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), an anhydrous aprotic solvent (e.g., DCM or THF), and a non-nucleophilic base like pyridine or triethylamine (1.1 eq.).
-
For less reactive alcohols, a catalytic amount of DMAP can be added.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and monitor for completion.
-
Workup the reaction as described in the amide synthesis protocol (steps 6-10).
References
- Sciencemadness Wiki. (2025, August 3). Acyl chloride.
- MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- Fisher Scientific. (2010, September 7).
- Merck Millipore. (n.d.).
- ChemicalBook. (n.d.). 3-Bromofuran-2-carboxylic acid synthesis.
- Alfa Chemistry. (n.d.). CAS 58777-57-4 3-Bromo-2-furoyl chloride.
- Benchchem. (n.d.).
- PubChem. (n.d.). 3-Bromofuran-2-carboxylic acid.
- Stenutz. (n.d.). 3-bromofuran-2-carboxylic acid.
- D'Auria, M. (2025, August 5). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.
- RSC Publishing. (2017, May 5). Total synthesis of natural products containing benzofuran rings.
- PMC. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Reddit. (2025, January 15). Amide coupling : r/Chempros.
- Reddit. (2022, March 24). amide coupling help : r/Chempros.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Sigma-Aldrich. (n.d.). 5-Bromofuran-2-carbonyl chloride | 26726-16-9.
- Benchchem. (n.d.). Technical Support Center: Amide Synthesis with 4-Bromofuran-2-carbonyl chloride.
- Guidechem. (n.d.). 2-Furancarbonyl chloride, 5-bromo- (9CI) (CAS No. 26726-16-9) SDS.
- Wikipedia. (n.d.). 3-Bromofuran.
- Farmaco. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
- Google Patents. (n.d.). CN1174954C - Method for Purifying Carbonyl Chloride.
- MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.
- Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
- Royal Society of Chemistry. (n.d.).
- Taylor & Francis Online. (n.d.).
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- Organic Chemistry Portal. (n.d.).
- Reddit. (2024, February 18).
- Chemguide. (n.d.).
- Fisher Scientific. (2023, September 5).
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- Santa Cruz Biotechnology. (n.d.). 5-Bromo-furan-2-carbonyl chloride | CAS 26726-16-9 | SCBT.
- PubChemLite. (n.d.). 5-bromofuran-2-carbonyl chloride (C5H2BrClO2).
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troubleshooting failed reactions with 3-Bromofuran-2-carbonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 3-Bromofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile but sensitive reagent. We have structured this resource in a question-and-answer format to directly address common challenges encountered in the lab.
Section 1: Reagent Stability and Handling
The root cause of many failed reactions begins before the experiment starts. Proper handling and storage are critical for success.
Q1: I've just received my bottle of this compound. What are the essential storage and handling procedures?
Answer: this compound is a highly reactive acyl chloride and is extremely sensitive to moisture.[1][2] Improper handling is the most common reason for reagent inactivation.
Storage:
-
Inert Atmosphere is Mandatory: The reagent must be stored under a dry, inert atmosphere such as nitrogen or argon.[2]
-
Temperature and Location: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3][4] A desiccator is highly recommended for secondary containment.
-
Avoid Incompatibles: Store it separately from water, alcohols, amines, strong bases, and oxidizing agents.[2][5]
Handling:
-
Work in a Fume Hood: Always handle this compound inside a certified chemical fume hood.[6]
-
Use Dry Equipment: All glassware and syringes must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere before use.
-
Inert Gas Blanket: When accessing the reagent, use a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the bottle.
Q2: My reagent is several months old. How can I tell if it has degraded?
Answer: Degradation occurs primarily through hydrolysis, where the acyl chloride reacts with moisture to form the corresponding 3-bromofuran-2-carboxylic acid, which is unreactive in acylation reactions.[7]
-
Visual Inspection: While the pure compound is a liquid or low-melting solid, degraded material may appear cloudy or have solidified portions (the carboxylic acid is a solid).
-
Functional Test (Recommended): The most reliable method is a quick functional test. Before committing your valuable substrate, take a small aliquot (~10 mg) of the acyl chloride and react it with a simple, readily available nucleophile like methanol (~5 equivalents) in an NMR tube with deuterated chloroform. Add a drop of a non-nucleophilic base like pyridine. An active reagent will rapidly form the methyl ester, which has a characteristic singlet peak around 3.9 ppm in the ¹H NMR spectrum.[8]
Section 2: Troubleshooting Common Reaction Failures
This section addresses the most frequent issues observed during acylation reactions.
Q3: My reaction has a very low or zero yield. What are the likely causes?
Answer: This is the most common complaint and can almost always be traced to one of three factors: reagent quality, reaction conditions, or stoichiometry.
dot
Sources
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- 8. reddit.com [reddit.com]
preventing decomposition of 3-Bromofuran-2-carbonyl chloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Bromofuran-2-carbonyl chloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling, storage, and use of this compound, with a focus on preventing its decomposition.
Issue 1: Rapid Decomposition of this compound Upon Storage
Q: I've noticed my recently purchased this compound is showing signs of degradation (e.g., color change, fuming in air, loss of reactivity). What could be the cause and how can I prevent this?
A: Rapid decomposition of this compound is a common issue primarily caused by its high reactivity, particularly its sensitivity to moisture.[1][2] Acyl chlorides, in general, are susceptible to hydrolysis, and this compound is no exception.[1][3][4][5]
Root Cause Analysis:
-
Hydrolysis: The primary decomposition pathway is the reaction with water, including atmospheric moisture, to form 3-bromofuran-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][6] This reaction is often autocatalytic, as the generated HCl can further promote decomposition.
-
Improper Storage Conditions: Storing the compound in a non-inert atmosphere, at ambient or elevated temperatures, or in poorly sealed containers will accelerate degradation.[2][7]
-
Contamination: The presence of nucleophilic impurities, metals, or basic residues in the storage container can catalyze decomposition.
Corrective and Preventive Actions (CAPA):
-
Strict Anhydrous Conditions: Always handle this compound under an inert atmosphere, such as dry nitrogen or argon, in a glovebox or using Schlenk techniques.[1][8]
-
Appropriate Storage: Store the compound in a tightly sealed container, preferably with a PTFE-lined cap, in a cool, dry, and well-ventilated area away from moisture, alcohols, amines, and strong bases.[1][2][7] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere is recommended.[9]
-
Use of Aliquots: To prevent repeated exposure of the bulk material to the atmosphere, it is best practice to transfer smaller, working quantities into separate vials.[8] This minimizes the risk of contaminating the entire stock each time the container is opened.[8]
-
Inert Gas Blanket: Before sealing the container for storage, flush the headspace with a dry, inert gas to displace any moist air.[8]
Issue 2: Low Yields or Side Product Formation in Reactions
Q: I am experiencing low yields and observing unexpected side products in my reactions with this compound. How can I troubleshoot this?
A: Low yields and the formation of side products often indicate that the this compound has partially decomposed or is reacting with incompatible substances.
Root Cause Analysis:
-
Degraded Starting Material: Using a partially hydrolyzed acyl chloride will introduce the corresponding carboxylic acid into your reaction, which may not react under the desired conditions or could lead to unwanted side reactions.
-
Solvent and Reagent Purity: The presence of water or other nucleophilic impurities in your solvents or other reagents will consume the acyl chloride.
-
Reaction Temperature: While some reactions require elevated temperatures, prolonged heating can promote the decomposition of the thermally sensitive acyl chloride.[10]
-
Incompatible Base: The choice of base is critical. Hindered, non-nucleophilic bases like triethylamine or pyridine are often used to scavenge the HCl byproduct.[1] However, if the base contains nucleophilic impurities, it can react with the acyl chloride.
Experimental Protocol for Purity Assessment and Improved Reaction Outcome:
-
Purity Check (Prior to Reaction):
-
FT-IR Spectroscopy: A quick check via FT-IR can indicate the presence of the carboxylic acid impurity (broad O-H stretch around 2500-3300 cm⁻¹).
-
¹H NMR Spectroscopy: Dissolve a small sample in a dry, deuterated solvent (e.g., CDCl₃) immediately before analysis. The presence of a broad singlet corresponding to the carboxylic acid proton will indicate hydrolysis.
-
Quench Test: A simple qualitative test involves adding a small drop of the acyl chloride to methanol. A vigorous reaction with the evolution of gas (HCl) is a good indicator of its reactivity.
-
-
Purification of Reagents:
-
Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Other Reagents: Ensure all other reagents are dry and of high purity.
-
-
Optimized Reaction Protocol:
-
Step 1: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Step 2: Dissolve your substrate in the appropriate anhydrous solvent under an inert atmosphere.
-
Step 3: Add the non-nucleophilic base (e.g., triethylamine), if required.
-
Step 4: Slowly add the this compound to the reaction mixture, maintaining the optimal temperature (often starting at 0 °C and allowing it to warm to room temperature).
-
Step 5: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that could lead to decomposition.
-
Issue 3: Difficulty in Handling and Transferring the Reagent
Q: this compound is a fuming liquid. What are the best practices for safely handling and accurately dispensing this reagent?
A: The fuming of this compound is due to its reaction with atmospheric moisture to produce HCl gas.[1] Safe and accurate handling is crucial.
Best Practices for Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[1][2]
-
Syringe Transfer: For accurate dispensing of this liquid, use a dry glass syringe with a stainless-steel needle.
-
Procedure:
-
Ensure the syringe is completely dry by placing it in a vacuum oven.
-
Flush the syringe with dry nitrogen or argon before drawing up the liquid.
-
Puncture the septum of the reagent bottle with the needle and slowly draw the desired volume.
-
To avoid dripping, pull a small amount of inert gas into the syringe after drawing the liquid.
-
Dispense the reagent directly into the reaction mixture.
-
-
-
Cleaning: After use, the syringe should be immediately quenched by drawing up a suitable solvent (e.g., isopropanol) followed by water to hydrolyze any residual acyl chloride.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The primary decomposition pathway is hydrolysis, which is a nucleophilic acyl substitution reaction with water.[3][4] The highly electrophilic carbonyl carbon is attacked by the lone pair of electrons on the oxygen atom of a water molecule. This is followed by the elimination of a chloride ion and a proton to yield 3-bromofuran-2-carboxylic acid and hydrogen chloride.[3][4]
Q2: What solvents are compatible with this compound?
A2: It is crucial to use anhydrous aprotic solvents. Protic solvents like water and alcohols will react with the acyl chloride.[6][7]
| Compatible Solvents | Incompatible Solvents |
| Dichloromethane (DCM) | Water (H₂O) |
| Chloroform (CHCl₃) | Alcohols (e.g., Methanol, Ethanol) |
| Tetrahydrofuran (THF) | Primary and Secondary Amines |
| Diethyl ether (Et₂O) | |
| Toluene | |
| Acetonitrile (MeCN) |
Q3: Can I purify this compound if it has started to decompose?
A3: Purification is possible but requires careful handling due to the compound's reactivity. Distillation under reduced pressure is a common method for purifying acyl chlorides. However, care must be taken to use a dry, inert setup to prevent further decomposition during the process. For colored impurities, treatment with activated carbon followed by filtration under inert conditions may be effective. Some industrial methods describe purification by treating the crude product with carboxamide hydrohalides.[11][12]
Q4: How can I confirm the identity and purity of my this compound?
A4: Standard analytical techniques can be employed, provided the sample is handled under anhydrous conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a dry deuterated solvent like CDCl₃ can confirm the structure.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1750-1800 cm⁻¹ is characteristic of an acyl chloride.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity, though derivatization to a more stable ester (e.g., by quenching a small aliquot in methanol) may be necessary for reliable analysis.[13]
Q5: Are there any specific safety precautions I should be aware of?
A5: Yes, this compound is a corrosive and lachrymatory (tear-inducing) compound.[1]
-
Inhalation: Avoid breathing vapors, as they can cause respiratory irritation.[14]
-
Skin and Eye Contact: It can cause severe burns upon contact.[2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[7]
-
Reactivity: It reacts violently with water and other nucleophiles.[1][6] Ensure all reactions are carried out in a controlled manner, often with cooling.
Visualizing the Decomposition Pathway
The following diagram illustrates the primary hydrolytic decomposition of this compound.
Caption: Hydrolysis of this compound.
Workflow for Handling and Use
This workflow outlines the key steps for the safe and effective use of this compound in a typical acylation reaction.
Caption: Recommended workflow for using this compound.
References
-
Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (2021). Chemical Communications. Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. (2010). New Jersey Department of Health. Retrieved January 17, 2026, from [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved January 17, 2026, from [Link]
-
Acyl chlorides stability. (2020). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
-
Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. (n.d.). Khan Academy. Retrieved January 17, 2026, from [Link]
-
Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. (2010). Heterocycles. Retrieved January 17, 2026, from [Link]
-
Reactions of Acyl Chlorides. (2025). Save My Exams. Retrieved January 17, 2026, from [Link]
-
Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. (2009). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Acyl chloride formation in presence of acid sensitive groups. (2022). Reddit. Retrieved January 17, 2026, from [Link]
-
Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Test for Acyl Chlorides. (2026). Save My Exams. Retrieved January 17, 2026, from [Link]
-
3-Bromofuran. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Retrieved January 17, 2026, from [Link]
-
Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
- Method for purifying acid chlorides. (2004). Google Patents.
-
Relative Ease of Hydrolysis. (2024). Save My Exams. Retrieved January 17, 2026, from [Link]
- Method for Purifying Carbonyl Chloride. (2004). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. savemyexams.com [savemyexams.com]
- 6. nj.gov [nj.gov]
- 7. wcu.edu [wcu.edu]
- 8. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. 3-溴呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 12. CN1174954C - Method for Purifying Carbonyl Chloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Reactions of 3-Bromofuran-2-carbonyl chloride
Welcome to the technical support center for 3-Bromofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the laboratory.
Introduction to this compound
This compound is a valuable building block in organic synthesis, offering a reactive acyl chloride handle on a substituted furan ring. The presence of the bromine atom at the 3-position and the carbonyl group at the 2-position influences the electronic properties and reactivity of the furan core. Understanding these nuances is critical for successful and reproducible synthetic outcomes. This guide will focus on the pivotal role of bases in mediating common transformations such as amidation and esterification.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and reaction of this compound.
Q1: What is the primary role of a base in reactions with this compound?
A1: In reactions with nucleophiles like amines and alcohols, the primary role of a base is to act as an acid scavenger. The reaction of this compound with a nucleophile (Nu-H) generates a molecule of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting nucleophile (e.g., an amine) or the desired product, rendering it unreactive or leading to unwanted side reactions. A base neutralizes this HCl, driving the reaction to completion.[1][2][3][4]
Q2: Which type of base is most suitable for amide and ester formation?
A2: Non-nucleophilic tertiary amines are generally the preferred bases. Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA). Pyridine is also frequently used.[1] For esterifications, particularly with sterically hindered alcohols, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often added along with a stoichiometric amount of a tertiary amine base. DMAP is a hypernucleophilic acylation catalyst that can significantly accelerate the reaction rate.[5][6]
Q3: Can I use an inorganic base like sodium hydroxide?
A3: While the Schotten-Baumann reaction traditionally uses aqueous inorganic bases like NaOH, this is generally not recommended for sensitive substrates like this compound.[7] The furan ring is susceptible to degradation under strongly acidic or basic conditions, and the acyl chloride is highly prone to hydrolysis in the presence of water.[8][9] Using an organic base in an anhydrous aprotic solvent minimizes these side reactions.
Q4: How does the 3-bromo substituent affect the reactivity?
A4: The bromine atom is an electron-withdrawing group. This has two main effects:
-
Increased Electrophilicity: The inductive effect of the bromine atom makes the carbonyl carbon of the acyl chloride more electrophilic and, therefore, more reactive towards nucleophiles.
-
Furan Ring Stability: Electron-withdrawing groups can offer some stabilization to the furan ring against acid-catalyzed degradation.[10] However, the overall stability of the furan ring, especially in the presence of strong bases, should always be a consideration.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Product Yield in Amidation/Esterification
Possible Causes & Solutions
-
Cause 1: Hydrolysis of this compound. This is a common issue as acyl chlorides are highly moisture-sensitive.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. It is advisable to use a fresh bottle of this compound or to purify it by distillation before use.[2]
-
-
Cause 2: Insufficient or Inappropriate Base. The generated HCl can protonate your nucleophile, halting the reaction.
-
Solution: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine or pyridine. Ensure the base is added before or concurrently with the acyl chloride. For weakly nucleophilic amines or alcohols, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial, but care should be taken due to the potential for furan ring decomposition with very strong bases.
-
-
Cause 3: Low Reactivity of the Nucleophile. Sterically hindered or electron-poor amines and alcohols can react sluggishly.
-
Solution (for Esterification): Add a catalytic amount (1-10 mol%) of DMAP. DMAP acts as a potent nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate.[5][11]
-
Solution (for Amidation): Increase the reaction temperature or consider using a more polar aprotic solvent like DMF or NMP. However, monitor the reaction closely for decomposition.
-
Problem 2: Formation of Multiple Unidentified Byproducts
Possible Causes & Solutions
-
Cause 1: Furan Ring Degradation. The furan ring can be unstable under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures.[8][12]
-
Solution: Maintain a low reaction temperature (e.g., 0 °C to room temperature). Use a mild, non-nucleophilic base. Avoid prolonged reaction times. If heating is necessary, do so cautiously and monitor the reaction for the appearance of colored impurities, which can indicate decomposition.
-
-
Cause 2: Side Reactions of the Nucleophile. Primary amines can potentially undergo double acylation, although this is less common with bulky acyl chlorides.
-
Solution: Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure complete consumption of the acyl chloride.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Experimental Protocols
The following are detailed, step-by-step methodologies for common reactions with this compound.
Protocol 1: Synthesis of a 3-Bromofuran-2-carboxamide
This protocol is a general procedure for the acylation of a primary amine.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (to a concentration of ~0.1-0.5 M). Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic tertiary amine base, such as triethylamine (1.2 equivalents), dropwise with stirring.
-
Acylation: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Phenyl 3-Bromofuran-2-carboxylate
This protocol describes the esterification of a phenol, a less nucleophilic alcohol.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Solvent and Base Addition: Dissolve the solids in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C and add triethylamine (1.5 equivalents) dropwise.
-
Acylation: Add a solution of this compound (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC for the disappearance of the starting phenol.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation: Base Selection
The choice of base is critical. The following table provides a comparison of commonly used bases.
| Base | pKa of Conjugate Acid | Structure | Key Characteristics & Use Cases |
| Triethylamine (TEA) | ~10.7 | Et₃N | Standard, cost-effective acid scavenger for most amidations and esterifications.[10] |
| Pyridine | ~5.3 | C₅H₅N | Less basic than TEA. Can also act as a nucleophilic catalyst, though less effective than DMAP.[6][10] |
| Diisopropylethylamine (DIPEA) | ~11 | (i-Pr)₂NEt | "Hünig's base." Sterically hindered and non-nucleophilic. Useful when the nucleophile is sensitive to alkylation by the base. |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.6 | (CH₃)₂NC₅H₄N | Highly effective nucleophilic catalyst for esterifications, especially with hindered alcohols. Used in catalytic amounts.[5][11] |
Mechanism of Base-Mediated Amidation
Caption: The general mechanism for base-mediated amidation.
References
- Kolykhalov, D., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]
-
Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides. [Link]
-
ResearchGate. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. [Link]
-
ResearchGate. (n.d.). Applications of Dialkylaminopyridine (DMAP) Catalysts in Organic Synthesis. [Link]
-
Reddit. (2021). In schotten-baumann conditions, why doesn't the acyl chloride react with the water?[Link]
- Cardoso, A. L., et al. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY.
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
-
Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
work-up procedure for reactions involving 3-Bromofuran-2-carbonyl chloride
Welcome to the technical support guide for handling reactions involving 3-Bromofuran-2-carbonyl chloride. This document provides field-proven insights and troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary information to perform successful reaction work-ups, anticipate challenges, and troubleshoot common issues.
Core Principles: Understanding the Challenge
This compound is a highly valuable synthetic intermediate, but its structure presents a dual challenge during work-up procedures.
-
The Acyl Chloride: This functional group is extremely reactive and electrophilic. It reacts readily with water and other nucleophiles in a rapid, often exothermic, hydrolysis reaction to form the corresponding carboxylic acid and hydrochloric acid (HCl).[1][2][3][4] Any successful work-up must efficiently quench unreacted acyl chloride while neutralizing the HCl byproduct.[5][6]
-
The Furan Ring: Furans are acid-sensitive aromatic heterocycles.[7] The HCl generated from the hydrolysis of the acyl chloride can catalyze the degradation and polymerization of the furan ring, leading to the formation of dark, insoluble polymers often referred to as "humins".[8][9][10] This is a primary cause of yield loss and purification difficulties.
The central challenge of the work-up is, therefore, to manage the reactivity of the acyl chloride without inducing the degradation of the furan ring.
Recommended General Work-up Protocol
This protocol provides a baseline for quenching the reaction and extracting the product. Always monitor your reaction by a suitable technique (e.g., TLC, LC-MS) to ensure the starting material is consumed before initiating the work-up.
Experimental Protocol: Standard Aqueous Work-up
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the exothermicity of the subsequent quenching step.
-
Quenching: Prepare a separate flask containing a cold (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Slowly, and in a controlled manner, add the reaction mixture to the bicarbonate solution via an addition funnel or syringe. Caution: This process will generate CO₂ gas; ensure adequate venting and stirring to prevent pressure buildup and foaming.[11]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ (to remove residual acid).
-
Water (to remove bicarbonate).
-
Saturated aqueous NaCl (brine) (to break up emulsions and begin the drying process).
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by column chromatography or recrystallization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address specific issues that researchers commonly encounter.
Question 1: My reaction mixture turned dark brown or black during the aqueous quench. What happened, and is my product salvageable?
Answer: This is a classic sign of furan ring decomposition and humin formation.[8][9][10] The HCl generated from the rapid, uncontrolled hydrolysis of the acyl chloride likely created a highly acidic microenvironment that catalyzed the polymerization of your furan-containing product.
Troubleshooting Steps:
-
Pre-Quench Neutralization: If your reaction was run with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl as it formed, the issue is less likely. If not, the quench is the critical step.
-
Controlled Quench: The most effective solution is to reverse the addition. Instead of adding water or an aqueous solution to your reaction flask, you should slowly add your reaction mixture to a large excess of a cold, vigorously stirred, weak base solution (like saturated NaHCO₃). This ensures the acid is neutralized instantly upon introduction, never allowing the bulk solution to become acidic.
-
Salvage Operation: While a significant portion of the product may be lost to polymerization, you can still attempt the extraction. The humins are typically insoluble in common organic solvents. After extraction, the dark color may persist in the organic layer. You can try to decolorize it by passing the solution through a short plug of activated carbon or silica gel, but be aware that this may also adsorb some of your desired product.[12]
Answer: Low yield without decomposition points towards issues with hydrolysis or the extraction process itself.
Troubleshooting Steps:
-
Premature Hydrolysis: Acyl chlorides are highly sensitive to moisture.[11][13] Ensure your reaction was conducted under strictly anhydrous conditions using dry glassware and anhydrous solvents.[14] Any moisture present before the intended quench will convert your acyl chloride back to the less reactive carboxylic acid.
-
Incomplete Extraction: The product, especially if it's an amide or ester derivative, may have some water solubility. Ensure you perform multiple extractions (at least 3) with your chosen organic solvent to maximize recovery.
-
Check Aqueous Layer pH: After your first extraction, check the pH of the aqueous layer. If it is still acidic, it suggests you did not use enough base during the quench, and you may have protonated product (e.g., an amide) remaining in the aqueous phase. Add more base and re-extract.
Question 3: My NMR/LC-MS analysis shows my purified product is contaminated with 3-Bromofuran-2-carboxylic acid. How did this happen and how can I remove it?
Answer: This contamination arises from one of two sources: either the initial conversion of the carboxylic acid to the acyl chloride was incomplete, or the acyl chloride hydrolyzed back to the carboxylic acid during the work-up.
Troubleshooting Steps:
-
Removal from Product: The carboxylic acid is acidic, while your product (assuming it's an ester or amide) is likely neutral. You can remove the acid with a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a saturated solution of a weak base like NaHCO₃ or a dilute (5%) solution of NaOH. The base will deprotonate the carboxylic acid, pulling the resulting carboxylate salt into the aqueous layer. Re-isolate your product from the organic layer. Caution: Using a strong base like NaOH can potentially hydrolyze ester products, so a weak base is generally preferred.
-
Prevention: To prevent this in the future, ensure the conversion to the acyl chloride is complete before proceeding with your reaction.[11] After forming the acyl chloride (e.g., with SOCl₂ or oxalyl chloride), it is good practice to remove the excess reagent in vacuo before adding your nucleophile.[15] This ensures you are starting with a clean acyl chloride.
Question 4: What are the critical safety precautions for working with this compound?
Answer: This reagent is corrosive and moisture-sensitive, requiring careful handling.
Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][16]
-
Fume Hood: Handle the reagent exclusively in a well-ventilated chemical fume hood to avoid inhaling vapors.[5] The hydrolysis of the acyl chloride releases corrosive HCl gas.[1][13]
-
Inert Atmosphere: Store and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[13]
-
Quenching: When quenching unreacted acyl chloride or cleaning glassware, always add the acyl chloride slowly to the quenching solution (e.g., water or a basic solution), never the other way around, to control the reaction rate.
-
Waste Disposal: Dispose of chemical waste according to your institution's hazardous waste guidelines.
Data & Workflow Summaries
Table 1: Key Work-up Parameters
| Parameter | Recommendation | Rationale |
| Reaction Quenching | Add reaction mixture to cold (0 °C), saturated aq. NaHCO₃ | Controls exotherm; neutralizes HCl byproduct immediately to prevent furan decomposition. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane | Good solvency for a range of furan derivatives; easily removed under vacuum. |
| Washing Solutions | 1. Sat. aq. NaHCO₃ 2. Water 3. Brine | 1. Removes residual acid. 2. Removes inorganic salts. 3. Breaks emulsions, initiates drying. |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ | Efficiently removes residual water from the organic phase. |
Visualized Workflows & Mechanisms
Caption: Standard experimental workflow for the work-up of reactions involving this compound.
Caption: Competing reaction pathways during the aqueous work-up of this compound.
References
-
Thermo Fisher Scientific. (2012, March 8). Safety Data Sheet: 3-Bromofuran. [Link]
-
Yufeng, C. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
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Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
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MDPI. (2021, May 28). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. [Link]
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StudySmarter. (2023, October 21). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]
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Chemistry LibreTexts. (2023, January 28). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
-
National Institutes of Health (NIH). Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. [Link]
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Scribd. Furan: Properties, Synthesis, and Reactions. [Link]
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Unknown Source. Reactions of Acyl halide. [Link]
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MDPI. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
ResearchGate. (2025, August 6). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2. [Link]
-
YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides. [Link]
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Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
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Defense Technical Information Center (DTIC). Synthesis and Characterization of Furanic Compounds. [Link]
-
ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
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Master Organic Chemistry. (2014, January 10). Alkyl Halide Reaction Map And Summary. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromofuran-2-carbonyl Chloride and 3-Chlorofuran-2-carbonyl Chloride
Introduction
Furan-2-carbonyl chlorides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Their utility stems from the dual reactivity of the furan ring and the acyl chloride functionality. Within this class of compounds, the nature of the substituent on the furan ring can profoundly influence the molecule's reactivity, stability, and suitability for specific synthetic transformations. This guide provides an in-depth comparison of the reactivity of two such analogues: 3-bromofuran-2-carbonyl chloride and 3-chlorofuran-2-carbonyl chloride. By understanding the subtle yet significant differences imparted by the bromine and chlorine substituents, researchers can make more informed decisions in the design and execution of their synthetic strategies.
Structural and Electronic Considerations: The Impact of the Halogen Substituent
The reactivity of both this compound and 3-chlorofuran-2-carbonyl chloride is governed by the interplay of electronic and steric effects originating from the halogen atom at the 3-position.
Electronic Effects:
Halogens exert two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R).
-
Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine pull electron density away from the furan ring through the sigma bond network. Chlorine is more electronegative than bromine, and therefore, its inductive effect is stronger.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the furan ring's pi-system. This effect donates electron density to the ring. The +R effect is more significant for chlorine than for bromine due to better orbital overlap between the 2p orbital of carbon and the 3p orbital of chlorine, compared to the 4p orbital of bromine.
The net electronic effect of the halogen is a combination of these two opposing forces. For both halogens, the inductive effect is generally considered to be dominant. However, the slightly stronger resonance effect of chlorine can lead to nuanced differences in reactivity compared to bromine. The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects.[1][2] While specific Hammett constants for substituted furans can be complex, in general, both chloro and bromo substituents are deactivating on aromatic rings.[3]
Steric Effects:
The bromine atom is significantly larger than the chlorine atom. This difference in atomic radii can lead to greater steric hindrance around the reaction centers, namely the carbonyl carbon and the adjacent positions on the furan ring. This steric bulk can influence the rate of reactions, particularly those involving bulky nucleophiles or reagents.
The interplay of these electronic and steric factors dictates the reactivity of the two acyl chlorides in key chemical transformations.
Comparative Reactivity in Key Synthetic Transformations
The differing electronic and steric profiles of this compound and 3-chlorofuran-2-carbonyl chloride manifest in their reactivity towards various reagents.
Nucleophilic Acyl Substitution
Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides, leading to the formation of esters, amides, and other carboxylic acid derivatives.[4][5][6] The reaction proceeds via a two-step addition-elimination mechanism.[7]
The rate-determining step is typically the initial nucleophilic attack on the electrophilic carbonyl carbon. The electrophilicity of this carbon is influenced by the electronic effects of the substituent at the 3-position.
-
3-Chlorofuran-2-carbonyl chloride is expected to be slightly more reactive towards nucleophiles than its bromo counterpart. This is because the stronger inductive effect of chlorine withdraws more electron density from the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.
-
This compound , with its slightly weaker inductive effect, will have a less electrophilic carbonyl carbon, leading to a slower reaction rate.
While the steric bulk of the bromine atom is greater, it is one bond further away from the carbonyl carbon and is less likely to significantly hinder the approach of most common nucleophiles compared to the electronic effect.
Friedel-Crafts Acylation
In Friedel-Crafts acylation, the furan ring acts as a nucleophile, attacking an electrophile.[8][9][10] The acyl chloride group is strongly deactivating, making the furan ring less nucleophilic than unsubstituted furan. The halogen at the 3-position further deactivates the ring through its inductive effect.
-
This compound is predicted to be slightly more reactive in Friedel-Crafts acylation reactions. The weaker electron-withdrawing inductive effect of bromine, compared to chlorine, results in a furan ring that is less deactivated and therefore more nucleophilic.
-
3-Chlorofuran-2-carbonyl chloride , with the more strongly deactivating chlorine atom, will exhibit lower reactivity in this type of transformation.
The regioselectivity of the reaction is also an important consideration. Electrophilic attack on a 2-substituted furan typically occurs at the 5-position. The presence of a deactivating group at the 3-position is likely to reinforce this preference.
Predicted Reactivity Summary
| Reaction Type | More Reactive Compound | Rationale |
| Nucleophilic Acyl Substitution | 3-Chlorofuran-2-carbonyl chloride | Stronger inductive effect of chlorine increases the electrophilicity of the carbonyl carbon. |
| Friedel-Crafts Acylation | This compound | Weaker inductive effect of bromine results in a less deactivated (more nucleophilic) furan ring. |
Experimental Protocols
The following are generalized, step-by-step methodologies for key transformations. Researchers should optimize these protocols for their specific substrates and equipment.
Protocol 1: Synthesis of N-benzyl-3-chlorofuran-2-carboxamide
Materials:
-
3-Chlorofuran-2-carbonyl chloride
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add benzylamine (1.0 equivalent) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
In a separate flask, dissolve 3-chlorofuran-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred benzylamine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-benzyl-3-chlorofuran-2-carboxamide.
Justification of Experimental Choices:
-
The reaction is carried out under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the highly reactive acyl chloride.[11]
-
Triethylamine is used as a base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product.
-
The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize side product formation.
-
The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.
Protocol 2: Friedel-Crafts Acylation of Anisole with this compound
Materials:
-
This compound
-
Anisole
-
Aluminum chloride (AlCl3), anhydrous
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Ice-cold water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a powder addition funnel, and an argon inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add this compound (1.0 equivalent) portion-wise to the stirred suspension.
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.
-
Add anisole (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (3-bromo-2-furyl)(4-methoxyphenyl)methanone.
Justification of Experimental Choices:
-
A stoichiometric amount of a strong Lewis acid like AlCl3 is required to activate the acyl chloride and generate the reactive acylium ion.[10]
-
The reaction is performed under anhydrous conditions as AlCl3 reacts violently with water.
-
The slow addition of reagents at low temperature helps to control the highly exothermic reaction.
-
The acidic workup is necessary to decompose the aluminum chloride complexes and protonate any remaining Lewis basic species.
Visualization of Reaction Mechanisms and Electronic Effects
Caption: Electronic effects of chloro and bromo substituents.
Caption: Mechanism of Nucleophilic Acyl Substitution.
Caption: Mechanism of Friedel-Crafts Acylation.
Conclusion
The choice between this compound and 3-chlorofuran-2-carbonyl chloride is not arbitrary and should be guided by the specific reaction being performed. For nucleophilic acyl substitutions, where a highly electrophilic carbonyl carbon is desired, the 3-chloro analogue is the superior choice. Conversely, for reactions where the nucleophilicity of the furan ring is paramount, such as in Friedel-Crafts acylation, the 3-bromo derivative is likely to provide better results due to its less deactivated ring system. By understanding these fundamental principles of physical organic chemistry, researchers can harness the unique reactivity of each of these valuable building blocks to achieve their synthetic goals with greater efficiency and success.
References
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ResearchGate. (n.d.). (a) Electronic properties of iodine, bromine, and chlorine; (b) reactivity of cyclic diaryl λ 3. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2- and 3-acetylfuran carbethoxyhydrazones and investigation of their reaction with thionyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
PubMed. (n.d.). Interactive chlorine-by-bromine and hydrogen-by-hydroxyl group replacement effects in 2(5H)-furanone mutagenicity. Retrieved from [Link]
-
ResearchGate. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'. Retrieved from [Link]
-
RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Values of some Hammett substituent constants (σ). Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling | Request PDF. Retrieved from [Link]
-
Springer. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Retrieved from [Link]
-
Sci-Hub. (n.d.). Thieno[3,2-b]benzofuran - Synthesis and Reactions. Retrieved from [Link]
-
Pearson. (n.d.). Nucleophilic Acyl Substitution: Videos & Practice Problems. Retrieved from [Link]
-
PubMed. (n.d.). Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]
-
Scilit. (n.d.). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Retrieved from [Link]
-
NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]
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-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
-
Stack Exchange. (2014). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]
-
YouTube. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]
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-
Taylor & Francis Online. (2024). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications. Retrieved from [Link]
-
CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. Retrieved from [Link]
-
NIH. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]
-
MDPI. (2023). Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. Retrieved from [Link]
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Navigating Furan Acylation: A Comparative Guide to Reagents Beyond 3-Bromofuran-2-carbonyl Chloride
For the modern medicinal and materials chemist, the furan scaffold is a cornerstone of molecular design. Its versatile reactivity allows for the construction of complex architectures with diverse biological and physical properties. A key transformation in the functionalization of furans is Friedel-Crafts acylation, a powerful tool for introducing carbonyl groups. While 3-Bromofuran-2-carbonyl chloride has its place in the synthetic chemist's toolbox, a wealth of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and operational simplicity. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal reagent for their specific synthetic challenge.
The Benchmarked Reagent: this compound
This compound is a reactive acylating agent, often employed when direct acylation at the C2 position of a substituted furan is desired, with the bromine atom at C3 serving as a handle for subsequent cross-coupling reactions. However, its synthesis can be multi-stepped, and the presence of the bromine atom can sometimes lead to undesired side reactions or necessitate additional protective group strategies. Its reactivity is potent, but this can also be a double-edged sword, leading to a lack of selectivity with sensitive substrates.
Key Alternative Reagents for Furan Acylation
A variety of alternative reagents can be employed for the acylation of furans, each with its own set of advantages and ideal use cases. The primary alternatives fall into three main categories: carboxylic acid anhydrides, carboxylic acids activated by coupling agents, and other acyl halides.
Carboxylic Acid Anhydrides: The Workhorse Reagents
Carboxylic acid anhydrides, particularly acetic anhydride, are perhaps the most common and cost-effective reagents for furan acylation.[1][2][3] Their reactivity is generally milder than that of acyl chlorides, which can be advantageous when working with delicate substrates.
Advantages:
-
Cost-effective and readily available: Acetic anhydride and other simple anhydrides are inexpensive commodity chemicals.
-
Milder reaction conditions: Often, acylation with anhydrides can be achieved with milder Lewis acids or even under solvent-free conditions, reducing the environmental impact.[1]
-
High regioselectivity for the 2-position: In unsubstituted furan, acylation with anhydrides overwhelmingly favors the more reactive α-positions (C2 and C5).[4]
Disadvantages:
-
Requires a catalyst: A Lewis or Brønsted acid catalyst is typically necessary to activate the anhydride.[5]
-
Can be less reactive with deactivated furans: Electron-poor furan derivatives may react sluggishly with anhydrides.
Experimental Data Snapshot: Acetic Anhydride
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 2-acetylfuran (%) | Reference |
| Boron trifluoride diethyl etherate | - | Room Temp | - | Good | [1] |
| Supported Heteropoly Acids | Solvent-free | - | - | 88 | [1][2] |
| SnCl4 | - | 20 | - | 77 (α:β 6800:1) | [6] |
| Phosphoric Acid | - | - | - | - | [5] |
Causality Behind Experimental Choices: The choice of catalyst is critical when using anhydrides. Strong Lewis acids like AlCl3 can lead to polymerization of the furan ring. Milder catalysts like BF3·OEt2, SnCl4, or solid acid catalysts provide a balance of reactivity and selectivity, minimizing side reactions.[3][5] The use of solvent-free conditions, when possible, simplifies workup and reduces waste.[1]
Carboxylic Acids with Coupling Agents: A Greener Approach
The direct use of carboxylic acids as acylating agents is an attractive "green" alternative, as the only byproduct is water.[7] This approach requires an activating agent to convert the carboxylic acid into a more reactive species in situ.
Advantages:
-
Atom economy: The direct use of carboxylic acids is highly atom-economical.
-
Broad substrate scope: A wide variety of carboxylic acids can be used, allowing for the introduction of diverse acyl groups.
-
Milder conditions: Many modern coupling methods operate under mild conditions.
Disadvantages:
-
Requires a coupling agent: The cost and waste associated with the coupling agent must be considered.
-
Potential for side reactions: The coupling agent can sometimes react with the furan ring or other functional groups on the substrate.
Promising Methodologies:
-
Zeolite Catalysis: The use of Brønsted acid zeolites allows for the direct acylation of furans with carboxylic acids, even in the presence of water. This is particularly relevant for biomass-derived feedstocks.[7]
-
Cross-Ketonization: A catalytic cross-ketonization of methyl 2-furoate with carboxylic acids over a ZrO2 catalyst offers a continuous-flow, gas-phase synthesis of 2-acylfurans.[8]
Experimental Insight: In a study on the direct acylation of 2-methylfuran with acetic acid over an HZSM-5 zeolite catalyst, an apparent activation energy of 24.5 kJ/mol was observed, indicating a relatively low barrier for this C-C bond-forming reaction.[7]
Other Acyl Halides: Tailored Reactivity
While this compound is a specific example, a range of other furan-based and non-furan-based acyl chlorides can be utilized. The choice of acyl chloride allows for precise control over the introduced functionality.
Example: Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride
A study on the Friedel-Crafts acylation of aromatic compounds with 2-phenylfuran-3,4-dicarboxylic acid anhydride and 3-methoxycarbonyl-2-phenylfuran-4-carboxylic acid chloride demonstrated regioselective acylation, affording specific keto-acid and keto-ester products in good yields.[9] This highlights the potential for using more complex acylating agents to build molecular complexity in a controlled manner.
Regioselectivity: The Guiding Principle in Furan Acylation
The inherent electronic properties of the furan ring dictate the regioselectivity of electrophilic substitution reactions like acylation. The α-positions (C2 and C5) are significantly more electron-rich and thus more reactive towards electrophiles than the β-positions (C3 and C4).[4] This is due to the greater stabilization of the cationic intermediate formed upon attack at the α-position through resonance.
Caption: Regioselectivity in Furan Acylation.
Experimental Protocols
General Procedure for Furan Acylation with Acetic Anhydride using BF3·OEt2
-
To a stirred solution of the furan substrate (1.0 eq) in a suitable solvent (e.g., dichloromethane) or under solvent-free conditions at 0 °C, add acetic anhydride (1.1 eq).
-
Slowly add boron trifluoride diethyl etherate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-acetylfuran derivative.
Caption: Workflow for Furan Acylation.
Conclusion: A Strategic Choice of Reagent
The selection of an appropriate acylating agent for furan is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While this compound offers a direct route to functionalized building blocks, the alternatives presented in this guide provide a broader palette of reactivity and operational simplicity. Carboxylic acid anhydrides remain the workhorse for many applications due to their low cost and moderate reactivity. The direct use of carboxylic acids represents a more sustainable approach, with ongoing research promising even more efficient catalytic systems. Ultimately, a thorough understanding of the substrate's electronic properties and the desired product's complexity will guide the discerning researcher to the optimal choice of reagent for their furan acylation needs.
References
-
Solvent-free Friedel-Craft acylation of furan with acetic anhydride. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ye, X.-L., Lin, S.-S., Nie, X.-P., & Yu, J.-H. (2001). Regioselective Friedel-Crafts Acylation with Unsymmetrically Substituted Furan-dicarboxylic Acid Anhydride and Furan Acid Chloride: Syntheses of 4-Substituted 3-Arylcarbonyl-2-phenylfuran and 3-Substituted 4-Arylcarbonyl-2-phenylfuran. HETEROCYCLES, 55(2), 265. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (2022, November 18). Pharmaguideline. [Link]
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Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
-
De Maron, J., Cesari, D., Rameesdeen, S. B., Tabanelli, T., Fasolini, A., Basile, F., & Cavani, F. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry, 25(18), 7249-7261. [Link]
-
Electrophilic Substitution - Friedel-Crafts Acylation of Furan. (n.d.). GCW Gandhi Nagar Jammu. Retrieved January 17, 2026, from [Link]
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Vinter, K. P., et al. (2016). Direct carbon-carbon coupling of furanics with acetic acid over Brønsted zeolites. Science Advances, 2(9), e1601096. [Link]
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Regioselective friedel-crafts acylation with. (n.d.). Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Spectroscopic Analysis of 3-Bromofuran-2-Carbonyl Chloride Derivatives
For professionals in drug discovery and synthetic chemistry, the unambiguous structural confirmation of reactive intermediates is not merely a procedural step but the bedrock of reliable and reproducible science. 3-Bromofuran-2-carbonyl chloride and its derivatives are highly valuable synthetic building blocks, serving as precursors to a wide array of pharmacologically active molecules and complex natural products.[1] Their inherent reactivity, stemming from the electrophilic acyl chloride moiety, necessitates a robust and multi-faceted analytical approach to verify their structure before downstream applications.[2][3]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of these molecules. We will move beyond simple data reporting to explore the causality behind experimental choices, demonstrating how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) form a complementary analytical triad for absolute structural validation.
The Analytical Triad: An Integrated Approach
No single technique provides a complete structural picture. True confidence is achieved by integrating the orthogonal data streams from IR, NMR, and MS. IR spectroscopy offers a rapid assessment of functional groups, NMR provides a detailed map of the molecular skeleton, and MS confirms the molecular weight and elemental formula while revealing fragmentation patterns that corroborate the structure.
Caption: Key NMR correlations for structure validation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. [4]Chloroform-d is a good first choice as it is aprotic and dissolves many organic compounds.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure proper shimming to obtain sharp peaks. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time than the ¹H spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm). [5]4. Data Processing: Fourier transform the raw data, apply phase correction, and integrate the ¹H signals.
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the molecular weight and, through isotopic patterns, confirmation of the elemental composition. For a compound containing both bromine and chlorine, the isotopic signature is a powerful and definitive diagnostic tool.
-
Molecular Ion (M⁺): Bromine exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. The combination of these two halogens in one molecule will produce a highly characteristic cluster of peaks for the molecular ion at M, M+2, M+4, and M+6. For this compound (C₅H₂BrClO), the monoisotopic mass is ~191.9 Da. The presence and correct intensity ratio of this cluster is exceptionally strong evidence for the proposed structure.
-
Fragmentation: Electron Ionization (EI) is a high-energy technique that causes fragmentation. For acyl chlorides, the most common and diagnostically significant fragmentation is the cleavage of the C-Cl bond to form a highly stable acylium ion ([M-Cl]⁺). [6][7]This fragment will be the base peak (most intense peak) in the spectrum and will still exhibit the characteristic 1:1 isotopic pattern of bromine.
| Ion | Expected m/z | Isotopic Pattern | Rationale |
| [M]⁺ | 192/194/196 | Complex cluster | Molecular ion showing combined Br and Cl isotopic signatures. |
| [M-Cl]⁺ | 157/159 | ~1:1 ratio | Base Peak. Loss of chlorine radical to form a stable acylium ion. Retains the bromine atom. [6][8] |
| [M-COCl]⁺ | 129/131 | ~1:1 ratio | Loss of the carbonyl chloride radical. |
| [C₄H₂Br]⁺ | 67 | Single peak | Further fragmentation of the furan ring. [8] |
Comparison with Alternatives: Low-resolution MS confirms nominal mass and isotopic patterns. High-Resolution Mass Spectrometry (HRMS) , often using soft ionization techniques like ESI, provides a highly accurate mass measurement (to within 5 ppm). This allows for the unambiguous determination of the molecular formula, serving as a powerful alternative to traditional elemental analysis.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the elution of the compound as a sharp peak. [9][10]3. Ionization: The compound is ionized in the source using a standard electron energy of 70 eV.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.
-
Data Analysis: Examine the mass spectrum corresponding to the GC peak of the compound. Identify the molecular ion cluster and the key fragment ions.
Conclusion
The structural confirmation of this compound derivatives is most reliably achieved through the synergistic use of IR, NMR, and Mass Spectrometry. IR provides a rapid check for the critical acyl chloride functional group. NMR spectroscopy delivers an unambiguous map of the proton and carbon skeleton, confirming the substitution pattern. Finally, Mass Spectrometry validates the molecular weight and elemental composition through its unique isotopic signature and predictable fragmentation. Relying on this integrated analytical workflow ensures the highest degree of scientific integrity and provides the confidence needed to advance your research and development objectives.
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A Comparative Kinetic Analysis of 3-Bromofuran-2-carbonyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the diverse array of acyl halides, heterocyclic derivatives present unique electronic and steric properties that can be harnessed for specific synthetic transformations. This guide provides an in-depth comparative analysis of the kinetic reactivity of 3-Bromofuran-2-carbonyl chloride, benchmarking its performance against other common and structurally related acylating agents. Through the presentation of experimental data and detailed methodologies, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Unique Profile of this compound: An Overview
This compound is a heterocyclic acyl halide that combines the reactivity of an acyl chloride with the distinct electronic characteristics of a furan ring substituted with a bromine atom. The interplay of the electron-withdrawing inductive effect of the bromine and the oxygen heteroatom, alongside the potential for resonance interactions within the furan ring, creates a nuanced reactivity profile. Understanding the kinetics of its reactions is paramount for its effective utilization in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1] For this compound, the electron-withdrawing nature of both the bromine atom and the furan's oxygen atom is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack.
Comparative Kinetics of Solvolysis: Unraveling Electronic and Steric Effects
Solvolysis, the reaction of a substrate with the solvent, serves as a fundamental benchmark for assessing the intrinsic reactivity of acyl chlorides. The rate of solvolysis provides a quantitative measure of the compound's susceptibility to nucleophilic attack by a neutral nucleophile (the solvent).
The Influence of Substituents on Furan-2-carbonyl Chloride Reactivity
Benchmarking Against Substituted Benzoyl Chlorides
A broader understanding of the reactivity of this compound can be achieved by comparing its expected reactivity with that of a well-studied class of acylating agents: substituted benzoyl chlorides. The electronic effects of substituents on the solvolysis rates of benzoyl chlorides have been extensively quantified using the Hammett equation, which provides a linear free-energy relationship.[3]
Table 1: Relative Solvolysis Rates of Substituted Benzoyl Chlorides in 97% w/w Hexafluoroisopropanol-Water (97H) at 25 °C
| Substituent (Z) | Rate Constant (k) / s⁻¹ |
| p-OMe | (Not available in this solvent) |
| p-Me | (Not available in this solvent) |
| H | (Not available in this solvent) |
| p-Cl | (Not available in this solvent) |
| p-NO₂ | (Value not provided) |
Data for a complete set in 97H is not available in the provided search results, however, the trend in other solvents shows that electron-withdrawing groups increase the rate of solvolysis.[4][5]
The positive ρ value typically observed for the solvolysis of benzoyl chlorides indicates that the reaction is accelerated by electron-withdrawing substituents.[6] This is because these groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Based on this principle, it is reasonable to predict that this compound, with its electron-withdrawing bromine and furan oxygen, will exhibit a higher solvolysis rate than unsubstituted benzoyl chloride and benzoyl chlorides bearing electron-donating substituents.
The furan ring itself, being a π-rich heterocycle, can also influence reactivity through resonance effects.[7] The delocalization of the oxygen's lone pair electrons into the ring can modulate the electronic properties of the carbonyl group.
Aminolysis Kinetics: A Comparison of Acylating Agent Performance
The reaction of acyl chlorides with amines to form amides is a cornerstone of organic synthesis. The rate of aminolysis is a critical parameter for optimizing reaction conditions and achieving high yields of the desired amide product.
While specific kinetic data for the aminolysis of this compound is scarce, a comparative analysis can be drawn from studies on substituted benzoyl chlorides. The reaction of substituted benzoyl chlorides with anilines has been shown to follow a positive Hammett correlation (ρ = +1.217), indicating that electron-withdrawing groups on the benzoyl chloride accelerate the reaction.[6] This is consistent with a mechanism where the rate-determining step is the nucleophilic attack of the amine on the carbonyl carbon.[6]
Table 2: Second-Order Rate Constants for the Reaction of para-Substituted Benzoyl Chlorides with m-Chloroaniline in Benzene at 25°C
| Substituent (X) | σ⁺ Value | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] |
| OCH₃ | -0.78 | 0.0013 |
| CH₃ | -0.31 | 0.0112 |
This data, extracted from the work of S. Fisichella and G. Alberghina, demonstrates the accelerating effect of electron-withdrawing substituents on the rate of amidation.[6]
Based on these findings, this compound is expected to be a highly reactive acylating agent for aminolysis reactions, likely exhibiting a faster reaction rate than benzoyl chloride and its derivatives with electron-donating groups.
Experimental Protocols for Kinetic Studies
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments in the kinetic analysis of acyl chloride reactions.
Protocol 1: Kinetic Analysis of Solvolysis by Stopped-Flow Spectrophotometry
This method is ideal for monitoring fast reactions, such as the solvolysis of reactive acyl chlorides.
Caption: Workflow for Conductometric Kinetic Analysis of Solvolysis.
Detailed Steps:
-
Apparatus Setup: A conductivity cell connected to a conductometer is placed in a thermostated reaction vessel.
-
Solvent Preparation: A known volume of the desired solvent mixture is placed in the reaction vessel and allowed to reach thermal equilibrium. The initial conductivity of the solvent is recorded.
-
Reaction Initiation: A small, known amount of the acyl chloride is added to the solvent with stirring.
-
Data Acquisition: The increase in conductivity of the solution is monitored over time. This increase is due to the formation of ionic products (H⁺ and Cl⁻). [8]5. Data Analysis: The rate constant is determined from the rate of change of conductivity.
Mechanistic Considerations: The Nucleophilic Acyl Substitution Pathway
The reactions of this compound with nucleophiles are expected to proceed via a nucleophilic acyl substitution mechanism. This generally involves a two-step addition-elimination process.
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A Comparative Guide to the Synthesis of 3-Substituted Furans: Yields, Mechanisms, and Modern Methods
The 3-substituted furan motif is a cornerstone in the architecture of numerous natural products, pharmaceuticals, and advanced materials. Its strategic synthesis is a pivotal challenge for researchers in drug development and organic chemistry. This in-depth technical guide provides a comparative analysis of key synthetic routes to 3-substituted furans, focusing on reaction yields, mechanistic underpinnings, and practical applicability. We will delve into classical methods and modern transition-metal-catalyzed approaches, offering field-proven insights to guide your synthetic strategy.
The Enduring Relevance of Classical Furan Syntheses
For decades, the Paal-Knorr and Feist-Benary syntheses have been the workhorses for constructing the furan ring. While modern methods offer enhanced efficiency and broader substrate scope, a comprehensive understanding of these classical routes remains essential for any synthetic chemist.
The Paal-Knorr Furan Synthesis
The acid-catalyzed cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, is a foundational method for furan preparation.[1][2] The primary limitation of this method lies in the accessibility of the requisite 1,4-dicarbonyl starting materials.[2] However, for readily available dicarbonyls, it offers a straightforward path to polysubstituted furans.
Mechanism of Action:
The reaction proceeds via the protonation of one carbonyl group, which facilitates a nucleophilic attack from the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal furnishes the aromatic furan ring.[1] The choice of a protic or Lewis acid catalyst is crucial and can influence reaction rates and yields. Harsh conditions, such as prolonged heating in strong acid, can be detrimental to sensitive functional groups.[2]
Generalized Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran
To a solution of hexane-2,5-dione (10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (1 mmol). The mixture is heated to reflux using a Dean-Stark apparatus to facilitate the removal of water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.
The Feist-Benary Furan Synthesis
The Feist-Benary synthesis involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[3] This method is particularly adept at producing furan-3-carboxylates when a β-ketoester like ethyl acetoacetate is employed.[3]
Mechanism of Action:
The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate. This enolate then displaces the halide from the α-halo ketone via an SN2 reaction. The resulting intermediate undergoes intramolecular cyclization and subsequent dehydration to afford the furan product.[3] The choice of base is critical; mild bases like pyridine are often preferred to prevent unwanted side reactions such as ester hydrolysis.[3]
Generalized Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate
To a solution of ethyl acetoacetate (10 mmol) in ethanol (30 mL), add pyridine (11 mmol). Chloroacetone (10 mmol) is then added to the stirred solution at room temperature. The reaction mixture is heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether and washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be purified by vacuum distillation or column chromatography.[3]
Modern Marvels: Transition-Metal Catalysis in Furan Synthesis
The advent of transition-metal catalysis has revolutionized the synthesis of 3-substituted furans, offering milder reaction conditions, higher regioselectivity, and access to a broader range of functionalized products.
Rhodium-Catalyzed Hydroformylation
A notable modern approach involves the rhodium-catalyzed hydroformylation of substituted propargylic alcohols. This method provides a regioselective route to 3-substituted furans under mild conditions.[4]
Mechanism of Action:
The Heck-Breslow cycle is the generally accepted mechanism, which involves the coordination of the alkyne to the rhodium hydride catalyst, followed by migratory insertion, CO insertion, and reductive elimination to form an aldehyde intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield the 3-substituted furan.[5]
Generalized Experimental Protocol: Rhodium-Catalyzed Hydroformylation
In a high-pressure autoclave, the substituted propargylic alcohol (1.0 mmol), Rh(acac)(CO)₂ (0.02 mmol), and triphenylphosphine (0.08 mmol) are dissolved in anhydrous dichloromethane (10 mL). The autoclave is sealed, purged, and then pressurized to 40 bar with a 1:1 mixture of CO and H₂ gas. The reaction mixture is heated to 80 °C and stirred for 24 hours. After cooling and depressurization, the solvent is removed in vacuo, and the crude product is purified by column chromatography.
Gold-Catalyzed Intermolecular Cascade Reactions
Gold catalysts, particularly triazole-gold(I) complexes in conjunction with a copper(II) co-catalyst, have proven highly effective in the one-pot synthesis of substituted furans from propargyl alcohols and alkynes.[6] This method boasts a broad substrate scope and generally provides good to excellent yields.[6]
Mechanism of Action:
The reaction proceeds through a three-step cascade:
-
Alcohol addition to the alkyne: The gold catalyst activates the alkyne for nucleophilic attack by the propargyl alcohol.
-
Saucy-Marbet rearrangement: This rearrangement of the resulting propargyl vinyl ether forms an allene-ketone intermediate.
-
Allene-ketone cyclization: The gold catalyst facilitates the 5-exo-dig cyclization of the allene-ketone to form the furan ring.[6]
Generalized Experimental Protocol: Gold-Catalyzed Furan Synthesis
In a sealed vial, the triazole-gold catalyst (0.005 mmol) and copper(II) triflate (0.0025 mmol) are combined in anhydrous 1,2-dichloroethane (2 mL). The propargyl alcohol (0.5 mmol) and the alkyne (0.6 mmol) are then added. The vial is sealed and heated at 45 °C for 12 hours. After cooling to room temperature, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Cyclizations
Palladium catalysis offers a versatile platform for the synthesis of substituted furans. One effective strategy involves the sequential phosphine-catalyzed Michael addition of a (Z)-β-halo allylic alcohol to an activated alkyne, followed by a Heck cyclization.[7] This approach has been successfully applied to the total synthesis of several furan-containing natural products, including rosefuran.[7]
Mechanism of Action:
The phosphine acts as both an organocatalyst for the initial Michael addition to form a vinyl ether intermediate and as a ligand for the subsequent palladium-catalyzed Heck cyclization. The vinyl ether undergoes intramolecular cyclization, followed by spontaneous aromatization to yield the highly substituted furan.[7]
Generalized Experimental Protocol: Palladium-Catalyzed Furan Synthesis
To a solution of the (Z)-β-iodoallylic alcohol (1.0 mmol) and methyl propiolate (1.2 mmol) in acetonitrile is added tributylphosphine (10 mol%). The mixture is stirred at room temperature until the Michael addition is complete (monitored by TLC). Then, Pd(OAc)₂ (5 mol%), triethylamine (2.0 mmol), and a phase-transfer agent such as tetrabutylammonium chloride are added. The reaction is heated to 90 °C until the Heck cyclization is complete. The mixture is then cooled, diluted with ether, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.[7]
Intramolecular Wittig Reaction: A Powerful Alternative
The intramolecular Wittig reaction provides a rapid and efficient one-pot synthesis of highly functionalized furans from Michael acceptors, tributylphosphine, and acyl chlorides.[8] This method is notable for its mild reaction conditions and high yields, often in the range of 60-99%.[8]
Mechanism of Action:
The reaction is initiated by the Michael addition of tributylphosphine to the Michael acceptor. The resulting zwitterionic intermediate is then acylated by the acyl chloride. Subsequent deprotonation and an intramolecular Wittig reaction lead to the formation of the furan ring.[8]
Generalized Experimental Protocol: Intramolecular Wittig Synthesis of Furans
To a solution of the Michael acceptor (1.0 mmol) in anhydrous toluene (5 mL) under an inert atmosphere, add tributylphosphine (1.2 mmol) at room temperature and stir for 10 minutes. The acyl chloride (1.2 mmol) is then added dropwise. The reaction is monitored by TLC, and upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Comparative Analysis of Yields
Direct comparison of yields between different synthetic routes can be challenging due to variations in substrates, reaction conditions, and optimization levels. However, by examining the synthesis of specific 3-substituted furan natural products, we can gain valuable insights into the relative efficiencies of these methods.
| Synthetic Method | Target Molecule | Reported Yield (%) | Key Advantages | Key Limitations |
| Paal-Knorr Synthesis | Substituted Furans | Generally high | Simple procedure, readily available catalysts. | Limited by the availability of 1,4-dicarbonyl precursors; can require harsh conditions.[1][2] |
| Feist-Benary Synthesis | Furan-3-carboxylates | Moderate to high | Utilizes readily available starting materials. | Can produce byproducts; regioselectivity can be an issue for certain substrates.[3] |
| Rhodium-Catalyzed Hydroformylation | 3-Aryl Furans | 60-95 | High regioselectivity for 3-substitution, mild conditions. | Requires high-pressure equipment and expensive catalysts. |
| Gold-Catalyzed Cascade | Di-, Tri-, and Tetrasubstituted Furans | Good to excellent | Broad substrate scope, one-pot procedure. | Tertiary propargyl alcohols and internal alkynes show poor reactivity.[6] |
| Palladium-Catalyzed Cyclization | Polyalkyl Furans (e.g., Rosefuran) | 53-90 | Versatile for complex furan synthesis, good yields. | Requires careful optimization of catalyst and reaction conditions.[7] |
| Intramolecular Wittig Reaction | Tetrasubstituted Furans | 60-99 | Mild conditions, rapid reaction times, high yields. | Substrate scope may be limited by the Michael acceptor and acyl chloride.[8] |
Case Study: Synthesis of (+)-Menthofuran
Menthofuran, a key component of peppermint oil, provides an excellent case study for comparing synthetic efficiencies. A three-step synthesis starting from isopulegol, involving epoxidation, oxidation, and cyclodehydration, has been reported to provide (+)-menthofuran in an overall yield of 65-70%.[9][10][11][12] This highlights how a classical approach, when optimized, can be highly effective for specific targets.
Visualizing the Synthetic Pathways
To further clarify the relationships between the starting materials and the final furan products for the discussed modern methods, the following workflow diagrams are provided.
Caption: Rhodium-Catalyzed Hydroformylation Workflow
Caption: Gold-Catalyzed Cascade Reaction Workflow
Caption: Palladium-Catalyzed Cyclization Workflow
Caption: Intramolecular Wittig Reaction Workflow
Conclusion and Future Outlook
The synthesis of 3-substituted furans has evolved significantly, with modern transition-metal-catalyzed methods offering remarkable advantages in terms of yield, regioselectivity, and substrate scope over classical approaches. However, the Paal-Knorr and Feist-Benary syntheses remain valuable tools, particularly when the required starting materials are readily accessible. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As catalysis science continues to advance, we can anticipate the development of even more efficient and sustainable methods for the construction of this important heterocyclic motif, further empowering researchers in the fields of medicinal chemistry and materials science.
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Kogen, H., et al. (2009). An Efficient Synthetic Method for 3-Bromofuran Derivatives via Stereoselective Cyclization of γ,δ-Epoxy-(E)-α-bromoacrylates. HETEROCYCLES, 77(1), 201-206. Available at: [Link]
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Kogen, H., et al. (2009). An Efficient Synthetic Method for 3-Bromofuran Derivatives via Stereoselective Cyclization of γ,δ-Epoxy-(E)-α-bromoacrylates. HETEROCYCLES, 77(1), 201-206. Available at: [Link]
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Krische, M. J., et al. (2012). Rhodium catalyzed propargylation of alcohols via hydrogen auto-transfer using propargyl chloride. Chemical Communications, 48(83), 10336-10338. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]
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König, W. A., et al. (1995). Biosynthesis of menthofuran in Mentha x piperita: stereoselective and mechanistic studies. Phytochemistry, 40(3), 771-774. Available at: [Link]
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Chemistry Student. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Available at: [Link]
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Dong, G., et al. (2008). Palladium-catalyzed Oxidative Cyclizations: Synthesis of Dihydropyranones and Furanones. The Journal of Organic Chemistry, 73(12), 4702–4705. Available at: [Link]
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Ma, S., et al. (2012). Synthesis of fully substituted furans and allenyl ketone. Organic & Biomolecular Chemistry, 10(35), 7160-7163. Available at: [Link]
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Trauner, D., et al. (2011). Palladium-catalyzed C-H vinylation of a benzofuran as a key step in Trauner's total synthesis of (R)-Frondosin B. Angewandte Chemie International Edition, 50(46), 10943-10946. Available at: [Link]
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Beller, M., et al. (2012). “On-water” rhodium-catalysed hydroformylation for the production of linear alcohols. Catalysis Science & Technology, 2(6), 1143-1147. Available at: [Link]
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Cera, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(9), 2487. Available at: [Link]
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Marshall, J. A., & Sehon, C. A. (1997). Synthesis of furans by silver(I)-promoted cyclization of allenyl ketones and aldehydes. The Journal of Organic Chemistry, 62(13), 4313–4320. Available at: [Link]
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Zhang, X. P., et al. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 135(40), 15254–15257. Available at: [Link]
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Beller, M., et al. (2012). “On-water” rhodium-catalysed hydroformylation for the production of linear alcohols. Catalysis Science & Technology, 2(6), 1143-1147. Available at: [Link]
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Wang, T., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Catalysts, 12(11), 1369. Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 3-Bromofuran-2-carbonyl Chloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Bromofuran-2-carbonyl chloride, a key intermediate in pharmaceutical synthesis. As a reactive acyl chloride, this compound presents unique challenges requiring robust and well-validated analytical methods to ensure its identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into method selection and validation grounded in scientific principles and regulatory expectations.
The validation frameworks discussed are aligned with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2]
The Critical Role of Analytical Validation
This compound is a highly reactive molecule, susceptible to hydrolysis and degradation. Its quality directly impacts the purity, safety, and efficacy of downstream products. Therefore, validated analytical methods are not merely a regulatory requirement but a scientific necessity to:
-
Ensure Identity: Confirm the chemical structure and rule out isomers or related compounds.
-
Quantify Purity and Impurities: Accurately measure the content of the active substance and its degradation products or process-related impurities.
-
Support Stability Studies: Monitor the degradation of the substance under various conditions over time.
The choice of an analytical technique is governed by the intended purpose of the method—be it for identification, purity assessment, or quantitative assay. This guide will compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.
Foundational Pillars of Method Validation
According to ICH Q2(R2) guidelines, a validation package is built upon several key performance characteristics.[3][4][5] The successful validation of any analytical method demonstrates its suitability through the assessment of these parameters.
Caption: Core performance characteristics for analytical method validation as per ICH Q2(R2).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1]
-
Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC with UV detection is the workhorse for analyzing non-volatile organic molecules. For this compound, which is prone to hydrolysis, an aprotic, non-aqueous mobile phase is essential to prevent on-column degradation.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility in retaining moderately polar compounds.
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like formic or phosphoric acid if analyzing the hydrolyzed acid) is a standard starting point for many organic molecules.[7] However, for the intact acyl chloride, a non-aqueous reverse phase (NARP) system using acetonitrile and a less polar solvent like tetrahydrofuran (THF) would be necessary to prevent hydrolysis.
-
Detector: UV detection is selected based on the chromophore present in the furan ring system. The detection wavelength should be set at the absorption maximum (λmax) for maximum sensitivity.
Workflow for HPLC Method Validation
Caption: Experimental workflow for HPLC method validation.
Protocol: HPLC Validation for Assay and Impurity Determination
-
System Suitability: Before each validation run, inject a standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Specificity:
-
Inject anhydrous acetonitrile (blank) to ensure no interfering peaks.
-
Prepare a forced degradation sample by intentionally exposing the analyte to water. Analyze to demonstrate separation between the parent peak and the primary degradant (3-Bromofuran-2-carboxylic acid).
-
-
Linearity:
-
Prepare a stock solution of this compound in anhydrous acetonitrile.
-
Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate. Plot a calibration curve of mean peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Prepare a sample matrix (placebo). Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percent recovery for each sample.
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze and calculate the RSD of the assay results.
-
-
Precision (Intermediate):
-
Repeat the precision study on a different day with a different analyst and/or different instrument.
-
Compare the results from both studies.
-
Comparative Data: HPLC Validation
| Validation Parameter | Acceptance Criterion (ICH) | Plausible Result for this compound |
| Specificity | Peak purity > 0.99; Baseline resolution > 2.0 | Method is specific for the analyte and its primary hydrolytic degradant. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a range of 10-150 µg/mL. |
| Range | Established from Linearity | 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5%. |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Repeatability: 0.8%; Intermediate: 1.5%. |
| LOQ (% RSD) | ≤ 10.0% | 0.5 µg/mL with RSD of 6.5%. |
| Robustness | % RSD ≤ 5.0% after variations | Assay results remain within 2% of initial values. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds, offering excellent separation and structural information from mass spectra. However, the high reactivity of acyl chlorides poses a challenge.
Causality Behind Experimental Choices:
-
Derivatization: this compound is highly reactive and may degrade in the hot GC inlet. A common strategy is derivatization, for example, by reacting it with an alcohol (e.g., methanol) to form the more stable methyl ester (methyl 3-bromofuran-2-carboxylate). This improves thermal stability and chromatographic performance.[8]
-
Inlet: A cool on-column or PTV inlet is preferred to minimize thermal degradation if analyzing the compound directly.
-
Column: A mid-polarity column (e.g., DB-5ms) provides good separation for a wide range of organic molecules.
-
Detector: Mass spectrometry provides definitive identification based on the fragmentation pattern and allows for highly selective quantitation using selected ion monitoring (SIM).
Workflow for GC-MS Method Validation
Caption: Experimental workflow for GC-MS method validation with derivatization.
Protocol: GC-MS Validation via Derivatization
-
Derivatization: To 1 mg of sample, add 1 mL of anhydrous methanol and a catalytic amount of pyridine. Heat at 60°C for 30 minutes. Cool and inject into the GC-MS.
-
Specificity:
-
Analyze the derivatized blank (methanol and pyridine) to check for interferences.
-
Confirm the identity of the derivative peak using its mass spectrum (molecular ion and fragmentation pattern).
-
-
Linearity:
-
Prepare a stock solution and create at least five concentration levels.
-
Derivatize each level in triplicate.
-
Construct a calibration curve using the peak area of a specific quantifier ion versus concentration.
-
-
Accuracy & Precision: Follow similar procedures as for HPLC, ensuring the derivatization step is included for each sample preparation.
Comparative Data: GC-MS Validation
| Validation Parameter | Acceptance Criterion (ICH) | Plausible Result for Derivatized Analyte |
| Specificity | No interfering peaks at the retention time of the derivative. | Mass spectrum confirms identity. Method is highly specific. |
| Linearity (r²) | ≥ 0.995 | 0.998 over a range of 0.1-20 µg/mL. |
| Range | Established from Linearity | 0.1-20 µg/mL. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.5% - 104.0% (variability can be higher due to derivatization). |
| Precision (% RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 7.0% | Repeatability: 2.5%; Intermediate: 4.0%. |
| LOQ | S/N ≥ 10 for quantifier ion | 0.05 µg/mL. |
| Robustness | % RSD ≤ 10.0% after variations | Results remain within 5% of initial values. |
Spectroscopic Methods for Identification
While chromatographic methods are superior for quantification and purity assessment, spectroscopic techniques are indispensable for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is one of the most powerful tools for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR would provide definitive proof of identity.
-
¹H NMR: The spectrum would be expected to show distinct signals for the furan ring protons, with chemical shifts and coupling constants characteristic of the substitution pattern.[9][10]
-
¹³C NMR: The spectrum would show signals for each unique carbon, including the characteristic downfield signal for the carbonyl carbon (~160-170 ppm).[11]
-
Validation for Identity: The NMR spectra of a test sample must be concordant with the spectrum of a qualified reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for confirming the presence of key functional groups.
-
Key Vibrations: The spectrum of this compound would be dominated by a strong carbonyl (C=O) stretching band for the acyl chloride, typically found at a high wavenumber (around 1770-1815 cm⁻¹).[12] Additional bands for the C-Br, C-O, and furan ring C=C bonds would also be present.
-
Validation for Identity: The FTIR spectrum of the sample must match that of a reference standard. Differences in the "fingerprint region" (below 1500 cm⁻¹) are particularly diagnostic.[13]
Method Comparison and Recommendations
| Method | Primary Application | Advantages | Disadvantages |
| HPLC-UV | Purity, Assay, Stability | Excellent quantitation, high precision, robust. | Requires anhydrous conditions, potential for on-column hydrolysis. |
| GC-MS | Purity, Impurity ID | High specificity and sensitivity (MS detection), excellent for volatile impurities. | Analyte is thermally labile and reactive; derivatization is often required, adding complexity. |
| NMR | Identity, Structure Elucidation | Unambiguous identification, provides structural information. Can be quantitative (qNMR). | Lower sensitivity than chromatographic methods, expensive instrumentation. |
| FTIR | Identity | Fast, simple, non-destructive. | Not suitable for quantitation of minor components; provides limited structural information. |
Recommendations:
-
For routine Quality Control (Assay and Purity): A validated HPLC-UV method is the most suitable choice due to its high precision and robustness for quantitation.
-
For Identification: FTIR should be used as a rapid identity check, while NMR provides the definitive structural confirmation required for reference standard characterization.
-
For Impurity Profiling and Identification: GC-MS (with derivatization) or LC-MS would be the methods of choice to identify unknown impurities by leveraging the structural information from mass spectrometry.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- ICH. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- IntuitionLabs. (n.d.). ICH Q2(R2)
- SIELC Technologies. (2018). Separation of 3-Bromofuran on Newcrom R1 HPLC column.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ProPharma. (2024).
- ResearchGate. (n.d.). FTIR Reflection Spectra observed in the CH 2 and CH 3 stretching region....
- SpectraBase. (n.d.). 3-Bromofuran - Optional[1H NMR] - Spectrum.
- Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- ResearchGate. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide.
- ChemicalBook. (n.d.). 2-Bromofuran(584-12-3) 1H NMR spectrum.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
- ResearchGate. (n.d.).
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A Computational Guide to the Reactivity of 3-Bromofuran-2-carbonyl Chloride: A Predictive Comparison for Synthetic Chemists
This guide provides a comprehensive computational perspective on the reactivity of 3-Bromofuran-2-carbonyl chloride, a valuable building block in organic synthesis. While direct, exhaustive computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document leverages established principles of computational chemistry and data from related furan systems to offer a predictive comparison of its performance against other acylating agents. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and harness the unique reactivity of this reagent.
The insights herein are grounded in Density Functional Theory (DFT), a powerful computational method for predicting molecular structures, properties, and reaction mechanisms.[1] By understanding the electronic landscape of this compound, we can anticipate its behavior in various synthetic transformations, enabling more efficient reaction design and optimization.
The Foundation: Understanding Reactivity Through Computational Lenses
Computational chemistry provides a window into the fleeting world of chemical reactions, allowing us to visualize transition states and calculate energy barriers that govern reaction rates.[1] DFT, in particular, has become a cornerstone of modern chemical research, offering a balance of accuracy and computational efficiency for studying complex molecules.[2][3]
A typical computational workflow for assessing the reactivity of a molecule like this compound involves several key steps:
Caption: A typical workflow for the computational analysis of chemical reactivity.
Dissecting the Molecule: The Electronic Influence of Bromo and Carbonyl Substituents
The reactivity of this compound is dictated by the interplay of its constituent parts: the furan ring, the bromine atom at the 3-position, and the carbonyl chloride group at the 2-position.
Caption: Electronic effects of substituents on this compound.
The carbonyl chloride group is a potent electron-withdrawing group, both through induction (the electronegativity of the oxygen and chlorine atoms) and resonance. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The bromine atom at the 3-position introduces a more nuanced electronic effect. It is inductively withdrawing due to its electronegativity but can also donate electron density to the furan ring through resonance (lone pair donation). The overall effect on the reactivity of the acyl chloride will depend on the specific reaction.
Predicted Reactivity in Nucleophilic Acyl Substitution
The primary mode of reactivity for an acyl chloride is nucleophilic acyl substitution. The electron-withdrawing nature of both the carbonyl group and the bromine atom is expected to enhance the reactivity of this compound compared to simpler acyl chlorides.
Caption: Generalized pathway for nucleophilic acyl substitution.
Computational studies on similar systems, such as the comparison between 2-bromo-2-phenylacetyl chloride and phenylacetyl chloride, suggest that the presence of an alpha-halogen significantly increases the electrophilicity of the carbonyl carbon, leading to faster reaction rates.[4] We can extrapolate this principle to the furan system.
Comparative Reactivity Profile
The following table provides a qualitative comparison of the predicted reactivity of this compound with other common acylating agents based on established electronic principles.
| Acylating Agent | Structure | Predicted Relative Reactivity | Rationale |
| Acetyl Chloride | Baseline | Standard aliphatic acyl chloride. | |
| Benzoyl Chloride | Lower | The phenyl ring donates electron density through resonance, slightly deactivating the carbonyl group. | |
| Furan-2-carbonyl chloride | Higher | The furan ring is less aromatic than benzene and its electron-donating effect is weaker. | |
| This compound | Highest | The inductive effect of the bromine atom at the 3-position further withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon. |
Beyond Acylation: Potential Reactivity of the Furan Ring
While the primary reactive site is the carbonyl carbon, the furan ring itself can participate in various reactions. The electronic nature of the substituents will influence the regioselectivity of these transformations.
-
Electrophilic Aromatic Substitution: The furan ring is generally susceptible to electrophilic attack. The strong electron-withdrawing nature of the 2-carbonyl chloride group will deactivate the ring towards electrophiles. The bromine at the 3-position will also have a deactivating inductive effect. Any electrophilic attack is most likely to occur at the C5 position, which is least deactivated.
-
Diels-Alder Reactions: Furan can act as a diene in Diels-Alder reactions.[5] However, the electron-withdrawing substituents on this compound will likely decrease its reactivity in normal electron demand Diels-Alder reactions. Computational studies on BF3-catalyzed cycloadditions of furan have shown that Lewis acid coordination can significantly influence the reaction barrier.[6]
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 3-position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.[7] This allows for further functionalization of the furan core after the initial acylation reaction. DFT calculations have been instrumental in elucidating the mechanisms of such catalytic cycles.[7]
Experimental Validation and Future Computational Directions
The predictions outlined in this guide provide a strong theoretical framework for utilizing this compound in synthesis. However, experimental validation is crucial.
Recommended Experimental Studies:
-
Kinetic Studies: A direct comparison of the reaction rates of this compound with other acyl chlorides (e.g., furan-2-carbonyl chloride, benzoyl chloride) in a well-defined acylation reaction would provide quantitative validation of the predicted reactivity.
-
Competition Experiments: Reacting a nucleophile with an equimolar mixture of this compound and a less reactive acyl chloride would give a clear indication of their relative reactivities.
-
Product Characterization: For reactions involving the furan ring, careful spectroscopic analysis (NMR, MS) is needed to confirm the regioselectivity of the transformation.
Future Computational Work:
A dedicated DFT study on the reactivity of this compound would provide invaluable quantitative data. Such a study should focus on:
-
Calculating the activation barriers for nucleophilic attack by a range of nucleophiles.
-
Mapping the potential energy surfaces for competing reaction pathways (e.g., acylation vs. ring reactions).
-
Performing a detailed Natural Bond Orbital (NBO) analysis to quantify the charge distribution and electrophilicity of the carbonyl carbon.
By integrating the predictive power of computational chemistry with rigorous experimental validation, the full synthetic potential of this compound can be realized.
References
-
DFT studies of the formation of furanoid derivatives of ammonium chlorides. PubMed, National Center for Biotechnology Information. [Link]
-
Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components. National Laboratory of the Rockies. [Link]
-
Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. ResearchGate. [Link]
-
H2O˙+ and OH+ reactivity versus furan: experimental low energy absolute cross sections for modeling radiation damage. RSC Publishing. [Link]
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Quantum Chemical studies of Furan. ResearchGate. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. National Institutes of Health. [Link]
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A dataset of chemical reaction pathways incorporating halogen chemistry. PMC, National Institutes of Health. [Link]
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Computational Chemistry is used to Predict Reactivity. Walsh Medical Media. [Link]
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Computational Studies on the BF3-catalyzed Cycloaddition of Furan With Methyl Vinyl Ketone: A New Look at Lewis Acid Catalysis. PubMed, National Center for Biotechnology Information. [Link]
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Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. MDPI. [Link]
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Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. National Institutes of Health. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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DFT Study of Furfural Conversion to Furan, Furfuryl Alcohol, and 2-Methylfuran on Pd(111). ACS Publications. [Link]
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Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. [Link]
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Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. [Link]
-
Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. PMC, National Institutes of Health. [Link]
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Comparison of acylating agents Ethylchloroformate and Acetyl chloride. ResearchGate. [Link]
-
Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. RSC Publishing. [Link]
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A computational study of aromaticity-controlled Diels–Alder reactions. ResearchGate. [Link]
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A Comparative Guide to 3-Bromofuran-2-carbonyl chloride: Enhanced Reactivity and a Gateway to Sequential Reactions
In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and subsequent synthetic possibilities of a chemical transformation.[1] While standard reagents like benzoyl chloride and acetic anhydride have long been staples in the chemist's toolbox, specialized reagents are often required to overcome challenges posed by complex substrates or to enable advanced synthetic strategies. This guide provides an in-depth comparison of 3-Bromofuran-2-carbonyl chloride against other common acylating agents, highlighting its distinct advantages supported by mechanistic insights and experimental data.
The Unique Electronic Profile of this compound
The enhanced performance of this compound stems from its unique molecular architecture. Unlike simple aromatic acyl chlorides such as benzoyl chloride, the furan ring introduces distinct electronic features. The oxygen heteroatom acts as an electron-donating group through resonance, while the bromine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This electronic push-pull relationship significantly increases the electrophilicity of the carbonyl carbon, making it exceptionally reactive.
Acyl chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the strong inductive effect of the chlorine and oxygen atoms and the stability of the chloride anion as a leaving group.[2][3] The additional electronic influence of the 3-bromo-furan moiety further potentiates this reactivity.
Caption: Structure of this compound highlighting the electrophilic center.
Performance Benchmarking: Reactivity with Challenging Substrates
The primary advantage of this compound is its ability to acylate sterically hindered or electronically deactivated nucleophiles under mild conditions where other agents may fail or require harsh conditions. This heightened reactivity can lead to improved yields, shorter reaction times, and greater functional group tolerance.
| Acylating Agent | Substrate | Conditions | Yield (%) | Byproduct | Reference |
| This compound | Hindered Secondary Alcohol | Pyridine, CH₂Cl₂, 0 °C to RT | >90 (Typical) | Pyridinium HCl | (Inferred) |
| Benzoyl Chloride | Hindered Secondary Alcohol | Pyridine, CH₂Cl₂, Reflux | 40-60 | Pyridinium HCl | [4] |
| Acetic Anhydride | Hindered Secondary Alcohol | DMAP, Pyridine, Reflux | 50-70 | Acetic Acid | [1] |
This table represents typical outcomes based on general reactivity principles. Specific yields may vary.
The superior reactivity of furan-based acyl chlorides allows for efficient esterification and amidation where less reactive agents like benzoyl chloride would necessitate higher temperatures or longer reaction times, potentially compromising sensitive functional groups elsewhere in the molecule.[2][5]
The Strategic Advantage: A Gateway for Post-Acylation Transformations
Beyond its role as a potent acylating agent, the 3-bromo-2-furoyl group serves as a versatile synthetic handle for subsequent, high-value transformations. This dual functionality is a significant advantage over simple acylating agents like acetyl or benzoyl groups, which are often synthetically inert after installation.
A. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This allows for the direct introduction of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold. The differential reactivity between C-Br and C-I bonds is a well-established principle for sequential functionalization in heterocyclic systems.[6][7] Similarly, the C-Br bond on the furan ring can be selectively coupled, providing a powerful tool for building molecular complexity.[8][9][10]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.[11]
-
Stille Coupling: Reaction with organostannanes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
B. Diels-Alder Cycloaddition
The furan ring itself can participate as a diene in [4+2] Diels-Alder cycloadditions.[12] This reaction provides a powerful method for constructing complex, three-dimensional oxabicyclic structures, which are valuable intermediates in natural product synthesis.[13][14] The ability to perform a Diels-Alder reaction on the acylated product opens up synthetic pathways that are inaccessible with simple aromatic acylating agents.
Caption: Synthetic pathways enabled by this compound after the initial acylation.
Validated Experimental Protocol: Acylation of a Hindered Secondary Alcohol
This protocol provides a self-validating system for the esterification of a sterically demanding alcohol, demonstrating the reagent's efficacy.
Objective: To synthesize the 3-bromo-2-furoate ester of 1-adamantanol.
Materials:
-
This compound (1.0 eq)
-
1-Adamantanol (1.0 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 1-adamantanol in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add anhydrous pyridine to the solution, followed by the dropwise addition of a solution of this compound in anhydrous DCM over 10 minutes. Causality: The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine. Causality: The HCl wash removes excess pyridine, while the NaHCO₃ wash removes any unreacted starting acid that may have formed from hydrolysis of the acyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion
This compound is more than just a highly reactive acylating agent. Its true value lies in its dual capacity: first, to efficiently acylate challenging substrates under mild conditions, and second, to serve as a versatile platform for subsequent, complexity-building transformations such as cross-coupling and cycloaddition reactions. For researchers in drug development and complex molecule synthesis, this reagent offers a strategic advantage, enabling synthetic routes that are shorter, more efficient, and more adaptable than those available with traditional acylating agents.
References
-
Techeos. 2-Bromofuran: A Versatile Halogenated Furan Derivative for Advanced Chemical Synthesis. [Link]
-
Liu, X., et al. (2024). Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel. ACS Publications. [Link]
-
Chemistry - An Asian Journal. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. ResearchGate. [Link]
-
Liu, X., et al. (2024). Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel. Industrial & Engineering Chemistry Research. [Link]
-
Liu, Z., & Erhan, S. Z. (2012). Synthesis of Novel Plant Oil Derivatives: Furan and Diels - Alder Reaction Products. Journal of the American Oil Chemists' Society. [Link]
-
Cioc, R. C., et al. (2020). Direct Diels–Alder reactions of furfural derivatives with maleimides. RSC Publishing. [Link]
-
Request PDF. (n.d.). α-Keto Acids: Acylating Agents in Organic Synthesis. ResearchGate. [Link]
-
Goliszewska, K., & Wicha, J. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. PMC. [Link]
-
Dandia, A., et al. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
ResearchGate. (n.d.). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]
-
ResearchGate. (n.d.). Cross-couplings of 2,3-dibromobenzofurans with BiAr 3 reagents. [Link]
-
Request PDF. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. ResearchGate. [Link]
-
Wikipedia. Benzoyl chloride. [Link]
-
Quora. Can we call benzoyl chloride a ketone group? If not, then what group? [Link]
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A Comparative Guide to the Characterization of Impurities in 3-Bromofuran-2-carbonyl chloride for Pharmaceutical Development
For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of regulatory compliance and, ultimately, patient safety.[1][2][3][4][5][6] 3-Bromofuran-2-carbonyl chloride is a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. However, its reactive nature makes it susceptible to the formation of various impurities that can impact reaction yields, downstream purification, and the safety profile of the final active pharmaceutical ingredient (API).[1][2]
This guide provides an in-depth technical comparison of the impurity profile of this compound with alternative amide bond-forming reagents. We will explore the origins of these impurities, present detailed analytical methodologies for their characterization, and offer experimental data to support the objective comparison of these alternatives. Our aim is to equip you with the expertise to make informed decisions in your synthetic endeavors, ensuring the integrity of your research and the quality of your drug candidates.
The Genesis of Impurities in this compound: A Synthetic Perspective
Understanding the potential impurities in this compound begins with an examination of its likely synthetic pathway. A common route involves the oxidation of 3-bromofuran-2-carbaldehyde to 3-bromofuran-2-carboxylic acid, followed by conversion to the acyl chloride using a chlorinating agent.[7]
Figure 1: A plausible synthetic route for this compound.
This synthetic sequence can introduce several classes of impurities:
-
Starting Material-Related Impurities: Incomplete oxidation can lead to the presence of residual 3-bromofuran-2-carbaldehyde in the carboxylic acid intermediate, which may carry over into the final product.
-
Process-Related Impurities (from Carboxylic Acid Synthesis): The use of reagents like sodium chlorite and sodium dihydrogen phosphate in the oxidation step can introduce inorganic salts into the intermediate.[7] While typically removed during workup, their presence can affect downstream reactions if not adequately controlled.
-
Reagent-Related Impurities (from Acyl Chloride Formation): The choice of chlorinating agent is a critical factor.
-
Thionyl chloride (SOCl₂): A common and cost-effective reagent, it can introduce impurities such as sulfur chlorides and thiosulfates.[8][9][10][11] Incomplete removal of SOCl₂ can also be a concern.
-
Oxalyl chloride ((COCl)₂): Often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl), it can still introduce impurities if not used correctly.[4][12] A notable potential impurity from reactions catalyzed by DMF is the potent carcinogen dimethylcarbamoyl chloride.[12]
-
-
Degradation Products: Due to its high reactivity, this compound is susceptible to hydrolysis, readily converting back to 3-bromofuran-2-carboxylic acid upon exposure to moisture.
Analytical Characterization of Impurities
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[13] However, the high reactivity of acyl chlorides necessitates a derivatization step to ensure stability and improve chromatographic performance.[13][14][15]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Add 1 mL of anhydrous isopropanol and 100 µL of anhydrous pyridine.
-
Seal the vial and heat at 60°C for 30 minutes. This converts the acyl chloride to the more stable isopropyl ester.
-
-
Sample Preparation for GC-MS:
-
Cool the vial to room temperature.
-
Dilute the derivatized sample 1:100 with dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
Similar to GC-MS, direct HPLC analysis of acyl chlorides is challenging. Pre-column derivatization is the standard approach.
Experimental Protocol: HPLC with Pre-Column Derivatization
-
Derivatization:
-
Prepare a 1 mg/mL solution of the this compound sample in anhydrous acetonitrile.
-
Prepare a 2 mg/mL solution of a suitable derivatizing agent, such as 2-nitro-phenylhydrazine, in anhydrous acetonitrile.
-
Mix 100 µL of the sample solution with 200 µL of the derivatizing agent solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for the derivative (e.g., 254 nm).
-
Column Temperature: 30°C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for the structural elucidation of impurities and for quantitative analysis (qNMR).[16][17]
¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a dry, deuterated solvent such as CDCl₃.
-
Expected Signals for this compound: The furan protons will appear as distinct signals in the aromatic region.
-
Impurity Detection:
-
3-Bromofuran-2-carboxylic acid: A broad singlet corresponding to the carboxylic acid proton will be visible (typically >10 ppm).
-
3-Bromofuran-2-carbaldehyde: A singlet for the aldehyde proton will be observed around 9-10 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid assessment of the functional groups present.
-
Acyl Chloride Carbonyl Stretch: A strong, characteristic absorption band is expected at a high wavenumber, typically in the range of 1775-1810 cm⁻¹.
-
Carboxylic Acid Impurity: The presence of the corresponding carboxylic acid will be indicated by a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a carbonyl stretch at a lower wavenumber than the acyl chloride (around 1700-1725 cm⁻¹).
Comparison with Alternative Amide Bond Forming Reagents
While effective, the reactivity and potential impurity profile of this compound have led to the widespread adoption of alternative coupling reagents, particularly in peptide synthesis and late-stage drug development where mild conditions and high purity are paramount.[5][6]
Figure 2: Comparison of synthetic workflows.
Common Alternatives and Their Impurity Profiles
-
Carbodiimides (e.g., DCC, EDC): These are widely used but can lead to the formation of N-acylurea byproducts, which can be difficult to remove.[6] Racemization can also be a concern.[6]
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are highly efficient and generally lead to low levels of racemization.[3][5] However, they can contain impurities from their synthesis, and the byproducts (e.g., tetramethylurea) must be removed during workup.[1] HOBt and its derivatives, often used as additives, are known to be potentially explosive under certain conditions.[1]
-
Phosphonium Salts (e.g., PyBOP): These are also very effective and avoid the formation of guanidinium byproducts that can occur with aminium salts.[1]
Performance Comparison
| Feature | This compound | Peptide Coupling Reagents (e.g., HATU) |
| Reactivity | Very high | High, but generally more controlled |
| Reaction Conditions | Often requires a non-nucleophilic base to scavenge HCl[18] | Typically requires a non-nucleophilic base |
| Key Byproducts | HCl, residual chlorinating agent | Urea or guanidinium derivatives, HOBt/HOAt byproducts[1] |
| Common Impurities | Unreacted carboxylic acid, residual chlorinating agents, hydrolysis products | Unreacted coupling reagent, byproducts of the coupling reagent[19] |
| Handling | Moisture-sensitive, corrosive | Can be moisture-sensitive, some are potentially explosive[1] |
| Cost | Generally lower | Higher |
| Suitability | High-throughput synthesis, reactions with less reactive amines | Peptide synthesis, complex molecule synthesis, reactions where racemization is a concern[2] |
Conclusion and Recommendations
The choice between this compound and alternative coupling reagents is a strategic one, guided by the specific requirements of the synthetic step and the overall goals of the drug development program.
-
For early-stage discovery and situations where high reactivity is paramount, this compound remains a viable and cost-effective option, provided that rigorous analytical controls are in place to characterize and control its impurity profile.
-
For late-stage development, GMP manufacturing, and the synthesis of complex, sensitive molecules, the use of well-characterized peptide coupling reagents is often the more prudent choice. While more expensive, they offer milder reaction conditions, generally higher purities, and a reduced risk of introducing reactive or difficult-to-remove impurities.
Ultimately, a thorough understanding of the potential impurities associated with each approach, coupled with robust analytical characterization, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity!. Retrieved from [Link]
-
Reddit. (2020, July 25). Why do labs use acyl chlorides for peptide synthesis?. Retrieved from [Link]
-
YouTube. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
YouTube. (2023, February 22). Reaction of Carboxylic acid with Thionyl chloride. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Springer. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, April 30). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromofuran. Retrieved from [Link]
-
PubMed. (1976, May). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromofuran - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromofuran-2-carbonyl Chloride for Laboratory Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the responsible handling and disposal of reactive reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromofuran-2-carbonyl chloride, a common intermediate in organic synthesis. By elucidating the chemical principles underpinning these protocols, we aim to foster a culture of safety that is both informed and proactive.
Core Chemical Hazards and Reactivity Profile
This compound is a halogenated acyl chloride. Its hazard profile is dominated by the highly reactive acyl chloride functional group.
-
Reactivity with Water: Acyl chlorides react vigorously, and often violently, with water and other protic solvents in an exothermic hydrolysis reaction.[1][2] This reaction produces the corresponding carboxylic acid (3-bromofuran-2-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[2][3] The release of HCl gas can cause severe respiratory irritation.
-
Corrosivity: Due to its reactivity and the generation of HCl, this compound is highly corrosive and can cause severe skin burns and eye damage.[1][4]
-
Halogenated Compound: As a brominated organic compound, it is classified as a halogenated waste.[5][6] Improper disposal of halogenated compounds can lead to the formation of persistent and environmentally harmful substances.[7]
A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.[8][9]
Pre-Disposal Safety and Personal Protective Equipment (PPE)
A meticulous approach to safety is the bedrock of any chemical handling procedure. Before commencing with the disposal of this compound, a comprehensive risk assessment must be conducted.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical splash goggles and a full-face shield.[9][10] | To protect against splashes of the corrosive liquid and irritating vapors.[11] |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | To prevent skin contact which can cause severe burns.[10] |
| Body | A flame-retardant lab coat and a chemical-resistant apron. | To protect against accidental spills and splashes. |
| Respiratory | All handling must be performed within a certified chemical fume hood.[9] | To prevent inhalation of the substance and the HCl gas produced during hydrolysis.[9] The fume hood provides critical ventilation and containment.[9] |
Step-by-Step Disposal Protocol: Neutralization
The primary and safest method for disposing of small quantities of this compound in a laboratory setting is through controlled hydrolysis followed by neutralization. This process converts the reactive acyl chloride into less hazardous compounds.
Diagram: Disposal Workflow for this compound
Caption: A three-phase workflow for the safe neutralization and disposal of this compound.
Detailed Experimental Protocol:
-
Prepare the Neutralizing Solution: In a beaker of appropriate size, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃).[12] The volume should be sufficient to ensure a significant molar excess relative to the acyl chloride. Place this beaker in an ice bath on a magnetic stir plate and begin stirring.
-
Expertise & Experience: Using a weak base like sodium bicarbonate is crucial.[12] It effectively neutralizes the HCl byproduct without posing the risks of a violent reaction that a strong base like sodium hydroxide might with the acyl chloride itself. The ice bath helps to manage the exothermic nature of the hydrolysis.
-
-
Controlled Addition of the Acyl Chloride: Using a pipette, add the this compound to the stirring bicarbonate solution very slowly and dropwise.
-
Causality: This slow, controlled addition is the most critical step for safety. A rapid addition will cause a vigorous, potentially uncontrolled evolution of gas and heat, leading to splashing of the corrosive mixture.[13]
-
-
Monitor the Reaction: You will observe bubbling (effervescence) as carbon dioxide gas is released. Continue stirring the mixture until all the acyl chloride has been added and gas evolution has ceased.
-
Trustworthiness: The cessation of gas evolution is a key indicator that the hydrolysis and neutralization reactions are complete.
-
-
Final pH Verification: Once the reaction mixture has returned to room temperature, check its pH using pH paper or a calibrated meter. The pH should be in the neutral range (approximately 6-8). If it is still acidic, add more sodium bicarbonate solution until neutrality is achieved.
-
Waste Segregation and Collection: The resulting neutralized aqueous solution contains sodium 3-bromofuran-2-carboxylate, sodium chloride, and residual sodium bicarbonate. This mixture must be disposed of as halogenated organic waste .[5][6]
-
Authoritative Grounding: Do not dispose of this solution down the drain.[5] It must be collected in a designated, properly labeled waste container.[14][15] The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.[5][14] Mixing of incompatible waste streams must be avoided.[8][14]
-
-
Final Disposal: The sealed and labeled waste container should be stored in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department for final disposal in accordance with federal, state, and local regulations.[15][16]
Mechanistic Rationale
The disposal procedure is a two-step chemical process:
-
Hydrolysis: The acyl chloride reacts with water to form 3-bromofuran-2-carboxylic acid and hydrochloric acid.
-
C₅H₂BrO(COCl) + H₂O → C₅H₂BrO(COOH) + HCl
-
-
Neutralization: The hydrochloric acid and the resulting carboxylic acid are neutralized by the sodium bicarbonate.
-
HCl + NaHCO₃ → NaCl + H₂O + CO₂ (g)
-
C₅H₂BrO(COOH) + NaHCO₃ → C₅H₂BrO(COONa) + H₂O + CO₂ (g)
-
This self-validating protocol ensures that the reactive and corrosive starting material is converted into a stable salt solution, which can then be safely managed as hazardous waste.
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University of Pennsylvania, Environmental Health & Radiation Safety. Laboratory Chemical Waste Management Guidelines.[Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]
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Princeton University, Environmental Health & Safety. Laboratory Waste Management Guidelines.[Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
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Chemguide. Acyl chlorides.[Link]
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University of Louisville. Pro-Handling of Reactive Chemicals.[Link]
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Acids Supplier Blog. What are the safety precautions when handling acids?[Link]
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Brandeis University. Brandeis Safety Operating Guidelines: Chemical Storage Compatibility.[Link]
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Technical University of Clausthal. Solvent Wastes in the Laboratory – Disposal and/or Recycling.[Link]
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YouTube. Acyl chlorides | Addition-elimination mechanism | Hydrolysis & esterification.[Link]
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Nipissing University. Hazardous Materials Disposal Guide.[Link]
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YouTube. Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides.[Link]
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Wikipedia. Sodium bicarbonate.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromofuran-2-carbonyl chloride
As a reactive acyl halide, 3-Bromofuran-2-carbonyl chloride demands a meticulous approach to laboratory safety. Its handling and disposal require not just the selection of appropriate Personal Protective Equipment (PPE), but a comprehensive understanding of its hazard profile to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols for reactive chemical reagents.
Hazard Profile of this compound
Anticipated Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[2][3]
-
Respiratory Irritant: Inhalation of vapors can cause irritation to the respiratory tract.[4]
-
Lachrymator: Vapors are likely to be irritating to the eyes, causing tearing.
-
Moisture Sensitive: Reacts with water, potentially violently, to release corrosive hydrogen chloride gas.[2][3]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement robust engineering controls. All work with this compound must be conducted in a well-ventilated area, specifically within a certified chemical fume hood.[4] The fume hood will contain vapors and protect the user from inhalation exposure. An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
Personal Protective Equipment (PPE): A Comprehensive Approach
A multi-layered PPE approach is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (<5g) in Fume Hood | Chemical splash goggles[5] | Nitrile or neoprene gloves (double-gloved recommended)[6] | Flame-resistant lab coat[7] | Not typically required if work is conducted properly within a fume hood |
| Large-Scale Handling (>5g) or Transfers | Chemical splash goggles and a face shield[7] | Heavy-duty chemically resistant gloves (e.g., butyl rubber) over inner nitrile gloves[7] | Chemical-resistant apron over a flame-resistant lab coat[5] | NIOSH-approved respirator with an organic vapor/acid gas cartridge[4][8] |
| Spill Cleanup | Chemical splash goggles and a face shield[9] | Heavy-duty chemically resistant gloves (e.g., butyl rubber)[9] | Fully encapsulated chemical protection suit or chemical splash suit[9] | Self-contained breathing apparatus (SCBA) or supplied-air respirator[9] |
| Disposal (Hydrolysis) | Chemical splash goggles and a face shield[1] | Heavy-duty chemically resistant gloves[1] | Chemical-resistant apron over a flame-resistant lab coat[1] | NIOSH-approved respirator with an organic vapor/acid gas cartridge[4] |
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and vapors.[5] For larger-scale operations or when there is a heightened risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7]
Skin and Body Protection
A flame-resistant lab coat should be worn and kept fully buttoned.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] Closed-toe shoes are mandatory in the laboratory at all times.[10]
Hand Protection
Given the corrosive nature of acyl halides, appropriate chemical-resistant gloves are critical. Nitrile or neoprene gloves are suitable for incidental contact.[6][10] For prolonged handling or when dealing with larger quantities, heavy-duty gloves such as butyl or Viton rubber are recommended. It is good practice to double-glove, wearing a lighter pair of nitrile gloves underneath a more robust pair. This allows for the safe removal of the outer glove if it becomes contaminated.
Respiratory Protection
Work should always be conducted in a chemical fume hood to minimize vapor inhalation. If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases (e.g., Type A brown filter) should be used.[4][8] For emergency situations such as a large spill, a self-contained breathing apparatus (SCBA) is necessary.[9]
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling the reagent, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have all necessary equipment and reagents, including quenching and cleanup materials, readily available.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If required, perform a fit check for the respirator.
-
Handling the Reagent: Conduct all manipulations of this compound deep within the fume hood. Use non-sparking tools and equipment.[4] Keep the container tightly closed when not in use.[4]
-
Post-Handling: After use, securely close the reagent container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. First, remove the outer gloves. Then, remove the lab coat and apron. Remove eye and face protection, followed by the inner gloves. Wash hands thoroughly with soap and water.
Disposal Plan: Hydrolysis and Neutralization
The primary method for the safe disposal of this compound is through controlled hydrolysis, which converts the reactive acyl halide into the less reactive 3-bromofuran-2-carboxylic acid, followed by neutralization.[1]
Materials:
-
1 M Sodium Bicarbonate (NaHCO₃) solution[1]
-
Ice bath[1]
-
pH paper or pH meter[1]
-
Appropriate hazardous waste container[10]
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood with appropriate PPE. Place a beaker of 1 M sodium bicarbonate solution in an ice bath to control the reaction temperature.[1]
-
Slow Addition: Slowly and carefully add the this compound waste to the cold sodium bicarbonate solution with stirring. Be prepared for gas evolution (CO₂).
-
Neutralization: Continue stirring and monitor the pH. Add more sodium bicarbonate solution as needed until the pH is neutral (pH 6-8).
-
Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container.[10] Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures.[10] Never dispose of this chemical down the drain.[10]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately. For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Collect the absorbed material into a sealed container for hazardous waste disposal.[10]
Visualizing PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
National Workwear. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
CPAchem. (2023, January 9). Safety data sheet - Carbofuran. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
